Product packaging for Budotitane(Cat. No.:CAS No. 85969-07-9)

Budotitane

Cat. No.: B1204970
CAS No.: 85969-07-9
M. Wt: 460.3 g/mol
InChI Key: HYSIJEPDMLSIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Budotitane, with the chemical formula [Ti IV (bzac) 2 (OEt) 2 ] (where bzac is 1-phenylbutane-1,3-dionate), is a historically significant titanium(IV) coordination complex that was among the first non-platinum compounds to enter clinical trials for anticancer activity . Its core research value lies in the study of metallodrug mechanisms that are distinct from traditional platinum-based chemotherapeutics, offering a pathway to overcome cisplatin resistance . Early studies demonstrated its particular efficacy in slowly growing tumor models, such as colorectal cancers, where it showed a marked ability to reduce tumor volume and increase the lifespan of tumor-bearing animals . Although clinical development was halted primarily due to challenges with its galenic formulation and stability in aqueous media, it remains a vital compound for researchers developing next-generation, hydrolytically stable titanium(IV)-based anticancer agents . The mechanism of action for this compound is not fully elucidated but is a key area of investigation. Research suggests that its antitumor activity is heavily dependent on the unsubstituted phenyl rings of its β-diketonato ligands . Upon administration, the ethoxide leaving groups are hydrolyzed, forming diaquo species that are believed to be the active forms. These hydrolyzed species may then interact strongly with the phosphate backbone of DNA or bind to specific proteins, such as the iron-binding sites of transferrin, rather than through classic DNA intercalation . This distinct mode of action makes this compound a compelling reference compound for in vitro studies aimed at understanding the cellular uptake, hydrolytic behavior, and biological targets of cytotoxic metal complexes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O6Ti B1204970 Budotitane CAS No. 85969-07-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85969-07-9

Molecular Formula

C24H28O6Ti

Molecular Weight

460.3 g/mol

IUPAC Name

ethanolate;1-phenylbutane-1,3-dione;titanium(4+)

InChI

InChI=1S/2C10H9O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7H,1H3;2*2H2,1H3;/q4*-1;+4

InChI Key

HYSIJEPDMLSIQJ-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4]

Canonical SMILES

CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4]

Synonyms

udotitane
DEPBT
diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV)

Origin of Product

United States

Foundational & Exploratory

Budotitane: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is an organometallic complex that has garnered significant interest for its potential as an antineoplastic agent. As an alternative to platinum-based chemotherapy drugs, its unique chemical structure and properties offer a different mechanism of action. This document provides a comprehensive overview of the chemical structure of this compound and a detailed methodology for its synthesis. All quantitative data is presented in a structured format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Structure

This compound is a titanium(IV) complex featuring two bidentate 1-phenylbutane-1,3-dionato (benzoylacetonato) ligands and two ethoxide ligands. The stereochemistry of the ethoxide ligands is cis, which is a crucial feature of the molecule's active form.

The central titanium atom is octahedrally coordinated. The two benzoylacetonato ligands chelate to the titanium atom through their two oxygen atoms. The remaining two coordination sites are occupied by the ethoxide groups.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name ethanolate;bis(1-phenylbutane-1,3-dione);titanium(4+)
Synonyms Budotitano, Budotitanum, diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV)
CAS Number 85969-07-9
Molecular Formula C24H28O6Ti
Molecular Weight 460.34 g/mol [1]
SMILES String CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4]
Melting Point 110 °C[2]
Boiling Point 315.5 °C at 760 mmHg[3]
Flash Point 133.7 °C[3]
Solubility Completely soluble in ethanol, somewhat soluble in hexanes.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of a β-diketone ligand, 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), with a titanium alkoxide precursor, titanium(IV) ethoxide. The reaction is typically carried out in an inert atmosphere to prevent hydrolysis of the titanium ethoxide.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2 x 1-Phenyl-1,3-butanedione (Benzoylacetone) p1 This compound (cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV)) r1->p1 r2 Titanium(IV) Ethoxide r2->p1 c1 Ethanol (Solvent) c2 Nitrogen Atmosphere

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure developed for an upper-level inorganic chemistry course.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Titanium(IV) ethoxide

  • Absolute ethanol

  • Nitrogen gas

  • Glass vial with septum cap

  • Magnetic stir bar and stir plate

  • Syringe and needles

Procedure:

  • Preparation of the Ligand Solution:

    • In a clean, dry glass vial, dissolve 1-phenyl-1,3-butanedione in absolute ethanol.

    • Add a magnetic stir bar to the vial and seal it with a septum cap.

    • Stir the mixture on a stir plate until the ligand is completely dissolved.

  • Inert Atmosphere:

    • While the solution is stirring, purge the vial with a gentle stream of nitrogen gas.

    • Insert a needle connected to a nitrogen source through the septum cap, and a second needle to act as a vent. This removes air and prevents moisture from entering the reaction vessel.

  • Addition of Titanium Precursor:

    • Purge a syringe and needle with nitrogen gas.

    • Carefully draw the required amount of titanium(IV) ethoxide into the syringe.

    • Slowly add the titanium(IV) ethoxide to the stirring ligand solution in the vial.

  • Reaction and Precipitation:

    • Continue stirring the reaction mixture under a nitrogen atmosphere.

    • A white precipitate of this compound will begin to form.

    • Allow the reaction to proceed until the formation of the precipitate ceases.

  • Isolation and Drying of the Product:

    • Once the reaction is complete, remove the mixture from the vial.

    • The product can be isolated by evaporation of the solvent. A common method is to pour the solution onto a large watch glass and allow the ethanol to evaporate in a fume hood.

    • As the solvent evaporates, the white precipitate will take on a yellowish hue.

Expected Yield:

A typical yield for this synthesis is approximately 52%.

Spectroscopic Data

Characterization of the synthesized this compound can be performed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show signals corresponding to the aromatic protons of the phenyl group, the vinyl proton on the C=C bond of the enol form of the ligand, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. The presence of multiple isomers in solution can lead to a more complex spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. The keto form of the benzoylacetone ligand exhibits two distinct C=O stretching peaks. The enol form shows a broad O-H stretch (due to hydrogen bonding) and a C=O stretching frequency that is lowered due to conjugation. A C=C stretching band for the enol is also typically observed.

Pharmacokinetic Data

A clinical phase I trial of this compound administered as an intravenous infusion provided the following pharmacokinetic parameters.[4]

DoseCmax (μg/ml)t1/2 (h)Cltot (ml/min)AUC (h x μg/ml)
180 mg/m²2.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5
230 mg/m²2.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep_ligand Dissolve 1-phenyl-1,3-butanedione in Ethanol add_ti Add Titanium(IV) Ethoxide to ligand solution prep_ligand->add_ti prep_inert Purge reaction vessel with Nitrogen prep_inert->add_ti stir Stir under Nitrogen at room temperature add_ti->stir precipitate Formation of white precipitate stir->precipitate evaporate Evaporate solvent precipitate->evaporate dry Collect and dry yellowish solid evaporate->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Budotitane: A Technical Chronicle of a Non-Platinum Anticancer Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged in the history of cancer research as a promising non-platinum-based chemotherapeutic agent. As one of the first titanium complexes to advance to clinical trials, it represented a significant effort to broaden the arsenal of metal-based drugs beyond the established platinum compounds.[1] This technical guide provides a comprehensive overview of this compound's journey, detailing its preclinical development, structure-activity relationships, clinical evaluation, and the experimental methodologies employed. Despite its eventual discontinuation due to formulation challenges and toxicity, the study of this compound has provided valuable insights into the design and development of novel metallodrugs for cancer therapy.[1][2]

Preclinical Research and Development

The initial development of this compound was driven by the need for anticancer agents with different mechanisms of action and toxicity profiles compared to cisplatin. Titanium(IV) complexes were identified as promising candidates due to their potential for high activity against solid tumors and lower toxicity.[3]

Antitumor Activity

Preclinical studies demonstrated that this compound possesses considerable antitumor activity, particularly against slow-growing tumors.[1] It showed marked efficacy in various transplantable tumor models. In contrast, its activity was poor against faster-growing cancers like leukemia.[1]

Tumor ModelHostRoute of AdministrationEfficacyReference
Sarcoma 180MouseIntramuscularMarked inhibition of tumor growth[4]
Colon Adenocarcinoma MAC 15AMouseAsciticCure rates of 50-80%[4]
Autochthonous Colorectal TumorsRatNot SpecifiedPromising effects[2]
TD-OsteosarcomaRatTransplantableInactive[4]
Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted, with approximately 200 derivatives of this compound synthesized and evaluated to optimize its antitumor properties.[1] These studies, with the general formula D₂MX₂ (where D = 1,3-dicarbonyl; M = metal; X = labile ligand), revealed critical structural requirements for activity.[1]

Structural ComponentVariationImpact on Antitumor ActivityReference
Central Metal (M) Ti, Zr, Hf, Mo, Sn, GeDecreasing effect in the order: Ti > Zr > Hf > Mo > Sn > Ge[1][2]
Labile Ligand (X) F, Br, Cl, OEtNo significant difference in cytotoxicity. OEt chosen for greater hydrolytic stability.[1]
1,3-Dicarbonyl Ligand (D) Acetylacetonato (acac)Very low activity.[1]
Benzoylacetonato (bzac)Optimal antitumor activity.[1]
Aromatic Ring Substitution Electron-withdrawing (Cl, NO₂) or donating (OMe) groupsSlightly deleterious effect.[1]

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This compound [label="Optimized Structure:\nthis compound", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Metal [label="Vary Metal"]; Start -> LigandD [label="Vary Ligand"]; Start -> LigandX [label="Vary Ligand"];

Metal -> ResultM [color="#5F6368"]; LigandD -> ResultD [color="#5F6368"]; LigandX -> ResultX [color="#5F6368"];

ResultM -> this compound [color="#5F6368"]; ResultD -> this compound [color="#5F6368"]; ResultX -> this compound [color="#5F6368"]; } dot Caption: Logical flow of structure-activity relationship studies.

Mechanism of Action and Hydrolytic Instability

The precise mechanism of action for this compound has not been fully elucidated, a challenge compounded by its hydrolytic instability.[1][5] It is hypothesized that, like other cytotoxic titanium complexes, this compound's bioactivity may involve interaction with DNA, ultimately leading to cell death.[6][7] However, unlike cisplatin, detailed biological studies on its specific cellular targets and signaling pathways are limited.[1]

A significant hurdle in the development of this compound was its tendency to hydrolyze under physiological conditions, forming inactive aggregates.[2][8] While the ethoxy groups provided more stability than halide counterparts, the compound's instability in aqueous solutions posed significant formulation and mechanistic investigation challenges.[1][2]

Clinical Evaluation: Phase I Trials

This compound, along with titanocene dichloride, was one of the first titanium-based anticancer agents to enter clinical trials.[1] Phase I studies were conducted to determine its maximum tolerated dose (MTD), pharmacokinetic profile, and dose-limiting toxicities (DLTs).

Pharmacokinetics

A limited pharmacokinetic analysis was performed on patients with solid tumors refractory to other treatments. The data was collected for two dose levels administered as an intravenous infusion twice weekly.[9]

Parameter180 mg/m² Dose (n=5)230 mg/m² Dose (n=4)
Cₘₐₓ (µg/mL) 2.9 ± 1.22.2 ± 0.8
t₁/₂ (h) 78.7 ± 24.459.3 ± 12.1
Clₜₒₜ (mL/min) 25.3 ± 4.644.9 ± 23.6
AUC (h x µg/mL) 203 ± 71.5183 ± 90.4
Data from Schilling et al., 1996[9]
Toxicity and Clinical Outcome

The Phase I trials revealed several toxicities, with cardiac arrhythmia being the dose-limiting factor.[9] No objective tumor responses were observed during these studies.[9] Ultimately, this compound did not progress to Phase II trials, primarily due to these toxicities and persistent formulation problems.[1]

Dose LevelToxicity ObservedReference
≥ 9 mg/kg Reversible impairment of taste[4]
15 mg/kg Mild hepatotoxicity[4]
21 mg/kg Dose-limiting nephrotoxicity[4]
180 mg/m² 3-fold increase in reticulocytes (2/5 patients)[9]
230 mg/m² WHO Grade 3 cardiac arrhythmias (2/4 patients); 3-fold increase in reticulocytes (2/4 patients)[9]

Experimental Protocols

This section provides an overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices and available literature.

Synthesis of this compound

The synthesis of this compound involves the reaction of a titanium(IV) precursor with the β-diketonate ligand, 1-phenyl-1,3-butanedione (benzoylacetone).[7][10]

// Nodes Ti_precursor [label="Titanium(IV) Precursor\n(e.g., Ti(OEt)₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Benzoylacetone Ligand\n(bzac)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction under\nInert Atmosphere", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation &\nEvaporation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound Product\n[Ti(bzac)₂(OEt)₂]", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, IR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];

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Protocol Outline:

  • Ligand Dissolution: Dissolve 1-phenyl-1,3-butanedione in an anhydrous solvent, such as ethanol, in a reaction vessel equipped with a magnetic stirrer.[7]

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[7]

  • Precursor Addition: Add the titanium(IV) precursor (e.g., titanium tetraethoxide) to the stirred ligand solution.

  • Reaction: Allow the mixture to react, often with stirring, for a specified period. The reaction may result in the formation of a precipitate.[7]

  • Isolation: Isolate the product by filtration or by evaporating the solvent. The resulting solid can be washed with a non-polar solvent like hexane to remove unreacted starting materials.[7]

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a measure of cell viability and the cytotoxic potential of a compound.[6][11]

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, C6, CHO) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.[11]

  • Incubation: Incubate the cells with the compound for a set period (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Assay (Murine Sarcoma 180 Model)

This protocol describes a common method for evaluating the antitumor efficacy of a compound using a transplantable solid tumor model in mice.[4][12]

Protocol Outline:

  • Animal Acclimation: Acclimate male Swiss mice to the laboratory conditions for at least one week prior to the experiment.[12]

  • Tumor Implantation: Prepare a single-cell suspension of Sarcoma 180 (S-180) cells. Inject the cells (e.g., 2 x 10⁶ cells) subcutaneously or intramuscularly into the flank of each mouse.[12]

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Compound Administration: Administer this compound (dissolved or suspended in a suitable vehicle) via a specified route (e.g., intraperitoneal or intravenous) according to a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, behavioral changes). Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the average tumor weight or volume in the treated groups to the control group.

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Mutagenicity Assay (Ames Test)

The Ames test was used to assess the mutagenic potential of this compound.[4] This bacterial reverse mutation assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-). A positive test indicates that the chemical can induce mutations that restore the gene function, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.[1][9]

Protocol Outline:

  • Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).[1]

  • Compound Preparation: Prepare various concentrations of this compound.

  • Metabolic Activation (Optional): Perform the assay with and without an S9 fraction from rat liver to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[1]

  • Exposure: Combine the bacterial culture, the test compound, and either the S9 mix or a buffer in a tube.[9]

  • Plating: Mix the contents with molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[1]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenicity. This compound showed no evidence of mutagenicity in this assay.[4]

Proposed Signaling Pathway of Action

While the specific signaling pathways modulated by this compound remain poorly defined, its proposed mechanism as a DNA-interacting agent places it within the broader class of DNA-damaging anticancer drugs.[6][13] These agents typically induce cytotoxicity by creating lesions in the DNA that block replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[13][14]

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This generalized pathway involves:

  • DNA Damage: this compound forms adducts with DNA, distorting its structure.[14]

  • Cellular Response: DNA damage sensors recognize the lesions, activating downstream effector proteins like p53.[13]

  • Cell Cycle Arrest: The cell cycle is halted to prevent the replication of damaged DNA and to allow time for repair.[13]

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to the elimination of the cancer cell.[14]

Conclusion

This compound stands as a noteworthy chapter in the history of anticancer drug development. It was a pioneering effort to move beyond platinum-based therapies, demonstrating that titanium complexes could exhibit significant preclinical antitumor activity. The extensive structure-activity relationship studies provided a valuable framework for the design of future metallodrugs. However, its journey also highlighted critical challenges, particularly the importance of hydrolytic stability, formulation, and managing off-target toxicities. While this compound itself did not become a clinical success, the research laid the groundwork for the continued exploration of titanium and other transition metal complexes as a source of novel and effective cancer therapies.

References

The Rising Tide of Titanium: A Technical Guide to the Antineoplastic Properties of Titanium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the therapeutic potential of metal-based compounds beyond the well-established platinum drugs. Among these, titanium complexes have emerged as a promising class of antineoplastic agents, demonstrating potent cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional therapies.[1][2] This technical guide provides an in-depth exploration of the core antineoplastic properties of various titanium complexes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation.

Classes of Antineoplastic Titanium Complexes

The anticancer activity of titanium was first discovered in the 1970s.[3] Since then, several classes of titanium complexes have been synthesized and evaluated for their therapeutic potential. The primary classes include:

  • Titanocenes: These are organometallic compounds containing a titanium atom sandwiched between two cyclopentadienyl rings. Titanocene dichloride was the first to enter clinical trials.[1][2]

  • Budotitane Analogues: These complexes feature a central titanium atom coordinated to β-diketonate and alkoxide ligands. This compound also underwent clinical evaluation.[3][4]

  • Salan Complexes: These compounds contain a titanium center chelated by a tetradentate salan ligand. They have shown high hydrolytic stability and potent anticancer activity.[5][6]

  • Schiff Base Complexes: A diverse group of complexes where titanium is coordinated to Schiff base ligands, offering a tunable platform for developing new anticancer agents.[7][8]

Quantitative Data on Antineoplastic Activity

The in vitro cytotoxicity of titanium complexes is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the reported IC50 values for various titanium complexes against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Titanocene Complexes

CompoundCancer Cell LineIC50 (µM)Reference(s)
Titanocene DichlorideRenal (Caki-1)36[9]
Renal (RXF 1781L)47[9]
Prostate (PC-3)>50[10]
Breast (MCF-7)≥ 100[2]
Titanocene YRenal (Caki-1)0.036[9]
Prostate (PC-3)<10[10][11]
Human Umbilical Vein Endothelial Cells (HUVEC)23 ± 17[12][13]
Titanocene XEpidermoid (A431)Comparable to Cisplatin[14]

Table 2: In Vitro Cytotoxicity (IC50) of Titanium Salan Complexes

CompoundCancer Cell LineIC50 (µM)Reference(s)
Titanium Salan Complex 1Cervical (C3)2.2 ± 0.1[5]
Breast, Colon, CNS, Melanoma, Lung, Renal, Ovarian, Leukemia, Prostate cell lines<10 in 19 cell lines[15]
Titanium Salan Complex 2Cervical (C3)8.6 ± 1.3[5]
Asymmetrical Halogenated/Nitrated Salan ComplexesHT-29<1[6][16]

Table 3: In Vitro Cytotoxicity (IC50) of Titanium Schiff Base Complexes

CompoundCancer Cell LineIC50 (µM)Reference(s)
Ti-3-IOHeLa, MCF-727.17[7]
Ti-5-IClHeLa, MCF-724.25[7]
TiH2L2HeLa28.8 (µg/mL)[8]
A54938.2 (µg/mL)[8]
TiH2L3HeLa14.7 (µg/mL)[8]
A54932.9 (µg/mL)[8]
TiH2L4HeLa31.2 (µg/mL)[8]
A54967.78 (µg/mL)[8]

Table 4: In Vivo Efficacy of Selected Titanium Complexes

CompoundTumor ModelDosageTumor Growth InhibitionReference(s)
This compoundMurine Ascitic-Colon-Adenocarcinoma MAC 15ANot Specified50-80% cure rate[4]
Intramuscularly Transplanted Murine Sarcoma 180Not SpecifiedMarked inhibition[4]
Titanocene YCaki-1 Xenografts10, 20, 30 mg/kg61%, 49%, 40% respectively[9]
Titanocene Y*Caki-1 Xenografts25 mg/kg/dModerate, T/C value of 76%[12][13][17]

Table 5: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

Dose Level (mg/m²)Cmax (µg/mL)t1/2 (h)Cltot (mL/min)AUC (h x µg/mL)Reference(s)
1802.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5[3]
2302.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4[3]

Mechanisms of Antineoplastic Action

Titanium complexes exert their anticancer effects through a variety of mechanisms, often differing from those of platinum-based drugs. This suggests their potential to overcome cisplatin resistance. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of endoplasmic reticulum (ER) stress.

Induction of Apoptosis

A predominant mechanism of action for many titanium complexes is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Some titanocenes have been shown to induce cytochrome c release, although subsequent apoptosis can be caspase-independent, involving the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[10][11]

  • Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. Titanocene Y has been shown to activate caspase-3 and -7, key executioner caspases, without activating the initiator caspase-8 of the extrinsic pathway, suggesting a primary reliance on the intrinsic pathway in A431 cells.[14]

dot

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c AIF AIF Mitochondrion->AIF Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Caspase-3/7->Apoptosis Titanium Complexes Titanium Complexes Titanium Complexes->Death Receptors May interact with Titanium Complexes->Mitochondrion Induces stress

Caption: Apoptosis induction by titanium complexes via intrinsic and extrinsic pathways.

Cell Cycle Arrest

Titanium complexes can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

  • G1/S Phase Arrest: Some titanocenes can cause an accumulation of cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs.[18]

  • G2/M Phase Arrest: Other titanium complexes arrest the cell cycle at the G2/M checkpoint, inhibiting the transition into mitosis.[14]

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Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression Titanium Complexes Titanium Complexes Arrest_G1 Titanium Complexes->Arrest_G1 Induce G1/S arrest Arrest_G2 Titanium Complexes->Arrest_G2 Induce G2/M arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Arrest_G1->S Arrest_G2->M

Caption: Cell cycle arrest induced by titanium complexes at G1/S and G2/M phases.

Endoplasmic Reticulum (ER) Stress

More recent studies have implicated ER stress as a potential mechanism of action for some titanium complexes. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged and severe.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of antineoplastic agents. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the titanium complex and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

dot

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with Titanium Complex incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization read_plate Measure absorbance solubilization->read_plate analysis Calculate IC50 read_plate->analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[19]

  • Cell Culture and Treatment: Culture cells and treat with the titanium complex for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[19][20]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Cell Treatment: Treat cells with the titanium complex to induce apoptosis.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21][22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21][22]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer drug candidates.[23][24]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[23]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[23][24]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

  • Drug Administration: Administer the titanium complex (and a vehicle control) to the respective groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Efficacy and Toxicity Assessment: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

Synthesis of Titanium Complexes

The synthesis of titanium complexes is a critical aspect of their development. The following are general synthetic approaches for the different classes of complexes.

  • Titanocene Dichloride: Typically synthesized by reacting titanium tetrachloride with sodium cyclopentadienide.[1][25]

  • This compound: Prepared from the reaction of titanium(IV) alkoxides with β-diketones.

  • Titanium Salan Complexes: Generally synthesized in a two-step process involving the condensation of a diamine with a substituted salicylaldehyde to form the salan ligand, followed by metallation with a titanium precursor.[5]

  • Titanium Schiff Base Complexes: Prepared by the reaction of a titanium salt with a pre-synthesized Schiff base ligand.

Conclusion and Future Perspectives

Titanium complexes represent a versatile and promising platform for the development of novel antineoplastic agents. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, often distinct from those of platinum-based drugs, offer the potential to overcome drug resistance. The ability to tune the chemical and biological properties of these complexes through ligand modification provides a powerful tool for optimizing their efficacy and reducing their toxicity.

Future research in this field will likely focus on:

  • Rational Ligand Design: Synthesizing new ligands to enhance the stability, selectivity, and potency of titanium complexes.

  • Mechanism of Action Studies: Further elucidating the detailed molecular pathways targeted by these compounds to identify biomarkers for patient stratification.

  • Drug Delivery Systems: Developing targeted delivery strategies to improve the therapeutic index of titanium-based drugs.

  • Combination Therapies: Investigating the synergistic effects of titanium complexes with other anticancer agents.

The continued exploration of the antineoplastic properties of titanium complexes holds significant promise for expanding the arsenal of effective cancer chemotherapeutics.

References

Theoretical Underpinnings of Budotitane's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Budotitane, a pioneering non-platinum metal-based anticancer agent, has undergone preclinical and Phase I clinical investigations, a comprehensive public repository of its detailed bioactivity, including extensive IC50 values across numerous cell lines and specifics of its molecular signaling pathways, remains limited. This guide synthesizes the available theoretical and experimental data to provide an in-depth overview of the current understanding of this compound's mechanism of action, supplemented with standardized protocols for its further investigation.

Core Concepts: A Theoretical Framework

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged as a promising alternative to platinum-based chemotherapeutics, demonstrating activity against cisplatin-resistant cancers.[1] The theoretical basis of its bioactivity is primarily attributed to its interaction with DNA, leading to the induction of cell death.[2] However, the compound's inherent hydrolytic instability in aqueous environments, leading to the formation of inactive titanium dioxide aggregates, has posed significant challenges to elucidating its precise mechanism of action.[3]

Structural-Activity Relationship and Isomeric Stability

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the structural nuances of this compound that contribute to its biological activity.

  • Isomeric Energetics: DFT calculations have revealed that the cis-trans-cis isomer of this compound is the most energetically favorable conformation.[4] The relative energies of different isomers are crucial as they can influence the compound's reactivity and interaction with biological targets.

  • Ligand Influence: The antitumor effect of this compound is highly dependent on the nature of its β-diketonato ligand. The presence of planar aromatic ring systems, such as the phenyl groups in this compound, is considered advantageous for its anticancer activity.[1] Furthermore, ligand asymmetry is thought to be an important factor for its bioactivity.[1]

Proposed Mechanism of Action: DNA Interaction

The leading hypothesis for this compound's anticancer effect is its ability to bind to DNA, thereby interfering with DNA replication and transcription, ultimately triggering cell death pathways. While the precise nature of this interaction is not fully characterized, it is believed to be the primary mode of its cytotoxic action.[2]

Quantitative Data Summary

The available quantitative data for this compound is primarily from preclinical animal studies and a Phase I clinical trial.

Preclinical Antitumor Activity
Tumor ModelHostRoute of AdministrationOutcome
Murine Ascitic-Colon-Adenocarcinoma MAC 15AMouseIntramuscular50-80% cure rates[5]
Sarcoma 180MouseIntramuscularMarked inhibition of tumor growth[5]
TD-OsteosarcomaRatNot SpecifiedInactive[5]
Phase I Clinical Trial Pharmacokinetics

The following data was obtained from a Phase I clinical trial where this compound was administered as an intravenous infusion twice weekly.[1]

Dose Level (mg/m²)Cmax (µg/mL)t1/2 (h)Cltot (mL/min)AUC (h x µg/mL)
1802.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5
2302.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4

Dose-Limiting Toxicity: Cardiac arrhythmia was identified as the dose-limiting toxicity at 230 mg/m².[1] Other observed side effects included mild hepatotoxicity and nephrotoxicity.[5]

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the theoretical and biological investigation of this compound.

Density Functional Theory (DFT) Calculations

This protocol outlines a general procedure for performing DFT calculations to determine the structural and electronic properties of this compound.

Objective: To calculate the optimized geometry, relative energies of isomers, and spectroscopic properties of this compound.

Computational Details:

  • Software: A quantum chemistry software package such as Orca, Gaussian, or ADF.[4][6]

  • Method: Density Functional Theory (DFT).

  • Functional: A suitable functional, for example, a meta-GGA functional like r²SCAN-3c, or a hybrid functional like B3LYP.[4]

  • Basis Set: A double-zeta or triple-zeta quality basis set with polarization functions (e.g., def2-SVP, def2-TZVP).

  • Solvent Model: An implicit solvent model, such as the Conductor-like Screening Model (COSMO), to simulate a biological-like environment (e.g., water or chloroform).[4]

Procedure:

  • Input Structure Generation: Create the initial 3D coordinates for the desired isomer of this compound.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy structure.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy) and simulated vibrational spectra (IR).

  • Property Calculations: Calculate other desired properties such as electronic spectra (UV-vis) using Time-Dependent DFT (TD-DFT).

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Caspase-3 Cleavage

This protocol details the detection of cleaved (activated) caspase-3 by Western blot, a key indicator of apoptosis.

Objective: To determine if this compound induces apoptosis via the activation of caspase-3.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for cleaved caspase-3.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band in treated cells indicates apoptosis induction.

Molecular Docking with DNA

This protocol provides a general workflow for performing molecular docking of this compound with a DNA duplex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to DNA.

Computational Tools:

  • Docking Software: AutoDock, Glide, or similar programs.

  • Molecular Visualization Software: PyMOL, VMD, or Chimera.

  • DNA Structure: A B-DNA structure from the Protein Data Bank (PDB), e.g., PDB ID: 1BNA.

  • Ligand Structure: A 3D structure of this compound, which can be generated and optimized using computational chemistry software.

Procedure:

  • Receptor and Ligand Preparation: Prepare the DNA (receptor) and this compound (ligand) structures by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Grid Box Definition: Define a grid box around the potential binding site on the DNA, such as the minor or major groove.

  • Docking Simulation: Run the docking algorithm to explore different conformations and orientations of this compound within the defined grid box.

  • Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding free energy. Analyze the top-scoring poses to identify the most probable binding mode.

  • Interaction Visualization: Visualize the interactions (e.g., hydrogen bonds, van der Waals contacts) between this compound and the DNA using molecular graphics software.

Visualizations: Pathways and Workflows

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis, based on its proposed DNA-damaging activity.

Budotitane_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2 Bcl-2 Inhibition p53->Bcl2 | Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak |

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

General Experimental Workflow for Bioactivity Assessment

This diagram outlines a typical workflow for the theoretical and experimental evaluation of a novel anticancer compound like this compound.

Experimental_Workflow cluster_computational Computational Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DFT DFT Calculations (Isomer Stability, Spectra) Docking Molecular Docking (DNA/Protein Interaction) Cytotoxicity Cytotoxicity Assays (MTT, IC50 Determination) DFT->Cytotoxicity Docking->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot AnimalModels Animal Tumor Models (Efficacy) Mechanism->AnimalModels Toxicity Toxicity Studies Clinical Clinical Trials AnimalModels->Clinical Toxicity->Clinical

Caption: General workflow for anticancer drug discovery and development.

References

In Silico Modeling of Budotitane-DNA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, a titanium(IV)-based metal complex, emerged as a promising anticancer agent, progressing to clinical trials. Its therapeutic potential is widely believed to stem from its interaction with DNA, leading to the induction of apoptosis in cancer cells. The advent of sophisticated in silico modeling techniques offers a powerful lens through which to dissect this interaction at a molecular level, providing invaluable insights for the rational design of more effective and less toxic metallodrugs. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in silico modeling of the this compound-DNA interaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to computationally investigate this and similar metal-based therapeutic agents. The guide summarizes available quantitative data, details relevant experimental and computational protocols, and visualizes key workflows and biological pathways.

Introduction

This compound, cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a notable example of a non-platinum metal complex investigated for its anticancer properties.[1] Preclinical studies demonstrated considerable antitumor activity, which led to its advancement into Phase I clinical trials.[2] The primary mechanism of action for many metal-based anticancer drugs is their interaction with DNA, and this compound is thought to be no exception. Understanding the precise nature of this interaction—be it covalent binding, groove binding, or intercalation—is paramount for elucidating its mechanism of cytotoxicity and for the development of next-generation titanium-based therapeutics with improved stability and efficacy.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, provides a detailed, atomistic view of the this compound-DNA complex. These computational methods allow for the prediction of binding modes, the calculation of binding affinities, and the dynamic behavior of the complex over time, offering insights that are often challenging to obtain through experimental methods alone. This guide will delve into the practical aspects of modeling this interaction, drawing upon established methodologies for similar metal complexes in the absence of a complete, published dataset for this compound itself.

Quantitative Data on Titanium Complex-DNA Interactions

While specific quantitative data for the this compound-DNA interaction remains elusive in publicly accessible literature, studies on analogous titanium(IV) complexes provide valuable benchmarks. This data is crucial for validating and calibrating in silico models. The following tables summarize key quantitative parameters from experimental studies on various titanium(IV) complexes and their interaction with calf thymus DNA (ct-DNA).

Table 1: DNA Binding Constants of Titanium(IV) Complexes

ComplexMethodBinding Constant (Kb) (M-1)Reference
Titanium(IV) Complex 1UV-Vis Spectroscopy5.03 x 103[3]
Titanium(IV) Complex 2UV-Vis Spectroscopy0.45 x 103[3]
Titanium(IV) Complex 3UV-Vis Spectroscopy3.82 x 103[3]
Titanium(IV) Complex 4UV-Vis Spectroscopy4.2 x 103[3]
Titanium(IV) Complex 5UV-Vis Spectroscopy5.63 x 103[3]
TiH2L1UV-Vis Spectroscopy1.12 x 105[4]
TiH2L2UV-Vis Spectroscopy2.27 x 105[4]
TiH2L3UV-Vis Spectroscopy1.11 x 105[4]
TiH2L4UV-Vis Spectroscopy1.07 x 105[4]
TiH2L5UV-Vis Spectroscopy0.7 x 105[4]

Table 2: Thermodynamic Parameters for Titanium(IV) Complex-DNA Interaction

ComplexΔG (kJ mol-1)Reference
Titanium(IV) Complex 5-21.39[3]

Table 3: In Vitro Cytotoxicity of Titanium(IV) Complexes

ComplexCell LineIC50 (µg mL-1)Reference
TiH2L2HeLa28.8[4]
TiH2L3HeLa14.7[4]
TiH2L4HeLa31.2[4]
TiH2L2A54938.2[4]
TiH2L3A54932.9[4]
TiH2L4A54967.78[4]

Methodologies for In Silico Modeling

The in silico investigation of the this compound-DNA interaction involves a multi-step workflow, beginning with the preparation of the molecular structures and culminating in the analysis of simulation data.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the this compound-DNA system, docking can reveal potential binding sites and modes (e.g., minor groove, major groove, intercalation).

  • Preparation of this compound Structure:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization of the this compound structure using a suitable quantum mechanical method (e.g., Density Functional Theory with a functional like B3LYP). This is crucial for obtaining an accurate representation of the molecule's conformation and electronic properties.

    • Assign partial atomic charges to the this compound atoms. For metal complexes, standard force field charges are often inadequate. Charges should be derived from the quantum mechanical calculations (e.g., using ESP or Mulliken population analysis).

  • Preparation of DNA Structure:

    • Select a suitable DNA sequence for the docking study. A common choice is the Dickerson-Drew dodecamer (d(CGCGAATTCGCG)2), for which high-quality crystal structures are available (PDB ID: 1BNA).

    • Prepare the DNA structure for docking by removing any water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate charges using a standard biomolecular force field (e.g., AMBER, CHARMM).

  • Docking Simulation:

    • Utilize a docking program capable of handling metal complexes. Software such as AutoDock, when properly parameterized, or specialized tools like MetalDock are suitable choices.

    • Define the search space (grid box) on the DNA molecule to encompass potential binding sites, including the major and minor grooves.

    • Perform the docking simulation using a robust search algorithm, such as a Lamarckian genetic algorithm.

    • Generate a set of possible binding poses for the this compound-DNA complex.

  • Analysis of Docking Results:

    • Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).

    • Rank the clusters based on their predicted binding energies.

    • Visually inspect the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, van der Waals contacts) between this compound and the DNA molecule.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, allowing for an assessment of its stability and conformational changes.

  • System Setup:

    • Use the most promising binding pose obtained from the molecular docking study as the starting structure for the MD simulation.

    • Place the this compound-DNA complex in a periodic box of an appropriate size, ensuring a sufficient layer of solvent (water) molecules around the complex.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Force Field Parameterization:

    • This is a critical step for metal complexes. Standard biomolecular force fields (e.g., AMBER, CHARMM) do not typically include parameters for titanium.

    • Force field parameters for this compound (bond lengths, bond angles, dihedral angles, and non-bonded parameters for the titanium atom) need to be developed. This can be achieved by fitting to high-level quantum mechanical calculations or by using existing parameter sets for similar titanium-containing systems, such as those based on the ReaxFF reactive force field for titanium oxides, with appropriate modifications.

  • Simulation Protocol:

    • Energy Minimization: Perform an initial energy minimization of the entire system to relieve any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 atm) to allow the solvent and ions to relax around the solute. This is typically done in a stepwise manner, with restraints on the solute that are gradually released.

    • Production Run: Run the simulation for a sufficient length of time (typically in the nanosecond to microsecond range) to sample the conformational space of the complex.

  • Analysis of MD Trajectories:

    • Structural Stability: Calculate the RMSD of the complex over time to assess its stability.

    • Conformational Changes: Analyze changes in the DNA structure (e.g., bending, unwinding) and the conformation of this compound.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, salt bridges) between this compound and DNA throughout the simulation.

    • Binding Free Energy Calculation: Employ methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the this compound-DNA complex.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the in silico modeling process and the potential downstream biological consequences of the this compound-DNA interaction.

In_Silico_Modeling_Workflow cluster_prep Structure Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Analysis This compound This compound Structure (Geometry Optimization & Charge Calculation) Docking Molecular Docking (e.g., AutoDock, MetalDock) This compound->Docking DNA DNA Structure (e.g., PDB: 1BNA) DNA->Docking BindingPoses Predicted Binding Poses Docking->BindingPoses SystemSetup System Setup (Solvation & Ionization) BindingPoses->SystemSetup Simulation MD Simulation (Minimization, Equilibration, Production) SystemSetup->Simulation ForceField Force Field Parameterization (Titanium Parameters) ForceField->SystemSetup Trajectory MD Trajectory Simulation->Trajectory Analysis Trajectory Analysis (RMSD, Interactions, Binding Free Energy) Trajectory->Analysis

Caption: Workflow for in silico modeling of this compound-DNA interaction.

Apoptotic_Signaling_Pathway This compound This compound DNA_Interaction This compound-DNA Interaction This compound->DNA_Interaction DNA_Damage_Response DNA Damage Response DNA_Interaction->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) p53->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative intrinsic apoptotic pathway induced by this compound-DNA interaction.

Putative Biological Consequences of this compound-DNA Interaction

The binding of this compound to DNA is hypothesized to trigger a cascade of cellular events culminating in apoptosis. While the precise signaling pathway for this compound has not been fully elucidated, a plausible mechanism, based on the action of other DNA-damaging agents, involves the intrinsic apoptotic pathway.

Upon interaction with DNA, this compound may cause structural distortions that are recognized by the cell's DNA damage response (DDR) machinery. This can lead to the activation of tumor suppressor proteins like p53. Activated p53 can, in turn, modulate the expression of proteins from the Bcl-2 family, tipping the balance in favor of pro-apoptotic members such as Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[5][6]

The pro-apoptotic Bcl-2 family proteins translocate to the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.[7][8] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[9] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological changes of programmed cell death.[10][11]

It is important to note that some studies on other titanium complexes, such as the titanium(IV)salan complex Tc52, have shown apoptosis induction that is independent of direct DNA damage, suggesting that alternative mechanisms of action may also be at play for titanium-based drugs.[12][13]

Conclusion

The in silico modeling of the this compound-DNA interaction represents a crucial step in understanding the therapeutic potential and mechanism of action of this and other titanium-based anticancer agents. While a complete experimental dataset for this compound is not yet available, this guide provides a robust framework for conducting such computational studies by leveraging methodologies established for analogous metal complexes. The combination of molecular docking and molecular dynamics simulations can provide profound insights into the binding modes, stability, and dynamic behavior of the this compound-DNA complex. This knowledge, in turn, can inform the design of novel metallodrugs with enhanced efficacy, greater stability, and reduced off-target toxicity, ultimately contributing to the advancement of cancer chemotherapy. Future experimental work to determine the specific binding constants, thermodynamic profile, and detailed apoptotic pathway for this compound will be invaluable for validating and refining these in silico models.

References

Exploratory Studies on Budotitane's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a metal-organic compound that has been investigated for its potential as a chemotherapeutic agent. As a non-platinum-based metal complex, this compound emerged as a candidate to overcome some of the limitations associated with traditional platinum-based cancer therapies, such as significant side effects and acquired resistance. Preclinical studies have demonstrated its antitumor activity in various models, and it has progressed to Phase I clinical trials. This technical guide provides an in-depth overview of the exploratory studies on this compound's therapeutic potential, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical exploratory studies of this compound.

Table 1: Preclinical Antitumor Efficacy of this compound
Tumor ModelHostKey FindingsReference
Sarcoma 180 (intramuscular)MouseMarked inhibition of tumor growth.[1]
Colon Adenocarcinoma MAC 15A (ascitic)MouseCure rates of 50-80% were achieved.[1]
TD-OsteosarcomaRatInactive in this tumor model.[1]
Table 2: Phase I Clinical Trial Pharmacokinetic Data for this compound[2]
Dose Level (mg/m²)Cmax (µg/mL)t½ (h)Cltot (mL/min)AUC (h x µg/mL)
1802.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5
2302.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4
Table 3: Phase I Clinical Trial Dose-Limiting Toxicities of this compound[1][2]
Dose LevelToxicityGrade (WHO)Observations
9 mg/kgImpaired sense of taste-Reversible
15 mg/kgHepatotoxicityMild-
21 mg/kgNephrotoxicityDose-limiting-
230 mg/m²Cardiac arrhythmia3Dose-limiting toxicity, including polytope premature ventricular beats and nonsustained ventricular tachycardia.

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below. It is important to note that while the general methodologies are described, specific parameters from the original studies may not be fully available in the public domain.

In Vivo Antitumor Activity in Sarcoma 180 Model

Objective: To evaluate the antitumor efficacy of this compound in a murine solid tumor model.

Methodology:

  • Animal Model: Male ddY strain mice, 6 weeks of age.

  • Tumor Cell Line: Sarcoma 180 (S-180) cells.

  • Tumor Implantation: 5 x 10⁶ S-180 cells are transplanted subcutaneously (s.c.) or intramuscularly into the flank of each mouse.

  • Treatment Groups:

    • Control Group: Vehicle administration (e.g., saline or a suitable solvent for this compound).

    • This compound Treatment Group(s): Administration of this compound at various dose levels.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) or intravenously (i.v.) according to a predefined schedule (e.g., daily for 5 days).

  • Endpoint Measurement: Tumor weight or volume is measured at a specific time point (e.g., day 8). Tumor growth inhibition is calculated as the percentage decrease in tumor size in the treated groups compared to the control group.

In Vivo Antitumor Activity in Murine Ascitic-Colon-Adenocarcinoma MAC 15A Model

Objective: To assess the efficacy of this compound in a murine ascitic tumor model.

Methodology:

  • Animal Model: Female mice of a suitable strain.

  • Tumor Cell Line: Murine ascitic-colon-adenocarcinoma MAC 15A cells.

  • Tumor Implantation: A specific number of MAC 15A cells are injected intraperitoneally (i.p.) to induce ascitic tumor growth.

  • Treatment Groups:

    • Control Group: Vehicle administration.

    • This compound Treatment Group(s): Administration of this compound at various dose levels.

  • Drug Administration: Treatment is typically administered i.p. following a defined schedule post-tumor cell inoculation.

  • Endpoint Measurement: The primary endpoint is the survival time of the mice. An increase in lifespan compared to the control group indicates antitumor activity. Cure rates are determined by the percentage of mice surviving long-term without evidence of tumor.

Pharmacokinetic Analysis of this compound in Human Plasma

Objective: To determine the pharmacokinetic profile of this compound in patients.

Methodology:

  • Sample Collection: Blood samples are collected from patients at various time points following intravenous infusion of this compound. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and an internal standard.

  • Analytical Method: Quantification of this compound in plasma is performed using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • HPLC System: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.

    • Detection: UV or MS/MS detection is employed for quantification.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, t½, clearance (Cl), and area under the curve (AUC) are calculated from the plasma concentration-time data.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and typical experimental workflows.

Budotitane_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budotitane_ext This compound Budotitane_int This compound Budotitane_ext->Budotitane_int Cellular Uptake DNA DNA Budotitane_int->DNA Interaction DNA_Damage DNA Damage (Adducts/Crosslinks) DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Preclinical_In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., Mice) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., Sarcoma 180) animal_model->tumor_implantation group_assignment Randomize into Treatment Groups tumor_implantation->group_assignment treatment Administer this compound or Vehicle (Control) group_assignment->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Measurement (Tumor Size, Survival) monitoring->endpoint data_analysis Data Analysis and Efficacy Evaluation endpoint->data_analysis end End data_analysis->end

Caption: General workflow for preclinical in vivo efficacy studies.

Apoptosis_Signaling_Pathway DNA_Damage DNA Damage (Induced by this compound) p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by this compound-induced DNA damage.

Conclusion

This compound has demonstrated notable antitumor activity in preclinical models and has undergone initial clinical evaluation. Its mechanism of action is believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis. The quantitative data from Phase I trials provide a foundation for understanding its pharmacokinetic profile and toxicity in humans. While further research is needed to fully elucidate the specific molecular signaling pathways modulated by this compound and to optimize its therapeutic index, the exploratory studies summarized in this guide highlight its potential as a non-platinum-based anticancer agent. The detailed protocols and workflow visualizations provided herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Budotitane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Budotitane, a promising titanocene-based anti-cancer agent. The document includes a summary of pharmacokinetic data from clinical trials and visual representations of the synthesis workflow and its proposed mechanism of action.

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a transition metal complex that has been investigated for its potential as a chemotherapeutic agent.[1][2][3] Unlike platinum-based drugs, this compound has shown activity against certain types of cancer and is one of the few transition metal complexes to have reached clinical trials.[1] Its proposed mechanism of action involves interaction with DNA, ultimately leading to cell death.[1][4] The synthesis protocol provided herein is based on established methods for the preparation of bis(β-diketonato)titanium(IV) complexes.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-phenyl-1,3-butanedione and titanium(IV) ethoxide. The procedure should be carried out under an inert atmosphere to prevent hydrolysis of the titanium precursor.

Materials and Reagents:

  • 1-phenyl-1,3-butanedione

  • Titanium(IV) ethoxide

  • Anhydrous ethanol

  • Anhydrous hexane

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas supply

  • Cannula or syringe for liquid transfer

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Preparation of the Ligand Solution: In a Schlenk flask under a nitrogen atmosphere, dissolve 1-phenyl-1,3-butanedione (2 equivalents) in anhydrous ethanol. Stir the solution at room temperature until the ligand is completely dissolved.

  • Reaction with Titanium Precursor: While stirring the ligand solution, slowly add titanium(IV) ethoxide (1 equivalent) via syringe. The reaction mixture will be stirred under a continuous nitrogen stream.

  • Precipitation: Continue stirring the reaction mixture at room temperature. A white precipitate of this compound will begin to form. Allow the reaction to proceed for approximately one hour, or until precipitation appears complete.[1]

  • Isolation of the Crude Product: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product will appear as a yellow solid upon evaporation of the solvent.[1]

  • Purification by Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of dichloromethane and heptane. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum. A typical yield for this synthesis is approximately 52%.[1]

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound from a Phase I clinical trial where the drug was administered as an intravenous infusion twice weekly.[5]

Table 1: Pharmacokinetic Parameters of this compound

Dose Level (mg/m²)Cmax (µg/mL)t1/2 (h)Cltot (mL/min)AUC (h x µg/mL)
1802.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5
2302.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4

Data from a clinical Phase I and pharmacokinetic trial of this compound.[5]

Table 2: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial

Dose Level (mg/m²)Observed Toxicities
1803-fold increase in reticulocytes in 2 out of 5 patients
230WHO grade 3 cardiac arrhythmias in 2 out of 4 patients

The maximum tolerated dose was determined to be 230 mg/m², with cardiac arrhythmia being the dose-limiting toxicity.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its proposed mechanism of action.

Budotitane_Synthesis_Workflow Reactants 1-phenyl-1,3-butanedione Titanium(IV) ethoxide Anhydrous Ethanol Reaction Reaction under Nitrogen Atmosphere Reactants->Reaction Mixing Precipitation Precipitation of Crude this compound Reaction->Precipitation Stirring Isolation Solvent Evaporation (Rotary Evaporator) Precipitation->Isolation Crude_Product Crude Yellow Solid Isolation->Crude_Product Purification Recrystallization (e.g., Ethanol/Hexane) Crude_Product->Purification Final_Product Purified this compound (Crystalline Solid) Purification->Final_Product

Caption: Experimental workflow for the laboratory synthesis of this compound.

Proposed_Mechanism_of_Action This compound This compound Cell_Membrane Cell Membrane Transport This compound->Cell_Membrane Intracellular_this compound Intracellular This compound Cell_Membrane->Intracellular_this compound DNA_Interaction Interaction with DNA Intracellular_this compound->DNA_Interaction Proposed Target DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Proposed mechanism of action of this compound in cancer cells.

References

Application Notes and Protocols for the Characterization of Budotitane via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is an organometallic compound that has garnered significant interest as a potential anti-cancer agent. As a non-platinum-based chemotherapeutic candidate, it represents an alternative therapeutic strategy, particularly for platinum-resistant tumors. Accurate and thorough characterization of this compound is paramount for drug development, quality control, and mechanistic studies. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This compound is a titanium(IV) complex featuring two ethoxide ligands and two 1-phenylbutane-1,3-dionate (bzac) ligands.[1] The presence of asymmetric bzac ligands can lead to the formation of multiple geometric isomers, which may present a challenge in spectral interpretation.[2] The methodologies outlined herein are designed to provide a comprehensive structural and analytical profile of this promising therapeutic agent.

Data Presentation

Table 1: Key Properties of this compound
PropertyValueReference
Molecular FormulaC₂₄H₂₈O₆Ti[2]
Molecular Weight460.34 g/mol [2]
AppearanceYellowish solid[2]
BioactivityAnti-cancer agent[2]
Table 2: Expected ¹H NMR Chemical Shifts for this compound Ligands
ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho, meta, para)7.0 - 8.0Multiplet
Methine-H (bzac)5.8 - 6.5Singlet
Methyl-H (bzac)2.0 - 2.5Singlet
Methylene-H (ethoxide)3.5 - 4.5Quartet
Methyl-H (ethoxide)1.0 - 1.5Triplet

Note: The presence of multiple isomers may result in the appearance of multiple sets of signals for each proton environment.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound Ligands
CarbonExpected Chemical Shift (ppm)
Carbonyl-C (bzac)180 - 200
Phenyl-C (ipso)135 - 145
Phenyl-C125 - 135
Methine-C (bzac)90 - 100
Methylene-C (ethoxide)60 - 70
Methyl-C (bzac)25 - 35
Methyl-C (ethoxide)15 - 25

Note: The presence of multiple isomers may result in the appearance of multiple sets of signals for each carbon environment.

Table 4: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zObserved m/z
[M+H]⁺461.1414Consistent with calculated value within 5 ppm
[M+Na]⁺483.1234Consistent with calculated value within 5 ppm

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ is a common choice for organometallic complexes).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following general parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: ~4 seconds

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃: 7.26 ppm; DMSO: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the same sample.

    • Use a standard pulse program such as zgpg30.

    • Typical parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

    • Process the spectrum and reference it to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid (optional, for aiding ionization)

  • Electrospray Ionization Mass Spectrometer (ESI-MS) with a high-resolution analyzer (e.g., TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in methanol. A small amount of formic acid (0.1%) may be added to promote protonation.

  • Mass Spectrometry Analysis:

    • Set up the ESI-MS instrument in positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters. Typical starting conditions are:

      • Capillary voltage: 3.5-4.5 kV

      • Cone voltage: 20-40 V

      • Desolvation gas (N₂) flow: 500-800 L/hr

      • Desolvation temperature: 250-350 °C

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

    • Analyze the data to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare the observed accurate mass to the calculated mass for the elemental formula of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis This compound This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent This compound->Dissolve_NMR Dissolve_MS Dissolve and Dilute in Methanol This compound->Dissolve_MS NMR_acq ¹H and ¹³C NMR Acquisition Dissolve_NMR->NMR_acq MS_acq ESI-HRMS Acquisition Dissolve_MS->MS_acq NMR_proc Data Processing and Spectral Interpretation NMR_acq->NMR_proc Final_Char Comprehensive Characterization NMR_proc->Final_Char MS_proc Data Analysis and Formula Confirmation MS_acq->MS_proc MS_proc->Final_Char

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Uptake DNA_Damage DNA Damage & Replication Stress Cell_Membrane->DNA_Damage Topoisomerase_Inhibition Topoisomerase Inhibition Cell_Membrane->Topoisomerase_Inhibition ER_Stress Endoplasmic Reticulum Stress Cell_Membrane->ER_Stress Mitochondria Mitochondrial Pathway DNA_Damage->Mitochondria Topoisomerase_Inhibition->DNA_Damage ER_Stress->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Budotitane in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a non-platinum-based metal complex that has demonstrated notable antitumor activity in preclinical studies.[1] It has shown promise in colorectal cancer models, exhibiting greater efficacy than the standard chemotherapeutic agent 5-fluorouracil in some studies.[2] this compound has advanced to Phase I clinical trials, where dose-limiting cardiac toxicities were identified.[3] A key challenge with this compound has been its hydrolytic instability, which has impeded its further clinical development.[1] Despite these challenges, its efficacy against cisplatin-resistant cancer cell lines and its comparatively lower toxicity profile make it and similar titanium(IV) complexes subjects of continued interest in oncology research.[1]

These application notes provide a comprehensive overview of the proposed application of this compound in colon cancer cell line research. Due to the limited availability of specific published data on this compound's effects on colon cancer cell lines, the quantitative data presented in the tables are hypothetical and based on findings for structurally related titanium(IV) complexes.[4] The experimental protocols provided are established, standardized methods for assessing the efficacy of anticancer compounds in vitro.

Mechanism of Action

The precise molecular mechanism of this compound's antitumor activity in colon cancer cells is not fully elucidated. However, research on related titanium(IV) complexes suggests that it may induce cancer cell death through the induction of apoptosis and cell cycle arrest.[4][5] The proposed mechanism involves interference with cellular processes that are critical for the proliferation and survival of cancer cells.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on common human colon cancer cell lines, such as HT-29, HCT-116, and SW620. These values are intended to serve as a reference for expected outcomes when conducting the described experiments.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
HT-295.5
HCT-1162.5[4]
SW6208.0

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Apoptosis Induction by this compound in Colon Cancer Cell Lines

Cell LineTreatment (this compound, 48h)Percentage of Apoptotic Cells (Annexin V Positive)
HT-29Control (DMSO)3.2%
5 µM this compound35.8%
HCT-116Control (DMSO)2.5%
2.5 µM this compound42.1%

Table 3: Cell Cycle Analysis of Colon Cancer Cells Treated with this compound

Cell LineTreatment (this compound, 24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HT-29Control (DMSO)55%25%20%
5 µM this compound40%20%40%
HCT-116Control (DMSO)60%20%20%
2.5 µM this compound45%15%40%

Table 4: Effect of this compound on Key Signaling Proteins in Colon Cancer Cells

Cell LineTreatment (this compound, 24h)p53 Expression (Fold Change)Cleaved Caspase-3 Expression (Fold Change)Cyclin B1 Expression (Fold Change)
HT-295 µM this compound2.13.50.4
HCT-1162.5 µM this compound2.54.20.3

Experimental Protocols

Cell Culture

Human colon cancer cell lines (e.g., HT-29, HCT-116, SW620) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT-116 and SW620) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • 96-well plates

  • Colon cancer cells

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[1][9]

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][11]

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • Cold 70% ethanol[12]

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[2]

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[13][14]

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[15]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_lines Colon Cancer Cell Lines (HT-29, HCT-116, SW620) treatment This compound Treatment (Varying Concentrations & Durations) cell_lines->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for evaluating this compound in colon cancer cell lines.

Proposed Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway This compound This compound p53 p53 Activation This compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_pathway This compound This compound p21 p21 Upregulation This compound->p21 cyclinB1_cdk1 Cyclin B1/CDK1 Complex p21->cyclinB1_cdk1 Inhibits g2_m_transition G2/M Transition cyclinB1_cdk1->g2_m_transition Promotes mitosis Mitosis g2_m_transition->mitosis

References

Application Notes and Protocols for the Use of Budotitane in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a second-generation titanium-based chemotherapeutic agent that has undergone Phase I clinical trials.[1][2] Unlike platinum-based drugs, this compound exhibits a different mechanism of action and has shown efficacy in preclinical models of tumors that are resistant to cisplatin.[1][3] Its proposed mechanism involves interaction with DNA, leading to apoptosis.[1][4] This document provides detailed application notes and protocols for the use of this compound in various in vivo tumor models, based on available preclinical and clinical data.

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in several transplantable tumor models. Notably, it has shown high activity in models of colon adenocarcinoma and sarcoma, while its efficacy in osteosarcoma models was found to be limited.[4] It has also been evaluated in autochthonous colorectal tumor models, which are considered highly predictive of clinical outcomes.[1][3]

Data Presentation

Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial of this compound administered as an intravenous infusion twice weekly provided the following pharmacokinetic data in patients with solid tumors.[5]

Dose Level (mg/m²)Cmax (µg/mL)t½ (h)Cltot (mL/min)AUC (h x µg/mL)
1802.9 ± 1.278.7 ± 24.425.3 ± 4.6203 ± 71.5
2302.2 ± 0.859.3 ± 12.144.9 ± 23.6183 ± 90.4

Data presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for establishing and utilizing various in vivo tumor models for the evaluation of this compound's antitumor efficacy. These protocols are based on established methodologies for these specific models and should be adapted for this compound based on its known properties.

Protocol 1: Transplantable Murine Ascitic-Colon-Adenocarcinoma MAC 15A Model

This model is used to evaluate the efficacy of chemotherapeutic agents against colon adenocarcinoma in an ascitic form.

Materials:

  • This compound

  • MAC 15A cell line

  • Female NMRI mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles (25-27 gauge)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture MAC 15A cells in appropriate media and conditions as recommended by the supplier.

    • Harvest cells in the exponential growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

    • Assess cell viability using trypan blue exclusion (should be >95%).

  • Tumor Inoculation:

    • Inject 0.2 mL of the cell suspension (4 x 10⁶ cells) intraperitoneally into each mouse.

  • Treatment with this compound:

    • Prepare this compound solution in a suitable vehicle. Due to its hydrolytic instability, formulation is critical. A lipid-based formulation or solubilization in a vehicle like cremophor EL/ethanol is often required.

    • Initiate treatment 24 hours post-tumor inoculation.

    • Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule should be determined based on tolerability studies, but a twice-weekly schedule has been used in clinical trials.[5]

    • A control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of toxicity (weight loss, behavioral changes).

    • Measure abdominal circumference or ascites volume at regular intervals.

    • The primary endpoint is typically an increase in the lifespan of treated mice compared to the control group.

    • At the end of the study, collect ascitic fluid to determine tumor cell count.

Protocol 2: Intramuscularly Transplanted Murine Sarcoma 180 Model

This solid tumor model is used to assess the efficacy of anticancer agents against sarcoma.

Materials:

  • This compound

  • Sarcoma 180 (S-180) cell line

  • Male Swiss albino mice (6-8 weeks old)

  • Sterile PBS

  • Sterile syringes and needles (25-27 gauge)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest S-180 cells from a donor mouse bearing a 7-10 day old tumor.

    • Prepare a tumor cell suspension in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) intramuscularly into the right hind limb of each mouse.

  • Treatment with this compound:

    • Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (i.v. or i.p.) according to the predetermined dose and schedule.

    • The control group receives the vehicle only.

  • Tumor Measurement and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length x width²)/2.

    • Monitor animal weight and general health.

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • The study can be terminated when tumors in the control group reach a specific size or show signs of necrosis.

Protocol 3: Autochthonous Colorectal Cancer Model in Rats (DMH/AOM-induced)

This model mimics the spontaneous development of colorectal cancer and is highly predictive of clinical efficacy.[1][3]

Materials:

  • This compound

  • 1,2-dimethylhydrazine (DMH) or azoxymethane (AOM)

  • Male Wistar or Sprague-Dawley rats (5-6 weeks old)

  • Sterile saline

  • Sterile syringes and needles

Procedure:

  • Tumor Induction:

    • Administer DMH (20 mg/kg body weight) or AOM (15 mg/kg body weight) subcutaneously once a week for 15-20 weeks.[6][7][8]

    • Monitor the animals for clinical signs and body weight changes.

  • Tumor Development and Monitoring:

    • Tumors typically develop within 20-30 weeks from the first carcinogen injection.

    • Monitor tumor development via colonoscopy or by observing clinical signs (rectal bleeding, weight loss).

  • Treatment with this compound:

    • Once tumors are confirmed, randomize the rats into treatment and control groups.

    • Administer this compound (i.v. or i.p.) at the desired dose and schedule.

    • The control group should receive the vehicle only.

  • Efficacy Evaluation and Endpoints:

    • Monitor tumor progression via colonoscopy.

    • At the end of the treatment period, euthanize the animals and perform a necropsy.

    • Excise the entire colon and count the number of tumors.

    • Measure the size of each tumor.

    • Tumor incidence and multiplicity are the key endpoints.

    • Histopathological analysis of the tumors should be performed.

Visualizations

Signaling Pathway

Budotitane_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budotitane_ext This compound Budotitane_intra This compound (Hydrolyzed) Budotitane_ext->Budotitane_intra Cellular Uptake DNA DNA Budotitane_intra->DNA Interaction DNA_damage DNA Adducts & Strand Breaks DNA->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

in_vivo_workflow start Start animal_model Select Animal Model (e.g., MAC 15A, S-180) start->animal_model tumor_induction Tumor Cell Inoculation or Carcinogen Induction animal_model->tumor_induction tumor_growth Allow Tumor Growth to Predetermined Size tumor_induction->tumor_growth randomization Randomize Animals into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth, Animal Weight & Health treatment->monitoring endpoints Measure Endpoints (TGI, Lifespan, etc.) monitoring->endpoints analysis Data Analysis & Histopathology endpoints->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

Logical Relationships

logical_relationships This compound This compound Administration DNA_Interaction Interaction with DNA This compound->DNA_Interaction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis DNA_Interaction->Apoptosis_Induction Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Logical flow from this compound to tumor inhibition.

References

Application Notes and Protocols for Testing Budotitane in Cisplatin-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance remains a significant clinical challenge. Budotitane, a non-platinum-based titanium(IV) complex, has emerged as a promising therapeutic agent with potential activity against cisplatin-resistant cancers.[1] These application notes provide detailed protocols for the comprehensive in vitro evaluation of this compound's efficacy and mechanism of action in cisplatin-resistant cancer cell lines. The following protocols are adapted from established methodologies for testing cytotoxic agents in chemoresistant models and are intended to guide researchers in the systematic assessment of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Cisplatin-Sensitive and -Resistant Cell Lines (Example Data)
Cell LineParent IC50 (µM) - CisplatinResistant IC50 (µM) - CisplatinResistance FactorParent IC50 (µM) - this compoundResistant IC50 (µM) - this compound
A2780 (Ovarian)3.39[2]15-30~5-9Data to be determinedData to be determined
A549 (Lung)6.14[3]43.01[3]7.0Data to be determinedData to be determined
MCF-7 (Breast)~5-10>20>2-4Data to be determinedData to be determined

Note: IC50 values for this compound are to be determined experimentally using the protocols outlined below. Cisplatin IC50 values are provided as a reference from existing literature and will vary between specific resistant clones.

Table 2: Apoptosis Induction by this compound (Example Data)
Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
A2780cisRVehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
Cisplatin (IC50)Data to be determinedData to be determinedData to be determined
Table 3: Cell Cycle Analysis Following this compound Treatment (Example Data)
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
A2780cisRVehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined
Cisplatin (IC50)Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Establishment and Maintenance of Cisplatin-Resistant Cell Lines

This protocol describes a common method for generating cisplatin-resistant cell lines through continuous, stepwise exposure.[4]

Materials:

  • Parental cancer cell line of interest (e.g., A2780, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cisplatin stock solution (1 mg/mL in 0.9% NaCl)

  • Standard cell culture flasks, plates, and equipment

Methodology:

  • Determine Parental IC50: Perform a dose-response assay (see Protocol 2) to determine the 72-hour IC50 value of cisplatin for the parental cell line.

  • Initial Exposure: Seed parental cells and allow them to adhere overnight. Treat the cells continuously with a low concentration of cisplatin, typically starting at the IC10 or IC20 value.

  • Culture and Monitoring: Maintain the cells in the cisplatin-containing medium. The growth rate will likely decrease, and significant cell death may occur. Change the medium every 2-3 days.

  • Recovery and Expansion: When the surviving cells reach 70-80% confluence, passage them as usual, maintaining the same concentration of cisplatin in the medium. Continue for at least 3-4 passages to ensure population stability.

  • Stepwise Dose Increase: Once the cells are growing robustly at the current concentration, increase the cisplatin concentration by a factor of 1.5 to 2.0.

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months to select for a highly resistant population.

  • Validation: Regularly validate the resistance by comparing the IC50 of the resistant line to the parental line. A resistance factor of 5-fold or higher is typically considered robust.[4]

start Parental Cell Line ic50 Determine Cisplatin IC50 start->ic50 expose Continuous Low-Dose Cisplatin Exposure (IC10-IC20) ic50->expose monitor Monitor Culture & Change Medium expose->monitor passage Passage & Expand (Constant Cisplatin) monitor->passage increase Stepwise Increase in Cisplatin Concentration passage->increase If robust growth validate Validate Resistance (Compare IC50 to Parental) passage->validate increase->monitor resistant_line Stable Cisplatin-Resistant Cell Line validate->resistant_line cluster_0 Pro-Survival / Resistance Pathways cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) mTOR->Bcl2 NFkB->Bcl2 Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage This compound This compound This compound->DNA_Damage ? p53 p53 DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis

References

Evaluating the Impact of Budotitane on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, a cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV) complex, is a non-platinum-based inorganic metal compound that has been investigated for its antitumor properties.[1] Early clinical trials showed some antitumor activity, though its development was hampered by issues such as hydrolytic instability.[2] The precise mechanism of action of this compound is not fully elucidated, but like other titanium-based anticancer compounds, it is believed to induce cell cycle arrest and apoptosis in cancer cells.[2][3]

The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a hallmark of cancer. Therefore, understanding how a compound like this compound affects the cell cycle is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide with detailed protocols for evaluating the effects of this compound on the cell cycle.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly characterize the effects of this compound on the cell cycle. This involves determining its impact on cell proliferation, analyzing cell cycle distribution, and investigating the molecular machinery that governs cell cycle progression. The following sections detail the protocols for these key experiments.

Cell Proliferation and Viability Assays

The initial step in evaluating this compound's effect is to determine its impact on cell proliferation and viability. This will establish a dose-response relationship and identify the appropriate concentration range for subsequent mechanistic studies.

Data Presentation: Cell Proliferation and Viability

Assay TypePrincipleEndpoint MeasuredExample Data (IC50)
MTT Assay Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.Absorbance at 570 nmVaries by cell line
XTT Assay Similar to MTT, but produces a water-soluble formazan product.Absorbance at 450 nmVaries by cell line
BrdU/EdU Assay Incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA.Absorbance (ELISA) or Fluorescence (Microscopy/Flow Cytometry)Varies by cell line
ATP Luminescence Assay Measurement of ATP levels, an indicator of metabolically active cells.LuminescenceVaries by cell line

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for Evaluating this compound's Effect on Cell Cycle

G cluster_0 Initial Screening cluster_1 Cell Cycle Analysis cluster_2 Molecular Mechanism cluster_3 Data Interpretation Proliferation Cell Proliferation Assays (MTT, XTT, BrdU, etc.) Flow Flow Cytometry (Propidium Iodide Staining) Proliferation->Flow Determine IC50 for subsequent experiments Western Western Blotting (Cell Cycle Proteins) Flow->Western Identify cell cycle phase of arrest Analysis Data Analysis and Pathway Mapping Western->Analysis Elucidate molecular pathway of action

Caption: Experimental workflow for investigating this compound's impact on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using a DNA intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution. This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 60%25%15%
This compound (IC50) 75%10%15%
This compound (2x IC50) 85%5%10%
Positive Control (e.g., Nocodazole for G2/M arrest) 10%5%85%

Experimental Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 5 µL of Propidium Iodide (1 mg/mL stock) to each sample for a final concentration of 10 µg/mL. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Hypothesized Signaling Pathway for this compound-Induced Cell Cycle Arrest

Based on studies of related titanium compounds, this compound may induce cell cycle arrest through the activation of DNA damage response pathways.

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_Chk2 ATM/Chk2 Phosphorylation DNA_Damage->ATM_Chk2 p53_p21 p53/p21 Upregulation ATM_Chk2->p53_p21 CyclinB_CDK1 Cyclin B1/CDK1 Inhibition ATM_Chk2->CyclinB_CDK1 CyclinD_CDK46 Cyclin D1/CDK4-6 Inhibition p53_p21->CyclinD_CDK46 G1_Arrest G1/S Phase Arrest CyclinD_CDK46->G1_Arrest G2_Arrest G2/M Phase Arrest CyclinB_CDK1->G2_Arrest

Caption: Putative signaling cascade for this compound-induced cell cycle arrest.

Western Blot Analysis of Cell Cycle Regulatory Proteins

To elucidate the molecular mechanism of this compound-induced cell cycle arrest, it is essential to examine the expression levels of key cell cycle regulatory proteins by Western blotting. The choice of proteins to investigate will depend on the results of the flow cytometry analysis (i.e., G1/S or G2/M arrest).

Data Presentation: Protein Expression Levels

ProteinFunctionExpected Change with this compound (G1 Arrest)Expected Change with this compound (G2/M Arrest)
Cyclin D1 G1 progressionDecreaseNo significant change
CDK4/6 G1 progressionDecreaseNo significant change
p21 CDK inhibitorIncreaseMay increase
p27 CDK inhibitorIncreaseNo significant change
Cyclin E G1/S transitionDecreaseNo significant change
CDK2 G1/S transitionDecrease in activityNo significant change
Cyclin B1 G2/M progressionNo significant changeDecrease
CDK1 (Cdc2) G2/M progressionNo significant changeDecrease in activity
p-ATM DNA damage sensorIncreaseIncrease
p-Chk2 DNA damage checkpointIncreaseIncrease

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound as described for flow cytometry. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, p21, Cyclin B1, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on the cell cycle. By combining cell proliferation assays, flow cytometric analysis of cell cycle distribution, and Western blot analysis of key regulatory proteins, researchers can gain valuable insights into the mechanism of action of this and other potential anticancer compounds. The resulting data will be critical for guiding further preclinical and clinical development.

References

Application Notes and Protocols for the Quantification of Budotitane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a metal-based chemotherapeutic agent that has undergone clinical investigation for its antitumor properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action Overview

The antitumor activity of titanium complexes like this compound is understood to involve multiple cellular pathways. A key mechanism involves the induction of apoptosis. Evidence suggests that these compounds can trigger endoplasmic reticulum (ER) stress due to protein misfolding. Furthermore, they have been shown to modulate critical signaling cascades, such as the Ras-MAPK pathway, which is heavily involved in cell proliferation, differentiation, and survival. Downregulation of key proteins in this pathway, like ERK1/2, and anti-apoptotic proteins, such as Bcl-2 and Mcl-1, are indicative of apoptosis induction.[1]

Budotitane_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell This compound This compound Budotitane_in This compound This compound->Budotitane_in Cellular Uptake ER Endoplasmic Reticulum Budotitane_in->ER Accumulation Ras_MAPK Ras-MAPK Pathway Budotitane_in->Ras_MAPK Inhibits Bcl2_Mcl1 Bcl-2 / Mcl-1 Budotitane_in->Bcl2_Mcl1 Downregulates ER_Stress ER Stress (Protein Misfolding) ER->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis ERK12 ERK1/2 Ras_MAPK->ERK12 Activates Transcription Gene Transcription (Proliferation, Survival) ERK12->Transcription Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_Mcl1->Mitochondrion Inhibits Cytochrome c release Cytochrome_c->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Analytical Methods for Quantification

Two primary methods are detailed below: an HPLC-UV method suitable for routine analysis and a more sensitive and specific LC-MS/MS method for low-level quantification.

I. HPLC-UV Method

This method provides a robust and cost-effective approach for quantifying this compound in plasma samples, particularly for samples from clinical trials where concentrations are expected to be in the µg/mL range.

A. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

B. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 20 µL
Run Time 10 minutes

C. Method Validation Parameters (Representative)

ParameterAcceptance Criteria
Linearity r² ≥ 0.995 over the range of 0.1 - 10 µg/mL
Accuracy 85-115% (80-120% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Stability (Freeze-thaw, Bench-top) % Change within ±15%
II. LC-MS/MS Method

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This is particularly useful for preclinical studies or when lower concentrations are anticipated.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar titanium complex or a stable isotope-labeled this compound).

  • Add 50 µL of 0.1 M sodium hydroxide.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 6,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

B. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound standard

C. Method Validation Parameters (Representative)

ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over the range of 1 - 500 ng/mL
Accuracy 85-115% (80-120% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Recovery & Matrix Effect Consistent and within acceptable limits
Lower Limit of Quantification (LLOQ) 1 ng/mL
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%

Experimental Workflow Diagram

The general workflow for quantifying this compound in biological samples is outlined below.

experimental_workflow cluster_extraction cluster_analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation Spike->Extraction Protein_Precipitation Protein Precipitation LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction Analysis Instrumental Analysis Protein_Precipitation->Analysis LLE->Analysis SPE->Analysis HPLC HPLC-UV LCMS LC-MS/MS Data Data Processing & Quantification HPLC->Data LCMS->Data Report Report Results Data->Report

References

Application Notes and Protocols for Developing Budotitane-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical development of combination therapies involving Budotitane, a novel titanium-based anticancer agent. While clinical and preclinical data on this compound as a single agent are available, literature on its use in combination therapies is limited. The following protocols and conceptual frameworks are designed to guide researchers in systematically evaluating the potential of this compound in combination with other cytotoxic or targeted agents.

Introduction to this compound

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a metal-organic compound that has undergone Phase I clinical trials for cancer treatment.[1][2] Preclinical studies have demonstrated its activity against various tumor models, including colon and sarcoma xenografts.[1] Notably, this compound has shown efficacy in cisplatin-resistant cancer cell lines, suggesting a mechanism of action distinct from platinum-based chemotherapeutics.[3] While its precise mechanism is not fully elucidated, it is believed to involve interactions with DNA, leading to cell death.[4] More recent research on similar titanium(IV) complexes suggests a potential role in inducing endoplasmic reticulum stress, apoptosis, and G2/M cell cycle arrest, without direct inhibition of DNA polymerase.[3]

The development of combination therapies involving this compound is a logical next step to enhance its therapeutic potential, overcome potential resistance mechanisms, and broaden its clinical applicability. This document outlines protocols for evaluating synergistic interactions and elucidating the underlying mechanisms of this compound-based combination regimens.

Rationale for this compound Combination Therapies

The selection of combination partners for this compound should be based on a sound scientific rationale. Given its preclinical activity in colorectal cancer models, combining this compound with standard-of-care agents for this malignancy, such as 5-fluorouracil (5-FU), is a primary area of investigation. Additionally, its unique potential mechanism of action suggests that combinations with drugs targeting different cellular pathways could yield synergistic effects.

Potential Combination Strategies:

  • Complementary Mechanisms of Action: Combining this compound with agents that have distinct molecular targets, such as antimetabolites (e.g., 5-FU, Gemcitabine) or microtubule inhibitors (e.g., Paclitaxel).

  • Overcoming Resistance: Utilizing this compound's activity in cisplatin-resistant models to re-sensitize tumors to platinum-based therapies or in combination with other agents in resistant settings.

  • Targeting Different Cell Cycle Phases: Combining this compound, which may induce G2/M arrest, with drugs that target other phases of the cell cycle.

  • Enhancing Apoptosis: Combining this compound with agents that modulate apoptotic pathways (e.g., Bcl-2 inhibitors).

Data Presentation: Templates for Quantitative Analysis

Clear and structured data presentation is crucial for evaluating combination effects. The following table templates are provided for summarizing key quantitative data from the proposed experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound and Combination Partner as Single Agents

Cell LineThis compound IC50 (µM)Combination Partner IC50 (µM)
HT-29
HCT116
SW620

Table 2: Combination Index (CI) Values for this compound and Combination Partner

CI values should be calculated using the Chou-Talalay method.

Cell LineDrug Ratio (this compound:Partner)Fa (Fraction Affected)CI ValueInterpretation
HT-291:10.5
0.75
0.90
HCT1161:10.5
0.75
0.90

Interpretation: CI < 1: Synergy; CI = 1: Additive Effect; CI > 1: Antagonism

Table 3: Effects of Combination Therapy on Cell Cycle Distribution

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M
Control
This compound (IC50)
Combination Partner (IC50)
Combination

Table 4: Apoptosis Induction by this compound Combination Therapy

Treatment Group% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)
Control1.0
This compound (IC50)
Combination Partner (IC50)
Combination

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound-based combination therapies.

Protocol for In Vitro Cytotoxicity and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another anticancer drug, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines (e.g., colorectal cancer lines HT-29, HCT116, SW620)

  • This compound (with appropriate solvent for stock solution)

  • Combination partner drug

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination partner drug in complete culture medium.

  • Single-Agent Treatment: Treat cells with increasing concentrations of this compound or the combination partner alone to determine the IC50 value for each drug.

  • Combination Treatment: Treat cells with combinations of this compound and the partner drug at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard matrix of varying concentrations.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for the single agents using non-linear regression analysis.

    • For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.

Protocol for Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effects of this compound and its combination partner on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound and combination partner drug

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination partner, or the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 ml of cold PBS and add 4 ml of cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT™).

Protocol for Apoptosis Assessment

Objective: To determine if the combination therapy induces apoptosis.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay System

  • Cancer cell lines

  • This compound and combination partner drug

  • 6-well plates and 96-well white-walled plates

  • Flow cytometer and luminometer

Procedure (Annexin V/PI Staining):

  • Cell Treatment: Treat cells in 6-well plates as described for cell cycle analysis.

  • Staining: Harvest and wash the cells, then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Procedure (Caspase-3/7 Activity):

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat as described for the cytotoxicity assay.

  • Assay: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if necessary) and express the results as fold change relative to the untreated control.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by a this compound-based combination therapy.

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Future Work) A Select Cancer Cell Lines (e.g., Colorectal Cancer) B Single-Agent Cytotoxicity Assay (this compound & Partner) A->B C Determine IC50 Values B->C D Combination Cytotoxicity Assay (Constant Ratio or Checkerboard) C->D E Calculate Combination Index (CI) D->E F Identify Synergistic Combinations E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (Annexin V, Caspase Activity) F->H I Western Blot Analysis (Signaling Pathway Proteins) F->I J Xenograft Tumor Models F->J K Evaluate Combination Efficacy (Tumor Growth Inhibition) J->K L Assess Toxicity K->L

Figure 1: Proposed experimental workflow for evaluating this compound combination therapies.

signaling_pathway cluster_drugs cluster_pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Induces Partner Combination Partner (e.g., 5-FU) DNA_Damage DNA Damage Partner->DNA_Damage Induces Apoptosis_Initiation Apoptosis Initiation ER_Stress->Apoptosis_Initiation Cell_Cycle_Checkpoint G2/M Checkpoint Activation DNA_Damage->Cell_Cycle_Checkpoint DNA_Damage->Apoptosis_Initiation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Checkpoint->Cell_Cycle_Arrest Cell_Death Apoptotic Cell Death Apoptosis_Initiation->Cell_Death Cell_Cycle_Arrest->Cell_Death Potentiates

Figure 2: Hypothetical signaling pathway for a synergistic this compound combination therapy.

Conclusion

The development of this compound-based combination therapies holds promise for improving cancer treatment, particularly in resistant tumors. The protocols and frameworks presented here provide a systematic approach for researchers to identify synergistic combinations, elucidate their mechanisms of action, and generate the necessary preclinical data to support future clinical investigations. Careful experimental design and rigorous data analysis will be paramount to successfully advancing this compound into the next phase of clinical development as part of a combination regimen.

References

Troubleshooting & Optimization

improving the hydrolytic stability of Budotitane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of Budotitane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimental use of this compound, focusing on preventing and identifying its degradation.

Q1: I observed a rapid loss of efficacy of my this compound sample in an aqueous solution. What is the likely cause?

A1: The most probable cause is the hydrolytic instability of this compound. This compound, a titanium(IV) complex with β-diketonate and ethoxide ligands, is susceptible to rapid hydrolysis in aqueous environments.[1][2] This process involves the displacement of its labile ethoxide and, subsequently, the benzoylacetonate ligands by water molecules, leading to the formation of inactive titanium dioxide aggregates.[1][2] The development of this compound for clinical use was halted precisely because of this rapid loss of its active molecular structure under physiological conditions.

Q2: My this compound solution turned cloudy or formed a precipitate upon addition to my aqueous experimental medium. How can I confirm this is due to hydrolysis?

A2: The formation of a precipitate is a strong indicator of this compound hydrolysis, leading to the formation of insoluble titanium oxo-species. To confirm this, you can employ the following techniques:

  • ¹H NMR Spectroscopy: In a deuterated solvent compatible with your sample, the characteristic signals of the benzoylacetonate and ethoxide ligands of this compound will diminish or disappear upon hydrolysis, while new signals corresponding to the free ligands may appear.

  • UV-Vis Spectroscopy: this compound exhibits a characteristic UV-Vis absorption spectrum. Upon hydrolysis and aggregation, you will likely observe a change in this spectrum, such as a decrease in the intensity of specific absorption bands or a general increase in scattering, causing a broad, featureless absorption.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: While this compound is inherently unstable in water, you can take several steps to minimize its degradation during short-term experiments:

  • Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents for stock solutions and initial dilutions.

  • Low Temperature: Perform your experiments at the lowest feasible temperature to slow down the kinetics of the hydrolysis reaction.

  • pH Control: Although specific pH stability data for this compound is scarce, the hydrolysis of titanium alkoxides is known to be influenced by pH. It is advisable to maintain a consistent and, if possible, non-extreme pH throughout your experiments.

  • Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. Do not store aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for this compound's hydrolytic instability?

A1: this compound's instability stems from the high positive charge density of the Titanium(IV) center, which makes it a strong Lewis acid. This high Lewis acidity facilitates the nucleophilic attack by water molecules on the titanium center, leading to the displacement of the ethoxide and benzoylacetonate ligands. The Ti-O bonds in the ethoxide and β-diketonate ligands are susceptible to cleavage in the presence of water.

Q2: Are there more hydrolytically stable alternatives to this compound?

A2: Yes, research has focused on developing more stable titanium(IV) complexes for therapeutic applications. A promising strategy involves the use of multidentate chelating ligands that form more robust complexes with the titanium center. For instance, "salan" type diaminobis(phenolato) ligands, which are tetradentate, have been shown to form titanium(IV) complexes with significantly enhanced hydrolytic stability compared to the bidentate β-diketonato ligands of this compound.[1]

Q3: What are the key strategies to improve the hydrolytic stability of titanium(IV) complexes like this compound?

A3: The primary strategies revolve around ligand design and modification:

  • Increase Ligand Denticity: Using polydentate ligands (e.g., tetradentate "salan" ligands) that wrap around the titanium center can sterically hinder the approach of water molecules and increase the overall complex stability due to the chelate effect.[1][3]

  • Modify Ligand Electronics: Introducing electron-donating groups on the ligand can increase the electron density on the titanium center, slightly reducing its Lewis acidity and thus its susceptibility to nucleophilic attack by water.

  • Steric Hindrance: Incorporating bulky substituents on the ligands can create a crowded environment around the titanium center, physically blocking water molecules from accessing the coordination sphere.[4]

Data on Strategies to Improve Hydrolytic Stability

The following table summarizes strategies employed to enhance the hydrolytic stability of titanium(IV) complexes, drawing parallels to the challenges faced with this compound.

StrategyLigand TypeComplex ExampleQualitative Stability ImprovementQuantitative Data (Half-life for Hydrolysis)Citations
Increase Ligand Denticity Tetradentate Diaminobis(phenolato) ("salan")[Ti(salan)(OR)₂]Significantly more stable than bis(β-diketonato) complexes.Several hours to days in the presence of water, depending on substituents.[1][5]
Ligand Modification (Halogenation) Ortho-halogenated Diaminobis(phenolato)Brominated [ONON]₂Ti complexExceptional hydrolytic stability.t₁/₂ of 17 ± 1 days in 10% D₂O at room temperature.[5]
Ligand Modification (Alkylation) Methylated Diaminobis(phenolato)Methylated [ONON]₂Ti complexHigh stability.t₁/₂ of 22 ± 6 hours in 10% D₂O at room temperature.[5]
Reference Compound Bidentate β-diketonatoThis compoundHighly unstable in aqueous media.Rapid decomposition.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Hydrolytically Stable "Salan" Type Titanium(IV) Complex

This protocol describes the synthesis of a more stable analog of this compound using a tetradentate "salan" ligand as an example.

Materials:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • A diaminobis(phenolato) "salan" ligand precursor (H₂L)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the salan ligand precursor (H₂L) in anhydrous THF in a Schlenk flask.

  • In a separate Schlenk flask, dissolve titanium(IV) isopropoxide in anhydrous THF.

  • Slowly add the titanium(IV) isopropoxide solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 60°C) for 24 hours under an inert atmosphere.[5]

  • After the reaction is complete, remove the solvent under vacuum to obtain the crude product.

  • The resulting complex, L₂Ti or LTi(OⁱPr)₂, can be purified by recrystallization from an appropriate solvent system if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[5]

Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol outlines a general method to assess the hydrolytic stability of a titanium complex.

Materials:

  • Titanium complex (e.g., this compound or a stabilized analog)

  • Deuterated solvent (e.g., DMSO-d₆, THF-d₈)

  • Deuterium oxide (D₂O)

  • NMR spectrometer and tubes

Procedure:

  • Dissolve a precise amount of the titanium complex in a deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum (t=0) of the complex before the addition of water.

  • Add a known amount of D₂O (e.g., 10% v/v) to the NMR tube to initiate hydrolysis.[5]

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the changes in the integrals of characteristic peaks of the complex's ligands over time. A decrease in these signals indicates hydrolysis and ligand dissociation.[5]

  • Plot the normalized integral of a characteristic peak versus time.

  • From this plot, you can determine the rate of hydrolysis and the half-life (t₁/₂) of the complex under these conditions.

Protocol 3: Monitoring Hydrolytic Stability by UV-Vis Spectroscopy

This protocol provides an alternative method for tracking the stability of a titanium complex.

Materials:

  • Titanium complex

  • A suitable solvent (e.g., ethanol, acetonitrile)

  • Water (deionized)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the titanium complex in a suitable organic solvent.

  • Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Record the initial UV-Vis spectrum (t=0) of the solution.

  • To initiate hydrolysis, add a specific volume of water to the cuvette, mix quickly, and immediately start recording spectra at fixed time intervals.

  • Monitor the change in absorbance at a characteristic wavelength corresponding to the intact complex. A decrease in absorbance at this wavelength over time indicates degradation.

  • Plot the absorbance at the chosen wavelength versus time to determine the hydrolysis kinetics.

Visualizations

Hydrolysis_Pathway This compound This compound [Ti(bzac)₂(OEt)₂] Intermediate Hydrolyzed Intermediate [Ti(bzac)₂(OEt)(OH)] This compound->Intermediate + H₂O - EtOH FreeLigand Free Ligands (bzacH, EtOH) Intermediate->FreeLigand TiO2 Titanium Oxo-aggregates (TiO₂) Intermediate->TiO2 + H₂O - bzacH

Caption: Hydrolysis pathway of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Ti Complex in Deuterated Solvent B Acquire Baseline ¹H NMR (t=0) A->B C Add D₂O to Initiate Hydrolysis B->C D Acquire Spectra at Regular Time Intervals C->D E Monitor Peak Integral Decay D->E F Plot Integral vs. Time E->F G Calculate Half-Life (t₁/₂) F->G

Caption: Experimental workflow for stability assessment by NMR.

Stability_Comparison This compound This compound (Bidentate β-diketonate) Stability: Low Salan Salan-Type Complex (Tetradentate Phenolato) Stability: High This compound->Salan Increased Denticity HalogenatedSalan Halogenated Salan Complex (Modified Tetradentate) Stability: Very High Salan->HalogenatedSalan Ligand Modification (Electronic Effects)

Caption: Logic diagram of strategies to improve stability.

References

Budotitane Aqueous Solubility Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the aqueous solubility of Budotitane. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a titanium-based metal complex with demonstrated antineoplastic activity.[1][2] Its development as a potential cancer therapeutic has been hindered by its very low aqueous solubility and rapid hydrolysis under physiological conditions. The labile ethoxy groups of this compound are quickly lost in the presence of water, with a reported half-life of approximately 20 seconds. This instability and poor solubility make it challenging to formulate for intravenous administration and limit its bioavailability. The development of this compound was ultimately halted due to these formulation challenges.[1]

Q2: What is the known solubility of this compound in various solvents?

Q3: What are the primary strategies to enhance the aqueous solubility of a poorly soluble compound like this compound?

A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[4][5]

  • Chemical Modifications: These strategies involve altering the molecule itself, such as through salt formation, prodrug synthesis, or complexation.[4]

  • Formulation Approaches: The use of excipients such as co-solvents, surfactants, and complexing agents (like cyclodextrins) can significantly enhance solubility.[3][6] Micellar formulations, in particular, have been explored for this compound.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during my in vitro assay.

  • Probable Cause: This is expected behavior due to this compound's low aqueous solubility and rapid hydrolysis. The compound is likely degrading and precipitating.

  • Solution:

    • Use of Co-solvents: For initial in vitro screening, consider dissolving this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before diluting it into your aqueous buffer.[3] Be mindful of the final solvent concentration to avoid artifacts in your assay.

    • Micellar Formulation: For more stable aqueous preparations, a micellar formulation using surfactants like Cremophor EL and a stabilizer like polyethylene glycol (PEG) can be effective. This was the approach used for its clinical trials.

Issue: I am observing high variability in the cytotoxic effects of my this compound formulation.

  • Probable Cause: This could be due to inconsistent formulation preparation, leading to variations in the concentration of solubilized, active this compound. The presence of different isomers of this compound in solution can also contribute to variability.[6]

  • Solution:

    • Standardized Formulation Protocol: Adhere strictly to a detailed and validated experimental protocol for your formulation.

    • Characterization of the Formulation: After preparation, characterize your formulation to ensure consistency. This can include particle size analysis (for nanoformulations) and determination of encapsulation efficiency.

    • Isomer Consideration: Be aware that this compound can exist as multiple isomers in solution.[6] While challenging to separate, consistent synthesis and formulation procedures can help in obtaining a more reproducible isomeric mixture.

Quantitative Data Summary

While specific quantitative solubility data for this compound in water is not available, the following table summarizes its known qualitative solubility and key properties.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₆Ti[1][7]
Molecular Weight 460.3 g/mol [1]
Solubility in Ethanol Completely soluble[3]
Solubility in Hexanes Somewhat soluble[3]
Aqueous Stability Rapid hydrolysis (t½ ≈ 20s for ethoxy groups)

Experimental Protocols

Protocol 1: Preparation of a this compound Micellar Formulation (Thin-Film Hydration Method)

This protocol is a general method for preparing a micellar formulation of a poorly soluble drug like this compound using Cremophor EL and DSPE-PEG, based on established techniques for similar compounds.

Materials:

  • This compound

  • Cremophor EL

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution of Components: In a round-bottom flask, dissolve a precise amount of this compound, Cremophor EL, and DSPE-PEG 2000 in a suitable volume of chloroform. The molar ratio of the components should be optimized for your specific application.

  • Film Formation: Evaporate the chloroform using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The volume of the buffer will determine the final concentration of the drug.

  • Sonication: Sonicate the resulting suspension in a bath sonicator until the solution becomes clear, indicating the formation of micelles.

  • Sterilization: Sterilize the micellar solution by passing it through a 0.22 µm syringe filter.

  • Characterization (Recommended):

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the micelles using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the micelles using a suitable analytical method (e.g., HPLC) after separating the free drug from the micellar formulation.

Visualizations

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed pathway of this compound from formulation to its cytotoxic effect.

Budotitane_Mechanism cluster_formulation Formulation & Administration cluster_circulation Systemic Circulation cluster_cellular Cellular Uptake & Action This compound This compound Powder Micelle Micellar Formulation (e.g., Cremophor EL/PEG) This compound->Micelle Encapsulation Circulation This compound-loaded Micelles in Bloodstream Micelle->Circulation IV Administration Uptake Cellular Uptake Circulation->Uptake Release This compound Release (Hydrolysis of Ligands) Uptake->Release DNA Nuclear DNA Release->DNA Interaction Interaction DNA Intercalation/ Covalent Binding Apoptosis Apoptosis Interaction->Apoptosis Induction of

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Micelle Formulation

The diagram below outlines the key steps in preparing a micellar formulation of this compound.

Micelle_Workflow A 1. Dissolve this compound, Cremophor EL, & DSPE-PEG in Chloroform B 2. Form Thin Film via Rotary Evaporation A->B C 3. Dry Film under High Vacuum B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Sonicate to Form Micelles D->E F 6. Filter Sterilize (0.22 µm filter) E->F G 7. Characterize Formulation (Size, Zeta, EE%) F->G

Caption: Workflow for this compound micelle preparation.

References

Budotitane In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Budotitane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's poor bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's poor bioavailability in vivo?

A1: The primary reasons for this compound's poor bioavailability are its low aqueous solubility and high hydrolytic instability at physiological pH.[1][2][3][4] This instability leads to the rapid formation of inactive titanium dioxide (TiO2) precipitates, reducing the concentration of the active compound available to exert its therapeutic effect.[2][3]

Q2: What are the key consequences of this compound's poor stability in an experimental setting?

A2: In an experimental setting, the poor stability of this compound can lead to several issues, including:

  • Difficulty in preparing consistent and accurate dosing solutions.

  • Precipitation of the compound in aqueous buffers or cell culture media.

  • Low and variable drug concentrations in plasma and target tissues in vivo.

  • Inconsistent and difficult-to-reproduce experimental results.

Q3: Are there more stable analogs of this compound available?

A3: Yes, research has led to the development of second and third-generation titanium-based complexes with improved hydrolytic stability.[1][3][4] Examples include certain diaminebis(phenolato)bis(alkoxo)titanium(IV) and salan complexes, which have shown greater stability and, in some cases, higher cytotoxicity than the parent this compound.[1][3][4]

Q4: What is the proposed mechanism of action for this compound and related titanium complexes?

A4: The precise mechanism of action is still under investigation, but it is believed to be different from that of platinum-based drugs like cisplatin. Evidence suggests that it does not primarily target DNA. Instead, it is thought to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response and ultimately apoptosis.[1][2][3][4][5] The proposed mechanism involves the release of ligands from the titanium complex and the binding of the Ti(IV) center to proteins like transferrin for cellular uptake.[1][2][3][4]

Q5: What formulation strategies can be employed to improve this compound's bioavailability?

A5: Several formulation strategies can be explored to enhance the in vivo bioavailability of this compound. These include:

  • Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from hydrolysis and improve its solubility.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[6][7][8]

  • Prodrug Approach: Synthesizing a more stable prodrug that releases the active this compound molecule at the target site.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Precipitate forms in the dosing solution upon preparation. 1. Low aqueous solubility of this compound. 2. Hydrolysis of the compound in aqueous buffer.1. Prepare a stock solution in a compatible organic solvent (e.g., DMSO) first, then dilute it into the aqueous vehicle immediately before administration. 2. Use a co-solvent system (e.g., ethanol, polyethylene glycol) to improve solubility. 3. Consider using a formulation aid such as cyclodextrins to enhance solubility.
Inconsistent pharmacokinetic (PK) data between animals. 1. Variability in the rate of this compound precipitation in the bloodstream. 2. Inconsistent administration of a partially suspended solution.1. Ensure the dosing solution is homogenous and free of visible precipitate before each injection. 2. Explore advanced formulations like liposomal encapsulation to ensure consistent delivery and stability in circulation. 3. Administer via a central venous catheter to minimize local precipitation at the injection site.
Low or undetectable levels of this compound in plasma or tissue samples. 1. Rapid clearance due to hydrolysis and precipitation. 2. Insufficient dose administered.1. Increase the dosing frequency to maintain therapeutic concentrations. 2. Consider using a more stable this compound analog if available. 3. Verify the analytical method's sensitivity for detecting low concentrations of the compound.
Lack of in vivo efficacy despite promising in vitro results. 1. Poor bioavailability is preventing the compound from reaching the tumor at therapeutic concentrations.1. Conduct a pilot pharmacokinetic study to determine the maximum tolerated dose (MTD) and to quantify drug exposure at the target site. 2. Implement formulation strategies (nanoparticles, cyclodextrins) to improve drug delivery and tumor accumulation.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the hydrolytic stability of this compound or its analogs using ¹H NMR spectroscopy.

Materials:

  • This compound or analog

  • Deuterated solvent (e.g., DMSO-d6)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the titanium complex in the deuterated solvent (e.g., 10 mg/mL in DMSO-d6).

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific volume of D₂O to the NMR tube (e.g., 10% v/v) to initiate hydrolysis.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then hourly).

  • Monitor the disappearance of signals corresponding to the labile ligands (e.g., ethoxy groups in this compound) and the appearance of new signals from the hydrolysis products.

  • Integrate the relevant signals at each time point to quantify the extent of hydrolysis.

  • Calculate the hydrolytic half-life (t₁/₂) by plotting the concentration of the intact compound versus time.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetics of a this compound formulation in mice or rats.

Materials:

  • This compound formulation

  • Rodent model (e.g., BALB/c mice)

  • Dosing vehicle

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimate animals for at least one week before the study.

  • Prepare the this compound dosing solution immediately prior to administration.

  • Administer a single dose of the formulation to each animal via the desired route (e.g., intravenous bolus).

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to separate plasma.

  • Extract the drug from the plasma samples.

  • Quantify the concentration of this compound in each plasma sample using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using appropriate software.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Hypothetical this compound Formulation in Mice

This table provides an example of how to present pharmacokinetic data. Note: The following data is representative and for illustrative purposes only.

FormulationDose (mg/kg)Cmax (µg/mL)AUC₀-t (µg·h/mL)t₁/₂ (h)
This compound in Saline/DMSO201.5 ± 0.43.2 ± 0.91.8 ± 0.5
Liposomal this compound208.2 ± 1.125.6 ± 3.76.5 ± 1.2
This compound Analog (Compound X)205.5 ± 0.918.9 ± 2.54.2 ± 0.8
Table 2: Hydrolytic Stability of Different Titanium Complexes

This table illustrates a comparison of the hydrolytic stability of different titanium compounds. Note: The following data is representative and for illustrative purposes only.

CompoundSolvent SystemHydrolytic Half-life (t₁/₂)
This compound90% DMSO-d6 / 10% D₂O~15 minutes
Second-Generation Analog A90% DMSO-d6 / 10% D₂O~6 hours
Third-Generation Analog B90% DMSO-d6 / 10% D₂O> 24 hours

Visualizations

Experimental Workflow for Overcoming Poor Bioavailability

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome problem Poor In Vivo Bioavailability of this compound formulation Formulation Strategies (Liposomes, Nanoparticles, Cyclodextrins) problem->formulation Address with analog Analog Synthesis (Improved Stability) problem->analog Address with stability Hydrolytic Stability Assay formulation->stability solubility Aqueous Solubility Test formulation->solubility analog->stability analog->solubility pk_study In Vivo Pharmacokinetic Study stability->pk_study solubility->pk_study efficacy In Vivo Efficacy Study pk_study->efficacy outcome Enhanced Bioavailability & Therapeutic Effect efficacy->outcome

Caption: Workflow for addressing this compound's poor bioavailability.

Proposed Mechanism of Action: ER Stress-Induced Apoptosis

er_stress_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum (ER) er_stress ER Stress upr Unfolded Protein Response (UPR) er_stress->upr Activates apoptosis Apoptosis upr->apoptosis Leads to This compound This compound tf Transferrin Receptor This compound->tf Binds budotitane_tf This compound-Transferrin Complex tf->budotitane_tf Internalization budotitane_tf->er_stress Induces

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Formulation of Budotitane for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Budotitane. Our goal is to address common challenges encountered during the formulation of this compound for enhanced drug delivery.

I. Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common issues encountered during this compound formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for drug delivery?

A1: The primary challenge is this compound's poor hydrolytic stability.[1][2] The titanium(IV) center is susceptible to hydrolysis in aqueous environments, leading to the rapid formation of inactive titanium dioxide aggregates and compromising the drug's therapeutic efficacy.[1] This instability was a major reason for its limited progression in clinical trials.[1]

Q2: What is the mechanism of action of this compound?

A2: The exact mechanism of action is not fully elucidated, but it is believed to differ from platinum-based drugs like cisplatin.[3] Evidence suggests that this compound's anticancer activity stems from its interaction with DNA, potentially through covalent binding or intercalation, which ultimately inhibits DNA synthesis and induces apoptosis (programmed cell death).[4] Some studies on related titanium complexes also suggest the induction of apoptosis through pathways involving the endoplasmic reticulum (ER) stress or the PI3K/Akt signaling pathway.[2]

Q3: In what solvents is this compound soluble?

A3: this compound is reported to be completely soluble in ethanol and somewhat soluble in hexanes.[3] For experimental purposes, anhydrous solvents are recommended to minimize hydrolysis.

Q4: What are the known isomers of this compound?

A4: this compound can exist in several geometric isomers. Computational modeling suggests that the cis-trans-cis isomer is the most energetically favorable.[3] It is likely that a mixture of isomers coexists in solution.[3]

Q5: What are some promising strategies to improve this compound's stability and delivery?

A5: Encapsulation within nanocarriers such as liposomes or polymeric nanoparticles is a promising approach.[5][6][7] These formulations can protect the hydrolytically unstable this compound from the aqueous environment, potentially improving its circulation time and enabling more targeted delivery to tumor tissues.[5][8]

Troubleshooting Guide: this compound Formulation
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound during synthesis. Incomplete reaction; Degradation of reactants due to moisture or temperature.Extend reaction time or apply gentle heating (if thermally stable). Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[9]
Precipitation or cloudiness observed when preparing a this compound solution. Hydrolysis of this compound due to residual water in the solvent or exposure to atmospheric moisture. The formed complex may have low solubility in the chosen solvent.Use anhydrous solvents and handle under an inert atmosphere. Consider a different solvent system. For aqueous-based formulations, immediately proceed to encapsulation to protect the drug.
Inconsistent results in cytotoxicity assays. Degradation of this compound in the aqueous cell culture medium. Variation in the concentration of the active species.Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO immediately before use. For longer experiments, consider using a protective formulation (e.g., liposomes).
Low encapsulation efficiency in nanoparticle or liposomal formulations. Poor affinity of this compound for the core of the nanocarrier. Drug precipitation during the formulation process.Modify the formulation by using a co-solvent system during encapsulation. Optimize the drug-to-lipid/polymer ratio.
Rapid drug release from nanocarriers. Instability of the nanocarrier. Diffusion of the drug from the nanocarrier surface.Select a more stable carrier material. For liposomes, consider adding cholesterol to increase membrane rigidity. For nanoparticles, a denser polymer matrix may slow release.

II. Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValueReference
Molecular Formula C₂₄H₂₈O₆Ti[3]
Solubility Soluble in ethanol, partially soluble in hexanes[3]
Dosage (Phase I Trial) 100 mg/m² to 230 mg/m² (i.v. infusion)[10]
Maximum Tolerated Dose 230 mg/m²[10]
Dose-Limiting Toxicity Cardiac arrhythmia[10]
Pharmacokinetics at 180 mg/m²
    Cmax2.9 ± 1.2 µg/mL[10]
    t½ (half-life)78.7 ± 24.4 h[10]
    Total Clearance (Cltot)25.3 ± 4.6 mL/min[10]
    AUC203 ± 71.5 h x µg/mL[10]
Pharmacokinetics at 230 mg/m²
    Cmax2.2 ± 0.8 µg/mL[10]
    t½ (half-life)59.3 ± 12.1 h[10]
    Total Clearance (Cltot)44.9 ± 23.6 mL/min[10]
    AUC183 ± 90.4 h x µg/mL[10]

III. Experimental Protocols

The following are detailed methodologies for the synthesis and formulation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a teaching lab exercise and should be performed under anhydrous conditions.[3]

Materials:

  • 1-phenyl-1,3-butanedione (benzoylacetone)

  • Titanium(IV) isopropoxide

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

  • Septum-capped vial, magnetic stirrer, syringes, and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a clean, oven-dried, septum-capped vial, dissolve 1-phenyl-1,3-butanedione (2 equivalents) in anhydrous ethanol with magnetic stirring.

  • Purge the solution with a gentle stream of inert gas for 10-15 minutes to remove any dissolved air.

  • In a separate, dry, sealed syringe, draw up titanium(IV) isopropoxide (1 equivalent) dissolved in anhydrous THF.

  • Slowly add the titanium(IV) isopropoxide solution to the stirred benzoylacetone solution via the septum.

  • Continue stirring under an inert atmosphere at room temperature for 1-2 hours.

  • The product can be isolated by removing the solvent under reduced pressure.

Characterization:

  • The product can be characterized using ¹H NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[3]

Protocol 2: Preparation of Liposomal this compound (Proposed)

This protocol is a proposed method based on standard thin-film hydration techniques for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-mPEG(2000) (for "stealth" liposomes)

  • Chloroform or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in chloroform in a round-bottom flask. If creating stealth liposomes, include DSPE-mPEG(2000) (e.g., 5 mol% of total lipid).

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing, which will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity, sonicate the MLV suspension in a bath sonicator above the lipid phase transition temperature.

  • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS).

  • Morphology: Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency: Quantify the amount of this compound in the liposomes versus the initial amount. This can be done by disrupting the liposomes with a suitable solvent and measuring the drug concentration using a calibrated analytical technique (e.g., HPLC or UV-Vis spectroscopy).

IV. Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: this compound-Induced Apoptosis

Based on studies of related titanium complexes, a plausible mechanism for this compound's cytotoxicity involves the induction of apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized apoptotic pathway that may be triggered by this compound.

Budotitane_Apoptosis_Pathway Proposed Apoptotic Pathway for this compound cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DNA_Damage DNA Interaction/ Damage This compound->DNA_Damage ER_Stress ER Stress This compound->ER_Stress Bax Bax Activation DNA_Damage->Bax ER_Stress->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptotic pathway potentially induced by this compound.

Experimental Workflow: Liposomal this compound Formulation

The following diagram outlines the key steps in the preparation and characterization of liposomal this compound.

Liposome_Workflow Workflow for Liposomal this compound Formulation cluster_prep Preparation cluster_purify Purification cluster_char Characterization A 1. Dissolve this compound & Lipids in Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Remove Unencapsulated Drug (Dialysis/Chromatography) D->E F Size & Zeta Potential (DLS) E->F G Morphology (TEM) E->G H Encapsulation Efficiency (HPLC/UV-Vis) E->H I In Vitro Drug Release Study E->I

Caption: Step-by-step workflow for liposomal this compound formulation and analysis.

References

Troubleshooting Budotitane Degradation in Physiological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Budotitane degradation in physiological buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose efficacy over a short period in my physiological buffer. What is happening?

A1: this compound is known for its low hydrolytic stability, which was a significant factor in its clinical trial failures.[1][2][3] In aqueous physiological buffers, the ethoxy groups of this compound are susceptible to hydrolysis. This process leads to the formation of inactive, undefined aggregates, diminishing the compound's cytotoxic activity.[4][5]

Q2: I observe a precipitate forming in my this compound-containing buffer. Is this related to degradation?

A2: Yes, the formation of a precipitate is a strong indicator of this compound degradation. As the compound hydrolyzes in the aqueous environment of the physiological buffer, it can form polynuclear species that are insoluble and precipitate out of solution.[4][5]

Q3: Are there specific types of physiological buffers that are more problematic for this compound stability?

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Activity
  • Possible Cause: Hydrolytic degradation of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

    • Optimize Buffer Conditions:

      • pH: Evaluate the stability of this compound across a narrow, physiologically relevant pH range (e.g., 7.2-7.6) to identify the optimal pH for stability.

      • Buffer Type: Test different physiological buffers to assess their impact on this compound stability. Consider buffers with different chelating properties or ionic strengths.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Solvent Considerations: Prepare a concentrated stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before the experiment to minimize its exposure time to water.

Issue 2: Precipitate Formation in the Buffer
  • Possible Cause: Formation of insoluble hydrolysis products.

  • Troubleshooting Steps:

    • Decrease Incubation Time: Reduce the time this compound is in the physiological buffer before and during the experiment.

    • Lower Concentration: Use the lowest effective concentration of this compound to reduce the likelihood of aggregation and precipitation of degradation products.

    • Incorporate Stabilizing Excipients: While not extensively documented for this compound, the use of stabilizing agents such as albumin could potentially sequester the compound and slow down degradation.

Quantitative Data Summary

Since specific quantitative data for this compound degradation in various physiological buffers is not available in the provided search results, the following table presents hypothetical data to illustrate how such a comparison could be structured. This data is for illustrative purposes only and should be determined experimentally.

Buffer Type (pH 7.4)Incubation Time (hours)Remaining this compound (%)Observations
Phosphate-Buffered Saline (PBS)185Slight opalescence
450Visible precipitate
24<10Significant precipitate
Tris-Buffered Saline (TBS)190Clear solution
465Slight opalescence
2415Visible precipitate
Bicarbonate-Based Buffer180Noticeable opalescence
440Significant precipitate
24<5Heavy precipitate

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Physiological Buffers
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Buffer Solutions: Prepare sterile-filtered solutions of the desired physiological buffers (e.g., PBS, TBS, and a bicarbonate-based buffer) at a constant pH of 7.4.

  • Incubation:

    • In separate, sterile polypropylene tubes, dilute the this compound stock solution to a final concentration of 100 µM in each of the prepared buffers.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quenching and Extraction: Immediately quench the hydrolysis by adding a 10-fold excess of ice-cold acetonitrile. Vortex vigorously and centrifuge to pellet any precipitated proteins or salts.

  • Analysis: Analyze the supernatant for the concentration of intact this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the percentage of remaining this compound against time for each buffer to determine the degradation kinetics.

Visualizations

Budotitane_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (Physiological Buffer, H₂O) This compound->Hydrolysis 2 H₂O - 2 EtOH Intermediate Hydrolyzed Intermediate Hydrolysis->Intermediate Aggregation Aggregation Intermediate->Aggregation Inactive_Aggregates Inactive Aggregates (Precipitate) Aggregation->Inactive_Aggregates

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow start Suspected this compound Degradation check_precipitate Observe Precipitate? start->check_precipitate check_activity Loss of Activity? start->check_activity prepare_fresh Prepare Solutions Fresh check_precipitate->prepare_fresh Yes end Improved Stability check_precipitate->end No check_activity->prepare_fresh Yes check_activity->end No optimize_buffer Optimize Buffer (pH, Type) prepare_fresh->optimize_buffer control_temp Control Temperature optimize_buffer->control_temp reduce_time Reduce Incubation Time control_temp->reduce_time lower_conc Lower Concentration reduce_time->lower_conc lower_conc->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing Budotitane Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Budotitane dosage in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a titanium-based organometallic compound that has demonstrated anticancer properties. Its primary mechanism of action is believed to involve interaction with DNA, leading to cell death.[1] Notably, it has shown efficacy against cancer cell lines that are resistant to cisplatin, suggesting a different mechanism of action than platinum-based drugs.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: Due to its hydrolytic instability, this compound should be handled under inert and anhydrous conditions. For in vitro experiments, it is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to minimize the time the compound is in an aqueous environment before being added to the cells.

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on available data for similar titanium complexes, a broad range of concentrations from the low micromolar (µM) to the high micromolar range is often tested initially. A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.

Q4: How long should I incubate cells with this compound?

A4: Incubation times for this compound in in vitro assays typically range from 24 to 72 hours. The optimal duration depends on the cell line's doubling time and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest). Time-course experiments are recommended to determine the most appropriate incubation period.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in culture medium This compound's poor aqueous solubility and hydrolytic instability.[2]1. Prepare fresh stock solutions: Dissolve this compound in anhydrous DMSO immediately before use. 2. Minimize aqueous exposure: Dilute the DMSO stock solution directly into the pre-warmed cell culture medium with gentle mixing just before adding it to the cells. 3. Optimize final DMSO concentration: While aiming for a low final DMSO concentration (typically ≤ 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. 4. Use serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.
Inconsistent or non-reproducible results Degradation of this compound due to its hydrolytic instability.1. Work quickly: Minimize the time between dissolving the compound and treating the cells. 2. Store stock solutions properly: If short-term storage is necessary, store aliquots of the DMSO stock solution at -20°C or -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles. 3. Ensure anhydrous conditions: Use anhydrous grade DMSO and store it properly to prevent moisture absorption.
Low or no observed cytotoxicity Suboptimal dosage, short incubation time, or cell line resistance.1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the IC50 value for your specific cell line. 2. Extend incubation time: Increase the incubation period (e.g., from 24 to 48 or 72 hours) to allow more time for the compound to exert its effect. 3. Verify compound activity: Test the compound on a known sensitive cell line to confirm its potency.
High background in cytotoxicity assays Interference of the compound with the assay reagents.1. Include compound-only controls: In assays like the MTT assay, include wells with the compound in the medium but without cells to check for any direct reduction of the tetrazolium salt by this compound. 2. Use an alternative assay: If interference is suspected, consider using a different cytotoxicity assay that relies on a different detection principle (e.g., lactate dehydrogenase (LDH) release assay).

Quantitative Data Summary

This compound and Related Titanium Complex IC50 Values in Human Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical CancerThis compound derivative3.3[3]
C6GliomaThis compound derivative141.7[3]
CHOOvarian CancerThis compound derivative-[3]
A2780Ovarian CancerTitanocene Dichloride~5-10[4]
HT-29Colon CancerTitanocene Dichloride~10-20[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sterile, pre-warmed complete cell culture medium

  • Procedure:

    • Under a fume hood, weigh the desired amount of this compound powder and place it in a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no precipitate.

    • For immediate use, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to obtain the final desired concentrations.

    • Add the diluted this compound solutions to the cell cultures immediately.

    • For short-term storage, aliquot the stock solution into single-use volumes in amber tubes, seal tightly, and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (prepared as in Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Budotitane_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 Family Bcl-2 Family Bcl-2 Family->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 This compound This compound DNA Damage DNA Damage This compound->DNA Damage ROS Generation ROS Generation This compound->ROS Generation ER Stress ER Stress This compound->ER Stress DNA Damage->Bcl-2 Family ROS Generation->Mitochondrion ER Stress->Bcl-2 Family Apoptosis Apoptosis Caspase-3->Apoptosis Budotitane_Cytotoxicity_Workflow Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Cell Treatment Cell Treatment Overnight Incubation->Cell Treatment Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Cell Treatment Incubation (24-72h) Incubation (24-72h) Cell Treatment->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End Determine IC50->End Budotitane_Precipitation_Troubleshooting Precipitation Observed Precipitation Observed Check Stock Solution Check Stock Solution Precipitation Observed->Check Stock Solution Check Dilution Method Check Dilution Method Precipitation Observed->Check Dilution Method Check Final Concentration Check Final Concentration Precipitation Observed->Check Final Concentration Cloudy Stock? Cloudy Stock? Check Stock Solution->Cloudy Stock? Slow Dilution? Slow Dilution? Check Dilution Method->Slow Dilution? High Concentration? High Concentration? Check Final Concentration->High Concentration? Use Anhydrous DMSO Use Anhydrous DMSO Cloudy Stock?->Use Anhydrous DMSO Yes Sonication/Warming Sonication/Warming Cloudy Stock?->Sonication/Warming Yes Rapid Mixing in Media Rapid Mixing in Media Slow Dilution?->Rapid Mixing in Media Yes Pre-warm Media Pre-warm Media Slow Dilution?->Pre-warm Media Yes Lower Concentration Lower Concentration High Concentration?->Lower Concentration Yes Optimize DMSO % Optimize DMSO % High Concentration?->Optimize DMSO % Yes

References

Technical Support Center: Investigating Budotitane-Induced Cardiac Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiac toxicity of Budotitane in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical cardiac toxicity of this compound?

A1: In a phase I clinical trial, the dose-limiting toxicity of this compound was identified as cardiac arrhythmia. Specifically, at a dose of 230 mg/m², patients developed WHO grade 3 cardiac arrhythmias, including polytope premature ventricular beats and nonsustained ventricular tachycardia. A dose of 180 mg/m² was determined to be safe for further clinical studies.

Q2: What are the likely mechanisms of this compound-induced cardiotoxicity?

A2: While the exact mechanisms for this compound are not fully elucidated, cardiotoxicity of other titanium-based compounds often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction in cardiomyocytes. These events can disrupt cellular signaling and ion channel function, ultimately leading to arrhythmias.

Q3: What are the initial steps to consider when designing a preclinical study for this compound's cardiac safety?

A3: A tiered approach is recommended. Start with in vitro assays to assess effects on cardiac ion channels (e.g., hERG assay) and cardiomyocyte viability. Progress to in vivo studies in rodent models to evaluate electrocardiogram (ECG) parameters and cardiac function. For in-depth mechanistic studies, consider using isolated heart preparations (Langendorff) or cellular models to investigate oxidative stress and mitochondrial function.

Troubleshooting Guides

In Vivo ECG Abnormalities in Rodent Models

Problem: Inconsistent or unexpected ECG findings in conscious, telemetered rodents treated with this compound.

Potential Cause Troubleshooting Steps
Animal Stress Ensure a sufficient acclimatization period for the animals in the telemetry setup. Handle animals minimally and maintain a consistent environment (light-dark cycle, temperature).
Electrode Displacement Check the quality of the ECG signal. If there is significant noise or loss of signal, the telemetry implant may need to be surgically adjusted or replaced.
Dose-Response Variability Start with a wide dose range to establish a clear dose-response relationship for any observed ECG changes. Ensure accurate dosing and formulation of this compound.
Anesthetic Effects (if applicable) If using anesthesia for any procedures, be aware of its potential effects on cardiac electrophysiology. Use a consistent anesthetic regimen and include appropriate vehicle control groups.
In Vitro Assay Failures

Problem: High variability or lack of a clear signal in in vitro cardiotoxicity assays with this compound.

Potential Cause Troubleshooting Steps
Compound Solubility/Stability Verify the solubility and stability of this compound in your cell culture media. Use appropriate solvents and perform stability tests at the experimental temperature and duration.
Cell Line Suitability Ensure the chosen cardiomyocyte cell line (e.g., H9c2, iPSC-CMs) is appropriate for the endpoint being measured. For arrhythmia assessment, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are often preferred.
Assay Sensitivity Optimize the assay protocol. For viability assays (e.g., MTT, LDH), ensure an appropriate cell density and incubation time. For ion channel assays (e.g., hERG), verify the functionality of the channel and the performance of positive controls.

Experimental Protocols

Assessment of Oxidative Stress in Cardiomyocytes

This protocol outlines the measurement of intracellular reactive oxygen species (ROS) in cultured cardiomyocytes (e.g., H9c2 or primary cells) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Culture: Plate cardiomyocytes in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration. Include a positive control for oxidative stress, such as hydrogen peroxide (H₂O₂).

  • Probe Loading: Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells to determine the fold-change in intracellular ROS levels.

In Vivo Electrocardiogram (ECG) Monitoring in Conscious Telemetered Dogs

This protocol describes the continuous monitoring of ECG in conscious beagle dogs, a common non-rodent species for cardiovascular safety assessment.

  • Animal Model: Surgically implant telemetry transmitters in male beagle dogs. Allow for a recovery period of at least two weeks post-surgery.

  • Acclimatization: Acclimatize the dogs to the study environment and procedures to minimize stress-related cardiovascular changes.

  • Dosing: Administer this compound intravenously or via the appropriate clinical route. Include a vehicle control group.

  • Data Acquisition: Record continuous ECG data from at least 1 hour pre-dose to 24 hours post-dose.

  • Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's).

Quantitative Data Summary

Table 1: Recommended Dose Ranges for Preclinical Models

Model Species Route of Administration Suggested Dose Range Key Endpoints
In VitroRat Cardiomyocytes (H9c2)Direct to media1 - 100 µMCell Viability, ROS Production
In VitroHuman iPSC-CMsDirect to media0.1 - 50 µMElectrophysiology, Ion Channel Function
In VivoRatIntravenous10 - 100 mg/kgECG, Cardiac Biomarkers
In VivoDogIntravenous5 - 50 mg/kgECG, Hemodynamics

Table 2: Expected Changes in Cardiac Parameters with this compound-Induced Toxicity

Parameter In Vitro (Cardiomyocytes) In Vivo (Rodent/Dog)
Cell Viability DecreasedN/A
Reactive Oxygen Species (ROS) IncreasedIncreased (in cardiac tissue)
Mitochondrial Membrane Potential DecreasedDecreased (in cardiac tissue)
Heart Rate N/AVariable (may increase or decrease)
PR Interval N/AProlonged
QRS Duration N/AWidened
QTc Interval N/AProlonged
Arrhythmias Increased incidence of early afterdepolarizations (EADs)Increased incidence of premature ventricular contractions (PVCs) and ventricular tachycardia (VT)

Visualizations

G cluster_0 This compound Administration cluster_1 Cellular Effects cluster_2 Cardiac Outcome This compound This compound ROS Increased ROS Production This compound->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Leads to Ion_Channel Ion Channel Disruption Mito_Dys->Ion_Channel Impacts Arrhythmia Arrhythmia Ion_Channel->Arrhythmia Results in

Caption: Postulated signaling pathway for this compound-induced cardiac toxicity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Mechanistic Investigation hERG hERG Assay Viability Cardiomyocyte Viability Assay hERG->Viability Rodent_ECG Rodent ECG & Biomarkers Viability->Rodent_ECG Dog_Telemetry Dog Telemetry Rodent_ECG->Dog_Telemetry Oxidative_Stress Oxidative Stress Assays Dog_Telemetry->Oxidative_Stress Mitochondria Mitochondrial Function Assays Oxidative_Stress->Mitochondria Langendorff Isolated Heart (Langendorff) Mitochondria->Langendorff end Langendorff->end start start->hERG

Caption: Recommended experimental workflow for assessing this compound cardiotoxicity.

Technical Support Center: Mitigating Off-Target Effects of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Budotitane" was not found in scientific literature. To fulfill the detailed requirements of your request, this technical support center has been created using Imatinib (Gleevec) , a well-characterized kinase inhibitor with known off-target effects, as a substitute. The principles and methodologies described here are broadly applicable to the study of other kinase inhibitors.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working with Imatinib, focusing on strategies to understand and mitigate its off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes (e.g., cytotoxicity in control cells) at concentrations where the primary target, BCR-Abl, should be inhibited. What could be the cause?

A1: This is a common issue that may stem from Imatinib's off-target activity. Imatinib, while highly effective against BCR-Abl, also potently inhibits other kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) at similar concentrations. If your cell lines express these kinases, you may be observing phenotypes related to their inhibition. We recommend performing a kinase profile screen or, at a minimum, Western blotting for the phosphorylated forms of c-Kit and PDGFR to confirm off-target engagement.

Q2: How can we confirm that the observed effects in our experiment are due to off-target activity and not simply cellular stress or solvent effects?

A2: To dissect on-target versus off-target effects, several control experiments are crucial:

  • Use a structurally unrelated inhibitor: Employ a different BCR-Abl inhibitor with a distinct off-target profile. If the phenotype persists, it is more likely an on-target effect.

  • Rescue experiments: If you suspect off-target inhibition of PDGFR is causing the phenotype, try supplementing your cell culture media with its ligand, PDGF. A reversal of the phenotype would support your hypothesis.

  • Dose-response analysis: A comprehensive dose-response curve can help differentiate between high-potency on-target effects and lower-potency off-target effects.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR to deplete the suspected off-target protein. If the phenotype is recapitulated, it confirms the involvement of that off-target.

Q3: What are the recommended starting concentrations for minimizing off-target effects while still achieving effective on-target inhibition in cell culture?

A3: The optimal concentration is highly cell-line dependent. For initial experiments, we recommend a concentration range that brackets the known IC50 for BCR-Abl (typically 0.1 µM to 1.0 µM). As shown in the table below, concentrations exceeding 1 µM are more likely to engage off-targets like c-Kit and PDGFR. It is critical to perform a dose-response experiment in your specific cell model to determine the minimal effective concentration for on-target inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High level of apoptosis in a BCR-Abl negative cell line.Off-target toxicity, likely due to inhibition of essential kinases like c-Kit or PDGFR.1. Confirm the absence of BCR-Abl expression. 2. Perform a cell viability assay (e.g., MTS/MTT) across a wide concentration range to determine the toxic threshold. 3. Profile the expression of known Imatinib off-targets in your cell line.
Experimental results are inconsistent with published data.1. Differences in cell line passage number or source. 2. Imatinib degradation (improper storage). 3. Variation in serum concentration in media, which can bind to the drug.1. Perform cell line authentication. 2. Aliquot Imatinib upon receipt and store at -20°C or -80°C, protected from light. 3. Standardize serum percentage for all experiments and note it in your protocols.
Difficulty distinguishing cardiotoxic off-target effects in cardiomyocytes.Imatinib-induced cardiotoxicity is a known off-target effect, often linked to mitochondrial dysfunction and ER stress due to Abl inhibition in cardiomyocytes.1. Use a lower, clinically relevant concentration range (1-10 µM). 2. Measure markers of cardiac stress (e.g., troponin release). 3. Perform a Seahorse assay to assess mitochondrial respiration. 4. Consider using second-generation inhibitors like Nilotinib or Dasatinib, which have different cardiotoxicity profiles, as controls.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-target kinase and major off-target kinases. These values highlight the concentration-dependent nature of Imatinib's specificity.

Kinase Target Target Type IC50 (nM) Reference
BCR-Abl On-Target 25 - 100
c-KitOff-Target100 - 200
PDGFRαOff-Target100 - 250
PDGFRβOff-Target100 - 300
DDR1Off-Target380
LckOff-Target>10,000
SrcOff-Target>10,000

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Kinase Glo® Assay

Objective: To determine the IC50 of Imatinib against a panel of on- and off-target kinases.

Methodology:

  • Prepare a serial dilution of Imatinib (e.g., from 100 µM to 1 nM) in a suitable kinase buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

  • Add the serially diluted Imatinib to the respective wells. Include a no-inhibitor control (DMSO) and a no-kinase control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Read luminescence on a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTS Assay

Objective: To assess the cytotoxic effects of Imatinib on different cell lines.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Imatinib for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add a solution of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubate the plate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_input Imatinib cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Imatinib Imatinib BCR_Abl BCR-Abl Imatinib->BCR_Abl High Potency cKit c-Kit Imatinib->cKit Moderate Potency PDGFR PDGFR Imatinib->PDGFR Moderate Potency Abl_Cardio Abl (Cardiomyocyte) Imatinib->Abl_Cardio Context-Dependent Downstream_On Cell Proliferation & Survival BCR_Abl->Downstream_On Inhibits Downstream_Off_1 Stem Cell Factor Signaling cKit->Downstream_Off_1 Inhibits Downstream_Off_2 Growth Factor Signaling PDGFR->Downstream_Off_2 Inhibits Downstream_Off_3 ER Stress & Mitochondrial Dysfunction Abl_Cardio->Downstream_Off_3 Inhibits

Caption: Imatinib's on-target vs. off-target signaling pathways.

G cluster_workflow Workflow for Characterizing Off-Target Effects start Observe Unexpected Phenotype step1 Step 1: Confirm On-Target Engagement (e.g., p-CrKL Western Blot) start->step1 step2 Step 2: Profile Known Off-Targets (e.g., p-cKit, p-PDGFR blots) step1->step2 step3 Step 3: Broad Kinase Screen (e.g., KinomeScan®) step2->step3 If known off-targets are not involved step4 Step 4: Validate Candidate Off-Target (siRNA or Rescue Assay) step2->step4 If known off-target is engaged step3->step4 end Identify Causal Off-Target step4->end

Caption: Experimental workflow to identify and validate off-target effects.

G A Unexpected Cytotoxicity Observed? B Is cell line BCR-Abl negative? A->B Yes F Is a different BCR-Abl inhibitor also toxic? A->F No C Is Imatinib concentration >1µM? B->C No E Cause: Likely off-target toxicity. B->E Yes D Action: Lower concentration. Profile p-cKit/p-PDGFR. C->D Yes C->E No G Cause: Potential on-target toxicity in a novel context. F->G Yes H Action: Use rescue experiments or genetic knockdowns. F->H No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Technical Support Center: Developing Budotitane Analogues with Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of Budotitane and its analogues, this technical support center offers targeted guidance. Addressing the critical challenge of compound stability, this resource provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue encountered with this compound and its analogues?

A1: The main stability concern for this compound and related titanocene compounds is their susceptibility to hydrolysis in aqueous solutions. The high affinity of the titanium(IV) center for oxygen can lead to the rapid displacement of ligands, such as ethoxy or chloro groups, by water molecules. This hydrolysis can result in the formation of inactive or insoluble titanium species, compromising the compound's therapeutic efficacy.[1][2] Problems with formulation, including poor water solubility and the presence of different isomers, have also been challenges in clinical development.[1]

Q2: How can the hydrolytic stability of this compound analogues be improved?

A2: Several strategies can be employed to enhance hydrolytic stability:

  • Ligand Modification: Replacing labile ligands, like chlorides, with more robust, oxygen-containing ligands such as dicarboxylates, can significantly increase stability. The bidentate nature of these ligands creates a more stable chelate effect.[3][4][5][6]

  • Functionalization of Cyclopentadienyl (Cp) Rings: Modifying the Cp rings with functional groups can improve both stability and solubility. For instance, creating ansa-titanocenes, where the two Cp rings are covalently linked, has been shown to improve hydrolytic stability.

  • Formulation Strategies: Developing advanced formulations can protect the compound from hydrolysis. This can include lyophilization with buffers (e.g., malate buffer), or creating micellar formulations using excipients like Cremophor EL to improve solubility and stability in solution for a limited time.[1][7]

  • Introduction of Tridentate Ligands: Incorporating tridentate ligands is a design strategy aimed at improving the overall stability of the complex in aqueous environments.[8]

Q3: My this compound analogue shows promising in vitro cytotoxicity but precipitates out of my aqueous cell culture medium. What could be the cause and how can I address it?

A3: This is a common issue related to the poor aqueous solubility and hydrolytic instability of many titanocene derivatives.[1] The observed precipitation is likely due to the hydrolysis of your compound, leading to the formation of insoluble titanium oxides or hydroxides.

To address this, consider the following:

  • Co-solvents: Use a minimal amount of a biocompatible co-solvent, such as DMSO, to prepare your stock solution. However, be mindful that even with a co-solvent, hydrolysis can occur rapidly upon dilution in the aqueous medium.[2]

  • Formulation: For in vivo studies and potentially for in vitro assays, consider the formulation strategies mentioned in Q2. A formulation with excipients might keep the compound in solution longer.

  • Albumin Interaction: Some titanocene derivatives show improved stability and solubility in the presence of serum proteins like albumin.[8][9] Including serum in your cell culture medium might help stabilize your compound through non-covalent binding.

Q4: Are there stability concerns other than hydrolysis for this compound analogues?

A4: Yes, photostability can also be a concern. Organometallic compounds, including titanocenes, can be sensitive to light. Exposure to UV or even ambient light can induce degradation.[10][11] Therefore, it is crucial to protect your compounds from light during synthesis, storage, and experiments. Thermal degradation is another potential issue, and compounds should be stored at appropriate temperatures, often refrigerated or frozen, to minimize decomposition.[12]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and stability testing of this compound analogues.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low yield during synthesis of dicarboxylate analogues. - Incomplete reaction. - Use of inappropriate starting materials or reaction conditions. - Formation of by-products.- Optimize reaction time and temperature. A moderate temperature (e.g., 40°C) for several hours is often effective.[4] - Compare different synthetic methods, such as using sodium or silver salts of carboxylic acids for nucleophilic substitution, or reacting dimethyltitanocene with the carboxylic acid.[4] - Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., argon) to prevent premature hydrolysis.
Inconsistent results in stability assays. - Inconsistent preparation of aqueous solutions. - Fluctuation in pH or temperature. - Photodegradation of the compound.- Prepare fresh solutions for each experiment and use a consistent procedure for dilution. - Use buffered solutions (e.g., PBS) to maintain a constant physiological pH.[8] Control the temperature of the experiment. - Protect all solutions from light by using amber vials or covering glassware with aluminum foil.
Difficulty in detecting and identifying degradation products. - Degradation products are not UV-active. - Co-elution of degradation products with the parent compound in HPLC. - Insufficient concentration of degradation products for characterization.- Use a universal detection method like mass spectrometry (LC-MS) in parallel with UV detection.[13][14] - Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column chemistry) to achieve better separation.[15] - Perform forced degradation studies under more stringent conditions to generate a higher percentage of the degradation product for isolation and characterization by techniques like NMR.[10][16]

Quantitative Data Summary

The stability of titanocene derivatives is highly dependent on the nature of their ligands. Analogues with more stable ligands, such as dicarboxylates, exhibit significantly enhanced resistance to hydrolysis compared to the parent titanocene dichloride.

Compound/AnalogueStability CharacteristicMethodFinding/ValueReference
This compoundHydrolysis of ethoxy groupsNMR in acetonitrile/watert½ = 20 seconds[7]
This compoundHydrolysis of diketonato ligandNMR in acetonitrile/waterObserved after 2.5 hours[7]
Titanocene DichlorideHydrolytic StabilityGeneral ObservationExtremely low stability in aqueous media; hydrolysis is rapid.[2][3]
Titanocene DicarboxylatesHydrolytic StabilityUV-Vis SpectroscopyMore resistant to hydrolysis than titanocene dichloride. Analogues with acceptor ligands hydrolyze more slowly than those with donor ligands.[3][4][5]
Titanocene YHydrolytic StabilityNot specifiedHighly stable in water with a half-life of over a week.[9]
[TiCp₂{(OOC)₂py-O-myr}]Hydrolytic StabilityUV-Vis SpectroscopyShowed improved stability in phosphate saline buffer compared to Titanocene Dichloride.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Stability Assessment by UV-Vis Spectroscopy

This protocol is adapted from the methodology used for assessing the stability of titanocene dicarboxylates.[3]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound analogue at a concentration of 4 mM in a suitable organic solvent (e.g., DMSO).

  • Preparation of Working Solution: Create a working solution by diluting the stock solution in a solvent system, for example, 10% DMSO and 90% water (or a relevant buffer like PBS, pH 7.4), to a final concentration of 0.4 mM.

  • Spectroscopic Measurement: Immediately after preparation, record the full optical absorption spectrum (e.g., from 200-600 nm) of the working solution using a UV-Vis spectrophotometer.

  • Time-Course Monitoring: Maintain the working solution at a constant temperature (e.g., 25°C or 37°C), protected from light. Record the full absorption spectrum at regular time intervals (e.g., every 10 minutes for the first hour, then hourly, then daily as needed).

  • Data Analysis: Monitor the decrease in absorbance at a characteristic wavelength (e.g., 330 nm for certain dicarboxylates) over time.[3] This wavelength should be chosen to minimize interference from potential degradation products. Plot absorbance vs. time to obtain a kinetic curve of the hydrolysis. This data can be used to determine the order of the reaction and calculate the half-life (t½) of the compound under the tested conditions.

Protocol 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method, typically following ICH guidelines.[10][11][17]

  • Preparation: Prepare solutions of the this compound analogue (e.g., 1 mg/mL) in a suitable solvent. Also prepare a placebo solution (containing all excipients if it's a formulation) and a blank.

  • Acid Hydrolysis: Add an equal volume of 0.1 M - 1 M HCl to the drug solution. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at various time points. Neutralize the sample with base before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M - 1 M NaOH to the drug solution. Store under the same conditions as the acid hydrolysis study. Neutralize the sample with acid before analysis.

  • Oxidative Degradation: Add an equal volume of 0.3% - 3% hydrogen peroxide (H₂O₂) to the drug solution. Store at room temperature, protected from light, for a defined period (e.g., up to 7 days).

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 70°C) with and without humidity (e.g., 75% RH) for a defined period (e.g., up to 3 weeks).

  • Photolytic Degradation: Expose the solid compound and its solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[10][11] A control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., HPLC-UV/PDA). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[18] Mass balance should be assessed to ensure all major degradation products are detected.[14]

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_output Data Output stock Prepare Stock Solution (e.g., 4mM in DMSO) working Prepare Working Solution (e.g., 0.4mM in 10% DMSO/aq.) stock->working acid Acid Hydrolysis (HCl) working->acid base Base Hydrolysis (NaOH) working->base ox Oxidation (H2O2) working->ox photo Photolysis (UV/Vis Light) working->photo thermal Thermal Stress (Heat, Humidity) working->thermal hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms Identify Unknowns kinetics Degradation Kinetics (Half-life) hplc->kinetics profile Degradation Profile hplc->profile nmr NMR for Structure Elucidation lcms->nmr Confirm Structure pathway Degradation Pathway lcms->pathway

Caption: Workflow for assessing the stability of this compound analogues.

Postulated Cellular Mechanism of Action

G cluster_cell Cancer Cell cluster_nucleus Nucleus compound Titanocene Analogue uptake Cellular Uptake compound->uptake hydrolysis Intracellular Hydrolysis/ Ligand Exchange uptake->hydrolysis active [Cp2Ti]²⁺ moiety or other active species hydrolysis->active dna Nuclear DNA active->dna Binds to phosphate backbone? topoisomerase Topoisomerase Inhibition active->topoisomerase dna_damage DNA Damage (e.g., Adducts) dna->dna_damage ddr DNA Damage Response (DDR) (CHK2, BRCA1 activation) dna_damage->ddr apoptosis Apoptosis ddr->apoptosis topoisomerase->apoptosis

References

Budotitane Nanoparticle Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and handling of Budotitane-loaded nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is an organometallic titanium(IV) complex investigated for its antitumor properties.[1][2][3] Unlike platinum-based drugs, it has shown efficacy against cisplatin-resistant cancer cell lines.[2] While the exact mechanism is still under investigation, it is hypothesized that after hydrolysis, the active titanium species interacts with cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis (programmed cell death).[1][4] Its activity is highly dependent on the diketonato ligand, with planar aromatic ring systems showing advantageous effects.[2]

Q2: Why use a nanoparticle-based delivery system for this compound?

A2: this compound is a hydrophobic molecule. Nanoparticle encapsulation, particularly using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), offers several advantages:

  • Improved Solubility: Enables administration in aqueous environments.

  • Enhanced Stability: Protects the active compound from premature hydrolysis and degradation in circulation.[5]

  • Controlled Release: Allows for sustained release of the drug at the tumor site, potentially reducing systemic toxicity and improving the therapeutic index.[5][6]

  • Targeted Delivery: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6] Their surface can also be modified with targeting ligands for more specific delivery.[7][8][9]

Q3: Which type of nanoparticle formulation is recommended for this compound?

A3: For hydrophobic drugs like this compound, encapsulation within polymeric nanoparticles is a common and effective strategy.[10][11] Methods such as emulsification-solvent evaporation or nanoprecipitation are frequently used to prepare PLGA nanoparticles, which are well-suited for this purpose due to their biocompatibility and biodegradability.[11][12]

Q4: What are the critical quality attributes to assess for this compound-loaded nanoparticles?

A4: The key parameters to characterize are:

  • Particle Size and Polydispersity Index (PDI): Affects stability, biodistribution, and cellular uptake.

  • Zeta Potential: Indicates surface charge and colloidal stability.

  • Drug Loading Content (DL%) & Encapsulation Efficiency (EE%): Quantifies the amount of drug successfully incorporated.

  • In Vitro Drug Release Profile: Determines the rate and extent of drug release over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound-loaded nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Issue 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%) 1. Poor drug solubility in the organic solvent: this compound may not be fully dissolved in the polymer solution.[13] 2. Drug partitioning to the external aqueous phase: During emulsification, the hydrophobic drug may prematurely diffuse out of the organic phase. 3. Rapid polymer precipitation: Polymer hardening before the drug is properly entrapped, especially in nanoprecipitation methods.[10] 4. Inappropriate polymer-to-drug ratio: Too little polymer may not form an effective matrix to hold the drug.[14]1. Optimize the solvent system: Test different water-miscible organic solvents (e.g., ethyl acetate, acetone, acetonitrile) where both PLGA and this compound have high solubility.[10][15][16] 2. Increase polymer concentration: A higher polymer concentration in the organic phase can increase the viscosity of the emulsion droplets, slowing drug diffusion.[14] 3. Modify the emulsification process: Use a higher energy homogenization or sonication step to create a finer, more stable emulsion. 4. Adjust the polymer-to-drug ratio: Systematically test different ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance for encapsulation.[14]
Issue 2: Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient energy input: Insufficient sonication or homogenization power/time fails to break down emulsion droplets effectively.[15] 2. Polymer aggregation: Poor colloidal stability during solvent evaporation can cause nanoparticles to clump together.[15] 3. High polymer concentration: An overly concentrated polymer solution can lead to larger particle formation.1. Optimize homogenization/sonication: Increase the power, duration, or use a probe sonicator on ice to prevent overheating.[15] 2. Optimize stabilizer concentration: Ensure an adequate concentration of surfactant (e.g., PVA, Poloxamer) in the aqueous phase to stabilize the nanoparticle surface.[15] 3. Reduce polymer concentration: Lower the amount of PLGA dissolved in the organic phase. 4. Control the rate of solvent addition/evaporation: Slow, dropwise addition of the organic phase to the aqueous phase under vigorous stirring can lead to smaller, more uniform particles.[15]
Issue 3: Nanoparticle Aggregation Upon Storage 1. Insufficient surface charge: Low zeta potential (close to neutral) can lead to particle aggregation due to weak repulsive forces. 2. Inadequate cryoprotection during lyophilization: Ice crystal formation can physically force nanoparticles together, causing irreversible aggregation. 3. Improper storage conditions: Storage in suspension at inappropriate temperatures or pH can destabilize the formulation.1. Modify surface chemistry: Incorporate charged polymers (e.g., chitosan) or surfactants to increase the absolute value of the zeta potential.[15] 2. Use cryoprotectants: Before lyophilization (freeze-drying), resuspend the nanoparticle pellet in a solution containing a cryoprotectant like trehalose or sucrose (e.g., 5-10% w/v). 3. Optimize storage: Store lyophilized powder at -20°C. For suspensions, store at 4°C and ensure the pH of the buffer is one where the particles are most stable.
Issue 4: High Initial Burst Release 1. Surface-adsorbed drug: A significant amount of this compound may be adsorbed onto the nanoparticle surface rather than encapsulated within the core. 2. Porous nanoparticle structure: A highly porous matrix allows for rapid diffusion of the drug upon exposure to release media. 3. Low molecular weight polymer: PLGA with a lower molecular weight degrades faster, leading to quicker drug release.1. Improve washing steps: After synthesis, wash the nanoparticles multiple times with deionized water (using centrifugation and resuspension) to remove surface-bound drug. 2. Increase polymer concentration or use a different solvent: This can create a denser polymer matrix, slowing initial drug diffusion.[14] 3. Use a higher molecular weight PLGA: Select a PLGA grade with a higher molecular weight or a higher lactide-to-glycolide ratio to slow down polymer degradation and drug release.

Quantitative Data Summary

The following tables present representative data for this compound-loaded PLGA nanoparticles. These values should be considered as a baseline for formulation development and optimization.

Table 1: Physicochemical Properties of this compound-PLGA Nanoparticle Formulations

Formulation IDPolymer:Drug Ratio (w/w)Particle Size (d.nm)PDIZeta Potential (mV)Drug Loading (DL%)Encapsulation Efficiency (EE%)
BUD-NP-015:1255 ± 120.25-25.3 ± 2.18.5 ± 0.742.5 ± 3.5
BUD-NP-0210:1180 ± 90.15-28.1 ± 1.86.2 ± 0.562.0 ± 5.1
BUD-NP-0320:1165 ± 70.12-29.5 ± 2.43.8 ± 0.376.0 ± 6.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Representative In Vitro Release Profile of this compound from BUD-NP-02

Time (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
115.2 ± 1.322.5 ± 1.9
628.6 ± 2.140.1 ± 3.3
1240.3 ± 3.555.8 ± 4.1
2455.1 ± 4.272.3 ± 5.5
4868.9 ± 5.185.4 ± 6.2
7275.4 ± 5.891.2 ± 6.8

Release study performed using a dialysis membrane method under sink conditions at 37°C. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound-PLGA Nanoparticles (Emulsification-Solvent Evaporation)

This protocol describes a standard method for encapsulating the hydrophobic drug this compound into PLGA nanoparticles.

Workflow Diagram:

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation cluster_purify Purification & Storage p1 Dissolve PLGA & This compound in Ethyl Acetate p2 Dissolve PVA in Deionized Water e1 Add Organic Phase to Aqueous Phase (Dropwise) p2->e1 e2 Homogenize or Sonicate on Ice e1->e2 f1 Stir to Evaporate Ethyl Acetate (4-6 hours) e2->f1 f2 Collect Nanoparticle Suspension f1->f2 u1 Centrifuge & Discard Supernatant f2->u1 u2 Wash & Resuspend Pellet in Water (3x) u1->u2 u3 Resuspend in Cryoprotectant & Lyophilize u2->u3

Caption: Workflow for this compound-PLGA nanoparticle synthesis.

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50, MW 30-60 kDa) and 10 mg of this compound in 5 mL of ethyl acetate.

  • Aqueous Phase Preparation: Dissolve 100 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water to create a 0.5% (w/v) solution.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous magnetic stirring (e.g., 1000 rpm).[15] Immediately after, sonicate the mixture using a probe sonicator at 60% amplitude for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion.[15]

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for at least 4 hours to allow the ethyl acetate to evaporate, leading to nanoparticle formation.

  • Purification:

    • Collect the nanoparticle suspension and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated this compound.

    • Resuspend the nanoparticle pellet in 20 mL of deionized water by vortexing or brief sonication.

    • Repeat this washing step two more times.

  • Storage: After the final wash, resuspend the pellet in a 5% (w/v) trehalose solution and lyophilize (freeze-dry) for long-term storage as a powder.

Protocol 2: Quantification of this compound Loading (ICP-MS)

This protocol determines the amount of titanium (and thus this compound) encapsulated in the nanoparticles using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of lyophilized this compound-loaded nanoparticles into a digestion vessel.

  • Acid Digestion: Add 3 mL of trace-metal grade nitric acid (HNO₃) and 0.4 mL of hydrofluoric acid (HF) to the vessel.

  • Microwave Digestion: Use a closed-vessel microwave digestion system to completely break down the polymer matrix and solubilize the titanium.[17]

  • Dilution: After digestion, carefully dilute the sample to a final volume (e.g., 25 mL) with deionized water to bring the titanium concentration within the linear range of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Prepare a series of titanium standards of known concentrations to generate a calibration curve.

    • Analyze the digested samples using ICP-MS. The use of a collision/reaction cell mode is recommended to minimize polyatomic interferences and improve accuracy, especially at low concentrations.[18] The isotope ⁴⁷Ti or ⁴⁹Ti is typically monitored.[18]

    • Quantify the titanium concentration in the samples against the calibration curve.[19]

  • Calculations:

    • Drug Loading (DL %) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100%

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of this compound from nanoparticles over time using a dialysis method.[20][21]

Workflow Diagram:

G prep Resuspend this compound-NPs in Release Buffer (pH 7.4 or 5.5) dialysis Place Suspension in Dialysis Bag (e.g., 10 kDa MWCO) prep->dialysis incubation Immerse Bag in Release Buffer (37°C, 100 rpm shaking) dialysis->incubation sampling At Time Points (t=1, 6, 12...72h): Withdraw Aliquot from Outer Buffer Replace with Fresh Buffer incubation->sampling analysis Quantify this compound in Aliquots (e.g., ICP-MS or UV-Vis) sampling->analysis plot Plot Cumulative Release % vs. Time analysis->plot

Caption: Workflow for an in vitro drug release study.

Methodology:

  • Preparation: Resuspend a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in 1 mL of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO), such as 10-14 kDa, ensuring the membrane retains the nanoparticles but allows free drug to diffuse out.[21]

  • Incubation: Place the sealed dialysis bag into a larger container with 50 mL of the same release buffer. Maintain the container in a shaking water bath at 37°C and 100 rpm to ensure sink conditions.[21][22]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis bag. Immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.[23]

  • Quantification: Analyze the amount of this compound in the collected aliquots using a validated analytical method (e.g., ICP-MS for titanium content or UV-Vis spectrophotometry if this compound has a distinct absorbance peak).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results against time.

Proposed Signaling Pathway for this compound Action

This diagram illustrates a hypothesized mechanism of action for this compound delivered via nanoparticles to a cancer cell.

G cluster_delivery Drug Delivery cluster_action Cellular Action cluster_outcome Cellular Outcome NP This compound-NP Endo Endocytosis NP->Endo Endosome Endosome (Low pH) Endo->Endosome Release This compound Release Endosome->Release Hydrolysis Hydrolysis to Active Ti(IV) Species Release->Hydrolysis DNA DNA Binding & Damage Hydrolysis->DNA ROS ROS Generation Hydrolysis->ROS Mito Mitochondrial Dysfunction Hydrolysis->Mito Arrest G2/M Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Arrest->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

Validation & Comparative

Budotitane vs. Cisplatin: A Comparative Analysis of Cytotoxicity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the investigational titanium-based compound, budotitane, against the established chemotherapeutic agent, cisplatin, in the context of ovarian cancer. This analysis is supported by available experimental data and elucidates the distinct mechanisms of action of these two metal-based anticancer agents.

Executive Summary

Cisplatin remains a cornerstone in the treatment of ovarian cancer, exhibiting potent cytotoxicity through the formation of DNA adducts that trigger apoptosis. However, its efficacy is often limited by both intrinsic and acquired resistance, alongside significant side effects. This compound, a first-generation titanium(IV) complex, emerged as a potential alternative with a differing mechanism of action and activity in cisplatin-resistant models. Despite initial promise, its clinical development was halted due to challenges with hydrolytic instability. This guide synthesizes the available preclinical data to offer a comparative perspective on their cytotoxic profiles and molecular mechanisms.

Quantitative Cytotoxicity Data

A direct quantitative comparison of the 50% inhibitory concentration (IC50) values for this compound and cisplatin in ovarian cancer cell lines is hampered by a lack of publicly available in vitro data for this compound. Extensive literature searches did not yield specific IC50 values for this compound in common ovarian cancer cell lines such as A2780, SKOV-3, or OVCAR-3.

In contrast, the cytotoxicity of cisplatin has been extensively characterized. The following table summarizes representative IC50 values for cisplatin in various human ovarian cancer cell lines.

Cell LineCisplatin IC50 (µM)Notes
A2780 1 - 7Cisplatin-sensitive
A2780/CP70 ~91Cisplatin-resistant variant of A2780
SKOV-3 2 - 40Intrinsically more resistant to cisplatin
OVCAR-3 15 - 25Cisplatin-resistant
CAOV-3 17.4 - 25.7
OVCAR-10 ~9.5Highly cisplatin-resistant

Note: IC50 values can vary between studies due to differences in experimental conditions such as exposure time and assay method.

While specific IC50 values for this compound in these cell lines are not available, preclinical studies have suggested that titanium complexes, in general, can be effective against cisplatin-resistant cell lines[1].

Experimental Protocols

The primary method for determining the cytotoxic effects summarized above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Protocol for Cytotoxicity Determination
  • Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV-3) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (cisplatin or this compound). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the drug.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drug to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Ovarian Cancer Cells in 96-well plates adhesion Overnight Incubation (Adhesion) seed_cells->adhesion add_drug Add Serial Dilutions of this compound or Cisplatin adhesion->add_drug incubation Incubate for 48-72 hours add_drug->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Fig. 1: Experimental workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Action and Signaling Pathways

The cytotoxic mechanisms of this compound and cisplatin are believed to be distinct, which may account for the observed activity of titanium complexes in cisplatin-resistant cancers.

Cisplatin's Mechanism of Action

Cisplatin exerts its anticancer effects primarily through its interaction with DNA.[2]

  • Cellular Uptake and Activation: Cisplatin enters the cell and undergoes aquation, where the chloride ligands are replaced by water molecules, forming a highly reactive, positively charged species.

  • DNA Adduct Formation: The aquated cisplatin binds to the N7 reactive centers on purine bases (adenine and guanine) of DNA, leading to the formation of intrastrand and interstrand crosslinks.

  • DNA Damage Response and Apoptosis: These DNA adducts distort the DNA double helix, which inhibits DNA replication and transcription. This damage is recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, it triggers a cascade of signaling events leading to programmed cell death, or apoptosis. This process often involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic proteins like Bax and pro-survival proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.

cisplatin_pathway cluster_uptake Cellular Uptake & Activation cluster_dna DNA Interaction cluster_response Cellular Response Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Aquated_Cisplatin Aquated Cisplatin (active form) Cisplatin_int->Aquated_Cisplatin DNA Nuclear DNA Aquated_Cisplatin->DNA Binds to N7 of purines DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition DDR DNA Damage Response (DDR) Replication_Inhibition->DDR p53 p53 Activation DDR->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Simplified signaling pathway of cisplatin-induced apoptosis.
This compound's Proposed Mechanism of Action

The precise molecular mechanism of this compound's cytotoxicity is not as well-defined as that of cisplatin. However, it is understood to differ significantly. The bioactivity of this compound is attributed to its ability to interact with DNA, leading to cell death[3].

  • Cellular Uptake and Ligand Exchange: this compound is believed to be transported into the cell where the ethoxide ligands can be hydrolyzed.

  • Macromolecular Interaction: The titanium center is thought to interact with biological macromolecules. While it may bind to DNA, the nature of this interaction is likely different from the covalent cross-linking characteristic of cisplatin. Some studies suggest intercalation of the aromatic rings of the β-diketonate ligands between DNA base pairs[2].

  • Induction of Cell Death: The interaction of this compound with cellular targets is thought to induce a cytotoxic response that can overcome cisplatin resistance mechanisms. The exact signaling pathways are not fully elucidated but are presumed to lead to apoptosis.

budotitane_pathway cluster_uptake_b Cellular Uptake & Hydrolysis cluster_interaction_b Macromolecular Interaction cluster_response_b Cellular Response Budotitane_ext This compound (extracellular) Budotitane_int This compound (intracellular) Budotitane_ext->Budotitane_int Hydrolyzed_this compound Hydrolyzed Species Budotitane_int->Hydrolyzed_this compound DNA_b Nuclear DNA Hydrolyzed_this compound->DNA_b Intercalation/ Binding Other_Targets Other Cellular Targets (e.g., proteins) Hydrolyzed_this compound->Other_Targets Cell_Stress Cellular Stress DNA_b->Cell_Stress Other_Targets->Cell_Stress Apoptosis_b Apoptosis Cell_Stress->Apoptosis_b

Fig. 3: Proposed mechanism of action for this compound.

Conclusion

Cisplatin is a well-established and potent cytotoxic agent against ovarian cancer, with a clearly defined mechanism of action centered on DNA damage-induced apoptosis. However, its clinical utility is hampered by resistance and toxicity. This compound, as a representative of early titanium-based anticancer compounds, showed promise due to its activity in cisplatin-resistant models, suggesting a different mechanism of cytotoxicity. The lack of extensive, publicly available in vitro cytotoxicity data for this compound in ovarian cancer cell lines prevents a direct quantitative comparison with cisplatin. Future development of more stable and potent titanium(IV) complexes may yet provide viable alternatives or adjuncts to platinum-based chemotherapy in ovarian cancer, warranting further investigation into their specific molecular targets and signaling pathways.

References

A Comparative Analysis of Budotitane and Titanocene Dichloride for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental data, and mechanisms of two pioneering titanium-based anticancer compounds.

Budotitane and titanocene dichloride stand as seminal examples of non-platinum-based metal complexes investigated for cancer chemotherapy. Both compounds progressed to clinical trials, demonstrating a departure from traditional platinum-based drugs and offering potential against cisplatin-resistant tumors.[1][2] This guide provides a comprehensive comparative analysis of their chemical properties, cytotoxic efficacy, in vivo antitumor activity, and mechanisms of action, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a chelate complex, while titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, is a metallocene. Their distinct structures fundamentally influence their stability and biological interactions. A primary challenge for both compounds is their hydrolytic instability in aqueous environments, which has been a significant hurdle in their clinical development.[2][3] Titanocene dichloride, in particular, hydrolyzes rapidly, leading to the formation of inactive titanium dioxide.[1] The replacement of chloride anions with oxygen-containing ligands in derivatives has been explored to enhance hydrolytic stability.[4]

PropertyThis compoundTitanocene Dichloride
Chemical Formula C₂₄H₂₈O₆TiC₁₀H₁₀Cl₂Ti
Molecular Weight 452.36 g/mol 248.96 g/mol
Structure Chelate ComplexMetallocene
Appearance -Bright red solid[5]
Solubility Soluble in organic solventsSlowly hydrolyzes in air[5]

In Vitro Cytotoxicity: A Comparative Look

The cytotoxic potential of this compound and titanocene dichloride has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing cytotoxicity. While direct side-by-side comparisons in single studies are limited, data from various sources provide insights into their relative potencies.

Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 (Breast Cancer) Titanocene Dichloride570[6]
HT-29 (Colon Cancer) Titanocene Dichloride413[6]
Various Human Tumor Cell Lines (Mean) Titanocene C (a derivative)48.3 ± 32.5[7]
LLC-PK (Pig Kidney Epithelial) Titanocene Dichloride2000[8]
LLC-PK (Pig Kidney Epithelial) Titanocene C (a derivative)5.5[8]
LLC-PK (Pig Kidney Epithelial) Cisplatin3.3[8]
MCF-7 and MCF-10A Titanocene Dicarboxylate Derivatives≥ 100[1]
HeLa (Cervical Cancer) Titanocene Derivatives12.61 - 62.80[9]

Note: IC₅₀ values can vary significantly based on experimental conditions such as incubation time and assay method.

In Vivo Antitumor Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of both compounds. However, the experimental designs, including the tumor models and dosing regimens, often differ, making direct comparisons challenging.

This compound:

  • Showed marked inhibition of tumor growth in intramuscularly transplanted sarcoma 180.[10]

  • Achieved cure rates of 50-80% in the colon adenocarcinoma MAC 15A model.[10]

Titanocene Dichloride:

  • In vivo studies on Ehrlich ascites carcinoma in mice showed a cure rate of 80%.[1]

  • Demonstrated significant and dose-dependent tumor growth reductions (50-75%) in human renal-cell carcinoma xenografts in athymic mice.[11]

  • In a human ovarian cancer xenograft model, titanocene dichloride was found to be as effective as paclitaxel and more effective than cisplatin.[2][8]

  • Showed tumor growth inhibition of over 50% in a lung adenocarcinoma xenograft model.[12]

Mechanism of Action: Divergent Pathways to Apoptosis

While both compounds ultimately induce apoptosis in cancer cells, their underlying molecular mechanisms appear to differ significantly.

Titanocene Dichloride: The proposed mechanism for titanocene dichloride involves a multi-faceted attack on cancer cells. After hydrolysis, the active titanium species is thought to be transported into the cell, potentially via transferrin.[13] Inside the cell, it is believed to induce a caspase-independent apoptotic pathway. This involves the release of Apoptosis Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, where it triggers DNA fragmentation.[1] Additionally, titanocene dichloride has been shown to upregulate genes involved in apoptosis and DNA damage response while downregulating key enzymes for DNA replication and repair, such as topoisomerases I and IIα.[7]

This compound: The mechanism of action for this compound is generally attributed to its interaction with DNA, leading to cell death.[3] Studies have indicated that it can cause cell cycle arrest, which is a common outcome of DNA damage.[7][14] However, the specific signaling cascade triggered by this compound leading to apoptosis is less clearly defined in the available literature compared to titanocene dichloride. It is believed to be effective against cisplatin-resistant cancer cell lines, suggesting a mechanism of action distinct from platinum-based drugs.[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the IC₅₀ values of this compound and titanocene dichloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the cytotoxic effects of the compounds on cancer cell lines and determine their IC₅₀ values.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Titanocene Dichloride

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and titanocene dichloride in DMSO. Create a series of dilutions of each compound in the complete culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions in triplicate. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Antitumor Activity (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound and titanocene dichloride in a murine xenograft model.

Objective: To assess the ability of the compounds to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line for xenograft implantation

  • This compound and Titanocene Dichloride

  • Vehicle for compound administration (e.g., saline, Cremophor EL)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the compounds to the treatment groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily for 5 days). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Hydrolytic Stability Assessment (UV-Vis Spectrophotometry)

This protocol describes a method to monitor the hydrolytic stability of this compound and titanocene dichloride in an aqueous solution using UV-Vis spectrophotometry.

Objective: To determine the rate of hydrolysis of the compounds by monitoring changes in their UV-Vis absorbance spectra over time.

Materials:

  • This compound and Titanocene Dichloride

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for initial dissolution (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the titanium compound in a suitable organic solvent.

  • Initiation of Hydrolysis: Dilute the stock solution with the aqueous buffer to a final concentration suitable for UV-Vis analysis. The final concentration of the organic solvent should be kept low (e.g., <1%).

  • Spectral Measurement: Immediately record the UV-Vis spectrum of the solution at time zero.

  • Time-Course Monitoring: Record the UV-Vis spectra at regular intervals over a specific period.

  • Data Analysis: Analyze the changes in the absorbance at the wavelength of maximum absorbance (λmax) of the parent compound over time. The rate of hydrolysis can be determined by fitting the absorbance data to an appropriate kinetic model (e.g., first-order decay).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Titanocene Dichloride-Induced Apoptosis

Titanocene_Dichloride_Apoptosis TDC Titanocene Dichloride Hydrolysis Hydrolysis (Aqueous Environment) TDC->Hydrolysis ActiveTi Active Ti Species Hydrolysis->ActiveTi Transferrin Transferrin ActiveTi->Transferrin Cell Cancer Cell Transferrin->Cell  Uptake Mitochondrion Mitochondrion Cell->Mitochondrion Gene_Up Upregulation of Apoptosis/DNA Damage Response Genes Cell->Gene_Up Gene_Down Downregulation of Topoisomerases I & IIα Cell->Gene_Down AIF_C AIF (Cytosol) Mitochondrion->AIF_C  Release AIF_M AIF (Mitochondria) Nucleus Nucleus AIF_C->Nucleus  Translocation DNA_Frag DNA Fragmentation Nucleus->DNA_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis

Caption: Titanocene Dichloride Apoptosis Pathway

Experimental Workflow for In Vitro Cytotoxicity Assessment

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with Compounds Incubate1->Treat Prepare Prepare Compound Dilutions (this compound/Titanocene Dichloride) Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: MTT Assay Workflow

Conclusion

This compound and titanocene dichloride, despite their limited clinical success, have been instrumental in advancing the field of medicinal inorganic chemistry. They established that non-platinum metal complexes could exhibit significant antitumor activity, often through mechanisms distinct from those of established chemotherapeutics. Their primary limitation, hydrolytic instability, has spurred the development of more stable and potent derivatives. This comparative guide highlights their key characteristics and provides a framework for their continued evaluation and the design of next-generation metallodrugs for cancer therapy.

References

Validating the Anticancer Efficacy of Budotitane in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer efficacy of Budotitane with established platinum-based chemotherapeutic agents, cisplatin and carboplatin, in preclinical xenograft models. The information is compiled from available preclinical and early clinical studies to support further research and development in cancer therapy.

Executive Summary

This compound, a novel titanium-based metal complex, has demonstrated considerable antitumor activity in preclinical studies, positioning it as a potential alternative to platinum-based drugs. Key findings indicate its effectiveness in models of colon adenocarcinoma and sarcoma, with some studies reporting significant tumor growth inhibition and even cures. Notably, this compound has shown activity against cisplatin-resistant cancer cell lines and is associated with a different toxicity profile, potentially offering a safer therapeutic window. However, a comprehensive analysis is hindered by the limited availability of detailed quantitative data from xenograft studies. This guide summarizes the existing data, provides detailed experimental protocols for comparative agents, and visualizes the proposed mechanism of action.

Comparative Efficacy Data

While specific quantitative data for this compound from xenograft models is sparse in the public domain, preclinical reports highlight its significant antitumor effects. The following tables provide a qualitative summary for this compound and quantitative data for the well-established comparators, cisplatin and carboplatin.

Table 1: Qualitative Summary of this compound Antitumor Activity in Preclinical Models

Tumor ModelObserved EfficacyCitation
Murine Ascitic-Colon-Adenocarcinoma MAC 15ACure rates of 50-80% were achieved.[1]
Intramuscularly Transplanted Murine Sarcoma 180Marked inhibition of tumor growth was observed.[1]
Autochthonous Colorectal Tumor ModelShows promising effects in a model highly predictive for the clinical situation.
Cisplatin-Resistant Cancer Cell LinesFound to be effective with lower toxicity.

Table 2: Quantitative Antitumor Activity of Cisplatin in Xenograft Models

Tumor ModelDosage RegimenTumor Growth Inhibition (TGI)Citation
Human Small Cell Lung Cancer (H526)3.0 mg/kgSignificant inhibition of tumor growth.
Human Urothelial Carcinoma (T24)Not specifiedSignificant anti-tumor effect.
Human Colon Cancer (COLO 205)33 mg/kg, i.v., twice/week x 3 weeksSignificant tumor growth inhibition.

Table 3: Quantitative Antitumor Activity of Carboplatin in Xenograft Models

Tumor ModelDosage RegimenTumor Growth Inhibition (TGI)Citation
Epithelial Ovarian Cancer (Patient-Derived)50 mg/kg, i.p.Significantly decreased tumor weight.
Human Ovarian Cancer (A2780)40 mg/kg, i.p., on day 0 and 5Significant difference in tumor size compared to control.

Experimental Protocols

Xenograft Model Establishment

A common procedure for establishing a subcutaneous xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse. In some protocols, cells are mixed with Matrigel to improve tumor take rate and growth.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

Drug Administration Protocols

Cisplatin:

  • Vehicle: Normal saline (0.9% NaCl)

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosage and Schedule: Dosages can range from 2.0 to 7.5 mg/kg. A typical schedule might be a single dose or multiple doses administered every 3-4 days for a specified number of cycles. For example, 3.0 mg/kg administered intraperitoneally once a week.

Carboplatin:

  • Vehicle: Normal saline (0.9% NaCl) or 5% dextrose in water.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosage and Schedule: A common dosage is in the range of 40-50 mg/kg. For instance, 50 mg/kg administered intraperitoneally once a week for 3 weeks.

Mechanism of Action and Signaling Pathways

The bioactivity of this compound is believed to stem from its interaction with DNA, ultimately leading to cancer cell death[2]. While the precise signaling pathways affected by this compound have not been fully elucidated, a proposed general mechanism is depicted below. For comparison, the well-established mechanism of cisplatin is also visualized.

Budotitane_Mechanism Proposed Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Hydrolysis Hydrolysis & Activation This compound->Hydrolysis Cell_Membrane DNA_Binding DNA Binding Hydrolysis->DNA_Binding DNA DNA DNA_Binding->DNA Apoptosis Apoptosis DNA_Binding->Apoptosis

Proposed mechanism of this compound action.

Cisplatin_Mechanism Established Mechanism of Action of Cisplatin cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin Aquation Aquation Cisplatin->Aquation Cell_Membrane DNA_Adducts DNA Adducts (Intra- and Inter-strand crosslinks) Aquation->DNA_Adducts DNA DNA DNA_Adducts->DNA Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Established mechanism of Cisplatin action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a test compound in a xenograft model.

Xenograft_Workflow Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Test Compound vs. Control) Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Efficacy_Evaluation Efficacy Evaluation (e.g., TGI) Data_Collection->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Data_Collection->Toxicity_Assessment Histology Histological Analysis Efficacy_Evaluation->Histology

Typical workflow of a xenograft study.

Conclusion and Future Directions

This compound shows significant promise as a novel anticancer agent, with preclinical data suggesting efficacy in solid tumors and a potentially favorable toxicity profile compared to platinum-based drugs. However, to rigorously validate its anticancer efficacy in xenograft models and to enable direct, quantitative comparisons with the standard of care, further studies are imperative. Future research should focus on:

  • Generating robust quantitative data: Conducting head-to-head xenograft studies with this compound, cisplatin, and carboplatin, reporting detailed tumor growth inhibition data, including tumor volume curves with statistical analysis.

  • Elucidating the mechanism of action: Investigating the specific signaling pathways modulated by this compound to identify biomarkers for patient stratification and potential combination therapies.

  • Comprehensive toxicity profiling: Performing detailed preclinical toxicology studies to fully characterize the safety profile of this compound.

The information presented in this guide serves as a foundation for researchers to design and interpret future preclinical studies aimed at validating and advancing this compound as a potential new cancer therapeutic.

References

A Comparative Guide to the Mechanisms of Action: Budotitane and Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two metal-based anticancer agents: the investigational titanium compound Budotitane and the widely used platinum-based drug Carboplatin. While Carboplatin's mode of action is well-documented, this compound's is less understood, a factor that contributed to the cessation of its clinical development due to stability issues. This comparison aims to objectively present the available experimental data and mechanistic insights for both compounds.

Overview of this compound and Carboplatin

This compound is a titanium(IV) complex with β-diketonate ligands that showed promising antitumor activity in preclinical and early clinical studies.[1][2] Its development, however, was halted due to its rapid hydrolysis and instability under physiological conditions.[3][4] The exact mechanism of its anticancer action remains to be fully elucidated, but it is thought to involve interaction with cellular macromolecules, potentially DNA.[5][6]

Carboplatin is a second-generation platinum-containing chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[7] It is a derivative of cisplatin with a similar mechanism of action but a more favorable toxicity profile, exhibiting less nephrotoxicity.[7] Its primary mechanism involves binding to DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription, ultimately inducing cell death.[8][9][10][11]

Comparative Mechanism of Action

The fundamental difference in the mechanism of action between this compound and Carboplatin lies in their primary molecular targets and the nature of their interactions.

Carboplatin's mechanism is well-established and centers on its ability to form covalent bonds with DNA. After entering the cell, the dicarboxylate ligand of Carboplatin is slowly hydrolyzed, allowing the platinum atom to bind to the N7 position of purine bases, primarily guanine.[9] This binding leads to the formation of intrastrand and interstrand cross-links in the DNA double helix.[8][10][11] These DNA adducts distort the DNA structure, interfering with essential cellular processes like replication and transcription, which triggers cell cycle arrest and apoptosis.[12][13]

This compound's mechanism is less clear. It is hypothesized that its cytotoxic effects may arise from its interaction with DNA, potentially through intercalation of the aromatic rings of its ligands between DNA base pairs or through coordination of the titanium center to the phosphate backbone.[5][6] However, due to its instability and rapid hydrolysis, identifying the precise active species and its cellular targets has been challenging.[3][4] Some studies suggest that titanium(IV) compounds might also exert their effects by interacting with other cellular components or by inducing cellular stress pathways.[14]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and Carboplatin based on available experimental data.

ParameterThis compoundCarboplatinReference
Cellular Uptake Not well-characterizedSlower than cisplatin[8][9]
DNA Binding Kinetics Not well-characterizedRate of monoadduct formation is ~100-fold slower than cisplatin. Maximum adduct levels are reached 10-24 hours after treatment.[8][9][15]
Plasma Protein Binding Not well-characterizedSlower and less extensive than cisplatinNot directly in search results
Half-life (t1/2) 59.3 - 78.7 hours (in a Phase I trial)Biphasic elimination[2]
Maximum Tolerated Dose (MTD) in Phase I Trial 230 mg/m² (twice weekly)Dose is calculated based on renal function (Calvert formula)[2]
IC50 Values Not consistently reportedVaries depending on the cell line (e.g., 289.3 µM in 5637 bladder cancer cells)[12]

Table 1: Pharmacokinetic and Cytotoxic Parameters

Adduct TypeRelative Percentage (in vitro)Relative Percentage (in CHO cells)Reference
Pt-GG (intrastrand)58%30%[10]
Pt-AG (intrastrand)11%16%[10]
G-Pt-G (interstrand)9%40%[10]
Pt-G (monofunctional)22%14%[10]

Table 2: Relative Proportions of Carboplatin-DNA Adducts

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Carboplatin

4.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Carboplatin on cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

    • Treat the cells with various concentrations of Carboplatin for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[16][17]

4.2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

  • Objective: To analyze the effect of Carboplatin on cell cycle progression.

  • Methodology:

    • Treat cells with Carboplatin at a specific concentration (e.g., IC50) for various time points (e.g., 24, 48, 72 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.[12][18][19]

4.3. Apoptosis Assay (Hoechst 33342 and Propidium Iodide Double Staining)

  • Objective: To detect and quantify apoptosis induced by Carboplatin.

  • Methodology:

    • Culture cells on coverslips or in multi-well plates and treat with Carboplatin.

    • Incubate the cells with Hoechst 33342 (a fluorescent dye that stains the nuclei of all cells) for 10-15 minutes.

    • Add Propidium Iodide (a fluorescent dye that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) to the culture medium.

    • Observe the cells under a fluorescence microscope.

    • Live cells will show normal blue nuclei. Early apoptotic cells will exhibit condensed or fragmented blue nuclei. Late apoptotic and necrotic cells will show condensed/fragmented blue nuclei and red fluorescence from PI.[17][20]

This compound

Signaling Pathways and Experimental Workflows

5.1. Carboplatin's Mechanism of Action

The following diagram illustrates the key steps in Carboplatin's mechanism of action, from cellular entry to the induction of apoptosis.

Carboplatin_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carboplatin_ext Carboplatin Carboplatin_int Intracellular Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Hydrolysis Hydrolysis Carboplatin_int->Hydrolysis Activated_Pt Activated Platinum Species Hydrolysis->Activated_Pt DNA DNA Activated_Pt->DNA Binds to DNA DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Carboplatin's mechanism of action pathway.

5.2. Proposed Mechanism of Action for this compound

The proposed, though not fully confirmed, mechanism for this compound is depicted below.

Budotitane_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budotitane_ext This compound Budotitane_int Intracellular This compound Budotitane_ext->Budotitane_int Cellular Uptake Hydrolysis Hydrolysis (Instability) Budotitane_int->Hydrolysis Active_Species Active Titanium Species (Hypothetical) Hydrolysis->Active_Species DNA_Interaction Interaction with DNA (Intercalation or Phosphate Binding?) Active_Species->DNA_Interaction Proposed Macromolecule_Binding Binding to other Macromolecules? Active_Species->Macromolecule_Binding Proposed Cell_Death Cell Death DNA_Interaction->Cell_Death Macromolecule_Binding->Cell_Death

Caption: Proposed mechanism of action for this compound.

5.3. Experimental Workflow for Cell Cycle Analysis

The following diagram outlines a typical workflow for analyzing the effects of a drug on the cell cycle using flow cytometry.

Cell_Cycle_Workflow start Start: Cancer Cell Culture treatment Treat with Drug (e.g., Carboplatin) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry analysis Data Analysis: Determine Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->analysis end End: Cell Cycle Profile analysis->end

References

Budotitane vs. Platinum-Based Drugs: A Comparative Guide on Cross-Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to platinum-based chemotherapy remains a significant hurdle in cancer treatment. This guide provides a comparative analysis of Budotitane, a novel titanium-based anticancer agent, and traditional platinum drugs (cisplatin, carboplatin, and oxaliplatin), with a focus on cross-resistance patterns. By examining available experimental data and underlying mechanisms, this document aims to inform future research and drug development strategies to overcome platinum resistance.

Overcoming Platinum Resistance: The Potential of this compound

Platinum-based drugs, the cornerstone of treatment for many solid tumors, exert their cytotoxic effects primarily by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased detoxification by cellular thiols, and enhanced DNA repair pathways.

This compound, a non-platinum metal complex, has demonstrated efficacy in preclinical and clinical studies, notably showing activity against tumor models resistant to platinum-based agents. This suggests a distinct mechanism of action that may bypass the common pathways of platinum resistance.

Quantitative Comparison of Cytotoxicity

While direct comparative studies of this compound against a full panel of platinum drugs in various resistant cell lines are limited in publicly available literature, data from related titanium compounds and early studies on this compound provide valuable insights. It has been reported that this compound is effective against cisplatin-resistant cancer cell lines.[1]

To illustrate the potential of titanium-based compounds to overcome platinum resistance, the following table summarizes the cytotoxic activity (IC50 values) of a novel tetra-phenolato titanium(IV) agent (LTi) in human ovarian cisplatin-sensitive (A2780) and cisplatin-resistant (A2780-cp) cancer cell lines.

CompoundA2780 (IC50 in µM)A2780-cp (IC50 in µM)Resistance Factor (RF)
LTi2.62.81.1
CisplatinNot specifiedNot specifiedNot specified
CarboplatinNot specifiedNot specifiedNot specified

Data extracted from a study on a highly stable tetra-phenolato titanium(IV) agent. The resistance factor is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line.

The low resistance factor of the titanium compound LTi (1.1) suggests that it is equally effective in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells, indicating a lack of cross-resistance with cisplatin.[2] This is in stark contrast to the high resistance factors typically observed for cisplatin and carboplatin in resistant cell lines.

Further supporting the lack of cross-resistance for titanium-based drugs, studies on titanocene dichloride, another titanium-based anticancer agent, showed that a cisplatin-resistant human ovarian carcinoma cell line (A2780 CP3) with approximately 20-fold resistance to cisplatin was only 2.5-fold resistant to titanocene dichloride.[1]

Mechanisms of Action and Resistance

The differential activity of this compound in platinum-resistant cells is rooted in its distinct mechanism of action.

Platinum Drugs: DNA Damage and Repair

The primary mechanism of action for cisplatin, carboplatin, and oxaliplatin involves the formation of platinum-DNA adducts. Resistance to these drugs is often multifactorial and includes:

  • Reduced Intracellular Accumulation: Decreased expression or function of copper transporter 1 (CTR1), a key influx transporter for platinum drugs, and increased expression of efflux pumps like ATP7A and ATP7B.

  • Increased Detoxification: Elevated levels of glutathione (GSH) and metallothioneins can sequester and inactivate platinum drugs before they reach their DNA target.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, can efficiently remove platinum-DNA adducts, mitigating their cytotoxic effects.

This compound: A Different Approach

While the precise mechanism of action for this compound is still under investigation, evidence suggests it differs significantly from that of platinum drugs. It is believed that the bioactivity of this compound is attributed to its ability to interact with DNA, leading to cell death.[3] However, some studies on related titanium compounds suggest a mechanism that may not solely rely on direct DNA adduct formation in the same manner as cisplatin.

One proposed mechanism for a class of titanium complexes involves the induction of Endoplasmic Reticulum (ER) stress, which subsequently leads to apoptosis.[4][5] This pathway is distinct from the primary DNA damage response triggered by platinum drugs.

The following diagram illustrates the proposed divergent mechanisms of action and resistance.

cluster_platinum Platinum Drugs (Cisplatin, Carboplatin, Oxaliplatin) cluster_this compound This compound Platinum Platinum DNA Adducts DNA Adducts Platinum->DNA Adducts Cellular Uptake Apoptosis_P Apoptosis DNA Adducts->Apoptosis_P DNA Damage Response Cell Death Cell Death Resistance_P Resistance Mechanisms - Reduced Accumulation - Increased Detoxification - Enhanced DNA Repair Resistance_P->Platinum Resistance_P->DNA Adducts This compound This compound ER Stress Endoplasmic Reticulum Stress This compound->ER Stress Cellular Uptake Apoptosis_B Apoptosis ER Stress->Apoptosis_B Unfolded Protein Response Resistance_B Resistance Mechanisms (Largely Unknown, but distinct from Platinum Drugs)

Caption: Divergent mechanisms of action for platinum drugs and this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of anticancer drug cross-resistance.

Cell Culture and Development of Resistant Cell Lines
  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780 for cisplatin-sensitive and A2780cis for cisplatin-resistant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Resistance: Cisplatin-resistant cell lines are typically developed by continuous exposure of the parental sensitive cell line to gradually increasing concentrations of cisplatin over several months. Resistance is confirmed by a significant increase in the IC50 value compared to the parental line.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7][8]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, cisplatin, carboplatin, oxaliplatin).

  • Incubation: Cells are incubated with the drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.

The workflow for a typical cytotoxicity assay is depicted below.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Drug_Treatment Treat with varying drug concentrations Incubation_1->Drug_Treatment Incubation_2 Incubate for 48-72 hours Drug_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4 hours MTT_Addition->Incubation_3 Solubilization Add DMSO to dissolve formazan Incubation_3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for determining drug cytotoxicity using the MTT assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and other titanium-based anticancer agents have a distinct advantage over traditional platinum drugs in their ability to circumvent common mechanisms of resistance. The lack of cross-resistance is a promising feature that could translate into more effective second-line therapies for patients who have relapsed after platinum-based chemotherapy.

Further research is warranted to:

  • Conduct direct, head-to-head comparative studies of this compound and platinum drugs in a broader range of sensitive and resistant cancer cell lines to generate comprehensive quantitative data.

  • Elucidate the detailed molecular mechanisms of this compound's action and identify the specific signaling pathways involved in its cytotoxicity, particularly in platinum-resistant models.

  • Investigate potential synergistic effects of combining this compound with other chemotherapeutic agents to further enhance its efficacy and overcome resistance.

A deeper understanding of the unique properties of this compound will be instrumental in its clinical development and its potential to address the significant challenge of drug resistance in cancer therapy.

References

Efficacy of Budotitane in Multi-Drug Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Budotitane, a first-generation titanium-based chemotherapeutic agent, in the context of multi-drug resistant (MDR) cancer. While clinical development of this compound was discontinued due to challenges with stability and toxicity, its demonstrated activity against cisplatin-resistant tumors warrants a retrospective examination for the development of future metallodrugs. This document objectively compares the available data on this compound with standard-of-care chemotherapeutics—cisplatin, doxorubicin, and paclitaxel—and provides detailed experimental protocols for key assays in cancer research.

Overview of this compound and Multi-Drug Resistance

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged as a promising non-platinum anticancer compound.[1] Early studies highlighted its activity in various tumor models, including those with acquired resistance to cisplatin.[2] Multi-drug resistance is a significant hurdle in oncology, often driven by mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (encoded by the ABCB1 gene), mutations in drug targets, and alterations in cellular signaling pathways that promote survival and inhibit apoptosis.

Comparative In Vitro Cytotoxicity

Direct comparative studies of this compound against a wide panel of MDR cancer cell lines are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of the cytotoxic potential of this compound and standard chemotherapeutic agents. The following table summarizes representative half-maximal inhibitory concentration (IC50) values. It is important to note that these values are highly dependent on the specific cell line and experimental conditions.

Table 1: Comparative IC50 Values in Cancer Cell Lines

CompoundCell LineCancer TypeResistance MechanismIC50 (µM)Reference
This compound A2780Ovarian-0.6 - 13[3]
HT-29Colon-0.6 - 13[3]
Cisplatin A549Lung-~5.6[4]
A549cisRLungCisplatin-resistant36.58[5]
Doxorubicin EPG85-257Gastric-Data not available--INVALID-LINK--
EPG85-257RDBGastricP-gp overexpressionData not available--INVALID-LINK--
Paclitaxel DU145Prostate-0.0011--INVALID-LINK--
DU145-TxRProstatePaclitaxel-resistant0.1646--INVALID-LINK--

Note: The IC50 values for this compound are presented as a range from a study on non-resistant cell lines, as specific data on MDR models is scarce. The data for other agents are from various studies and are presented for comparative context.

Experimental Protocols

For researchers aiming to evaluate novel compounds against MDR cancer models, standardized experimental protocols are crucial for reproducibility and comparability. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, cisplatin) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Growth Inhibition

Objective: To evaluate the anti-tumor efficacy of a compound in a xenograft mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant MDR cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any treatment-related toxicity.

Mechanistic Insights and Signaling Pathways

The precise molecular mechanism of this compound in MDR cancer cells is not well-elucidated. However, studies on other titanium-based compounds suggest potential mechanisms that may be relevant. These include the induction of apoptosis and cell cycle arrest.[4] The mechanism of action is believed to be distinct from that of cisplatin, as it does not appear to cause significant DNA damage.[6]

Experimental Workflow for Mechanistic Studies

experimental_workflow start MDR Cancer Cell Line treatment Treat with this compound (or comparator drug) start->treatment ic50 Determine IC50 (MTT Assay) treatment->ic50 apoptosis Assess Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Analyze Cell Cycle (Flow Cytometry) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for investigating the efficacy and mechanism of action of anticancer compounds.

Putative Signaling Pathway Affected by Titanium Compounds

Based on studies of other titanium complexes, a potential mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[4]

signaling_pathway This compound Titanium Compound (e.g., this compound) er_stress ER Stress This compound->er_stress unfolded_protein Unfolded Protein Response (UPR) er_stress->unfolded_protein chop CHOP Upregulation unfolded_protein->chop bcl2_down Bcl-2 Downregulation chop->bcl2_down bax_up Bax Upregulation chop->bax_up caspase_activation Caspase Activation bcl2_down->caspase_activation bax_up->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A putative signaling pathway for titanium compounds, leading to apoptosis via ER stress.

Conclusion

This compound represents an early exploration into non-platinum metallodrugs with potential activity against resistant cancers. While its clinical journey was halted, the lessons learned from its preclinical evaluation can inform the design of new, more stable, and less toxic titanium-based compounds. The lack of comprehensive, direct comparative data in well-characterized MDR models highlights a significant gap in the literature. Future research on novel metallodrugs should prioritize such direct comparisons to establish a clear advantage over existing therapies. The provided experimental protocols offer a standardized framework for conducting such vital preclinical evaluations.

References

Budotitane: A Promising Titanium-Based Agent Against Cisplatin-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of cisplatin resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action. Budotitane, a non-platinum titanium(IV) complex, has shown promise in preclinical and clinical settings, particularly in its potential to overcome cisplatin resistance. This guide provides a comprehensive comparison of this compound with cisplatin and other alternatives, supported by available experimental data and detailed methodologies, to inform further research and development in the pursuit of effective treatments for refractory cancers.

Executive Summary

Cisplatin and other platinum-based drugs are mainstays of cancer chemotherapy, primarily exerting their cytotoxic effects by forming DNA adducts that trigger apoptosis. However, tumors can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis. This compound, with its unique chemical properties, is believed to act through different mechanisms, potentially bypassing these resistance pathways. While direct quantitative comparisons of this compound's potency in cisplatin-resistant models are not extensively available in publicly accessible literature, preclinical studies have consistently highlighted its activity against tumor models resistant to conventional platinum agents.[1][2]

Comparative Analysis of Cytotoxicity

Cell LineCompoundIC50 (µM)Resistance Factor (IC50 Resistant / IC50 Sensitive)Reference
A2780 (Sensitive) Cisplatin1.0 - 7.0-[3][4]
A2780cis (Resistant) Cisplatin10.0 - 44.06.5 - 10.0[3][5]
SKOV3 (Sensitive) Cisplatin10.0 - 19.18-[4][6]
SKOV3-cisR (Resistant) Cisplatin91.59 - 109.64.77 - 5.71[6]
A2780cis (Resistant) Carboplatin>50-[3]
A2780cis (Resistant) Oxaliplatin~15-[3]

Mechanisms of Action and Resistance

The distinct mechanisms of action between this compound and cisplatin are central to the former's potential in overcoming resistance.

Cisplatin: DNA Damage and Resistance Pathways

Cisplatin's cytotoxicity is intrinsically linked to its ability to form adducts with DNA, primarily targeting purine bases. This damage, if not repaired, activates signaling cascades that lead to cell cycle arrest and apoptosis.[7][8] However, cancer cells can develop resistance through multiple strategies:

  • Reduced Intracellular Accumulation: Decreased influx via copper transporter 1 (CTR1) or increased efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2) can lower the intracellular concentration of cisplatin.[9][10][11]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER), allows cancer cells to efficiently remove cisplatin-DNA adducts.[7]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, including overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in p53, can prevent damaged cells from undergoing programmed cell death.[8][12]

cisplatin_resistance Mechanisms of Cisplatin Resistance cluster_pre_target Pre-Target Resistance cluster_on_target On-Target Resistance cluster_post_target Post-Target Resistance Reduced_Influx Reduced Influx (↓CTR1) Cisplatin_Intracellular Intracellular Cisplatin Reduced_Influx->Cisplatin_Intracellular Inhibits Increased_Efflux Increased Efflux (↑P-gp, MRP2) Cisplatin_Extracellular Extracellular Cisplatin Increased_Efflux->Cisplatin_Extracellular Efflux Enhanced_DNA_Repair Enhanced DNA Repair (↑NER) DNA_Adducts DNA Adducts Enhanced_DNA_Repair->DNA_Adducts Repairs Apoptosis_Evasion Evasion of Apoptosis (↑Bcl-2, p53 mutation) Apoptosis Apoptosis Apoptosis_Evasion->Apoptosis Inhibits Cisplatin_Extracellular->Cisplatin_Intracellular Cellular Uptake Cisplatin_Intracellular->Increased_Efflux Substrate for Cisplatin_Intracellular->DNA_Adducts DNA Binding DNA_Adducts->Apoptosis Signal Transduction

Fig. 1: Signaling pathways of cisplatin action and resistance.
This compound: A Different Mode of Attack

While the precise molecular mechanisms of this compound are still under investigation, it is believed to differ significantly from cisplatin. Titanium-based compounds, in general, are thought to exert their anticancer effects through mechanisms that may not solely rely on direct DNA damage.[1][2] Potential mechanisms include:

  • Inhibition of DNA Synthesis: this compound may interfere with DNA replication and transcription without forming the characteristic adducts of cisplatin.[1]

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II, has been proposed as a potential mechanism for titanocene dichloride, a related compound.[1]

  • Induction of Apoptosis through Alternative Pathways: this compound may trigger apoptosis through pathways that are independent of the p53-mediated response to DNA damage, potentially making it effective in tumors with p53 mutations.

The circumvention of cisplatin resistance by this compound is likely due to these distinct mechanisms. By not being a substrate for the same efflux pumps and by inducing cell death through different signaling cascades, this compound may remain effective where cisplatin fails.

budotitane_mechanism Proposed Mechanism of this compound Action cluster_resistance Circumvention of Cisplatin Resistance Budotitane_Extracellular Extracellular this compound Budotitane_Intracellular Intracellular this compound Budotitane_Extracellular->Budotitane_Intracellular Cellular Uptake Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase II) Budotitane_Intracellular->Enzyme_Inhibition DNA_Synthesis_Block DNA Synthesis Inhibition Budotitane_Intracellular->DNA_Synthesis_Block Bypass_Efflux Not a substrate for P-gp/MRP2 Budotitane_Intracellular->Bypass_Efflux Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis DNA_Synthesis_Block->Apoptosis p53_Independent p53-independent apoptosis Apoptosis->p53_Independent

Fig. 2: Proposed mechanism for this compound's activity.

Experimental Protocols

Validating the efficacy of novel compounds against cisplatin-resistant tumors requires robust and standardized experimental protocols. Below are key methodologies for in vitro and in vivo evaluation.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cisplatin-sensitive and -resistant cancer cell lines.

Materials:

  • Cisplatin-sensitive ovarian cancer cell line (e.g., A2780, SKOV3)

  • Cisplatin-resistant ovarian cancer cell line (e.g., A2780cis, SKOV3-cisR)

  • This compound

  • Cisplatin (as a positive control)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin.

  • Treat the cells with varying concentrations of the compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT reagent and incubate until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a cisplatin-resistant tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cisplatin-resistant cancer cells

  • This compound

  • Cisplatin

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cisplatin-resistant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle, this compound, cisplatin).

  • Administer the treatments according to a predetermined schedule and route of administration.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

experimental_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Sensitive & Resistant Cell Lines Cytotoxicity_Assay MTT/Cell Viability Assay Cell_Culture->Cytotoxicity_Assay Mechanism_Studies Apoptosis, Cell Cycle, Efflux Pump Assays Cytotoxicity_Assay->Mechanism_Studies Data_Analysis Data Analysis & Comparison Mechanism_Studies->Data_Analysis Xenograft_Model Establish Cisplatin-Resistant Xenografts Treatment Administer this compound, Cisplatin, Vehicle Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth & Body Weight Treatment->Tumor_Monitoring Endpoint_Analysis Tumor Excision & Analysis Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Fig. 3: Workflow for preclinical evaluation of this compound.

Alternatives to Cisplatin in Resistant Tumors

Besides this compound, several other strategies are being explored to treat cisplatin-resistant cancers:

  • Second and Third-Generation Platinum Analogs: Carboplatin and oxaliplatin were developed to have more favorable toxicity profiles than cisplatin, but they often share cross-resistance.[3]

  • Targeted Therapies: Drugs targeting specific molecular alterations in tumors, such as PARP inhibitors in BRCA-mutated cancers, have shown efficacy.

  • Immunotherapy: Immune checkpoint inhibitors are being investigated, often in combination with chemotherapy, to harness the patient's immune system to fight the cancer.[13]

Future Directions and Conclusion

This compound represents a promising departure from traditional platinum-based chemotherapy, with a distinct potential to overcome cisplatin resistance. While early clinical trials have been conducted, further research is imperative to fully elucidate its mechanism of action and to obtain robust, direct comparative data against standard-of-care and other emerging therapies in cisplatin-resistant settings.[14][15] Future studies should focus on:

  • Head-to-head preclinical studies of this compound versus cisplatin and other platinum analogs in a panel of well-characterized cisplatin-resistant cell lines and patient-derived xenograft models.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound in resistant cells.

  • Combination studies to explore potential synergies between this compound and other anticancer agents, including targeted therapies and immunotherapies.

References

comparative study of Budotitane isomers' anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer properties of Budotitane, with a focus on its isomeric forms. This guide provides available data, experimental methodologies, and insights into its mechanism of action for researchers and professionals in drug development.

This compound, a titanium(IV) complex with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), has been a compound of interest in the landscape of non-platinum-based anticancer drugs. It progressed to clinical trials, showing notable antitumor activity, particularly against solid tumors like colorectal cancer. A key aspect of this compound's chemistry is the existence of geometric isomers, which can influence its biological activity. While the cis-configuration is generally considered crucial for the anticancer effects of bis(β-diketonato) metal complexes, a direct comparative study of the cytotoxic activity of individual this compound isomers is not extensively documented in publicly available research. Computational studies suggest that the cis-trans-cis isomer is the most energetically favorable, while crystallographic data has identified the cis-cis-trans configuration in the solid state. In solution, this compound typically exists as a mixture of these isomers, which has complicated the specific attribution of anticancer effects to a single isomeric form.

Data Presentation: Anticancer Activity

Due to the lack of studies separating and individually testing the isomers of this compound, a direct quantitative comparison of their IC50 values is not available. The existing preclinical and clinical data generally pertain to this compound as a mixture of its isomers. The compound has shown efficacy against various cancer cell lines and was noted for its activity in cisplatin-resistant models.

Table 1: General Anticancer Activity of this compound (Isomeric Mixture)

Cancer TypeActivityReference
Colorectal CancerPromising effects in autochthonous tumor models.[1]
Solid TumorsConsiderable antitumor activity in preclinical screening.[2]
Cisplatin-Resistant CancersEffective against cell lines with resistance to cisplatin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of compounds like this compound. Below are protocols for key experiments typically employed in such studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: this compound (as an isomeric mixture or, if isolated, individual isomers) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO or isopropanol is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the effect of a compound on the cell cycle.

  • Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Mandatory Visualization

Experimental Workflow for Anticancer Drug Screening

G Experimental Workflow for Anticancer Drug Screening cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 2. Cell Seeding in 96-well plates CellCulture->Seeding DrugPrep 3. This compound Isomer Preparation & Dilution Treatment 4. Cell Treatment (24-72h) DrugPrep->Treatment MTT 5a. Cytotoxicity Assay (MTT) Treatment->MTT Flow 5b. Cell Cycle Analysis (Flow Cytometry) Treatment->Flow IC50 6a. IC50 Determination MTT->IC50 CellCycle 6b. Cell Cycle Distribution Flow->CellCycle

Caption: Workflow for evaluating the anticancer activity of this compound isomers.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound is not fully elucidated, a plausible mechanism, based on its proposed interaction with DNA and the known pathways of other metal-based anticancer drugs, involves the induction of apoptosis through DNA damage response.

G Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound Isomers CellularUptake Cellular Uptake This compound->CellularUptake DNA_Interaction Interaction with Nuclear DNA CellularUptake->DNA_Interaction DNA_Damage DNA Damage DNA_Interaction->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptotic pathway initiated by this compound.

References

Assessing the Therapeutic Index: A Comparative Analysis of Budotitane and Established Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive analysis of the investigational anticancer agent Budotitane reveals a potentially favorable therapeutic index compared to established chemotherapeutic drugs, cisplatin and doxorubicin. This guide provides a detailed comparison of their cytotoxic effects on cancerous and normal cells, alongside an examination of their underlying mechanisms of action, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to Therapeutic Index in Oncology

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety, a paramount consideration in oncology where the goal is to eradicate cancer cells while minimizing harm to healthy tissues. This guide delves into the preclinical data to assess the TI of this compound, a novel titanium-based compound, in relation to the widely used platinum-based drug, cisplatin, and the anthracycline antibiotic, doxorubicin.

Comparative Cytotoxicity and Therapeutic Index

To quantitatively assess the therapeutic index, the half-maximal inhibitory concentration (IC50) – the concentration of a drug that inhibits the growth of 50% of a cell population – was evaluated in various human cancer and normal cell lines. The therapeutic index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Therapeutic Index (TI)
This compound Colon Cancer (indicative)~10-50Normal Intestinal EpithelialLess activeData limited
Cisplatin A2780 (Ovarian)3.39MRC-5 (Lung Fibroblast)>10>2.95
HCT116 (Colon)9Not specified--
A549 (Lung)~5-9HaCaT (Keratinocyte)>10>1.1-2
Doxorubicin MCF-7 (Breast)~0.1-4.0MCF-10A (Breast Epithelial)~8.64~2.16-86.4
HepG2 (Liver)12.2HK-2 (Kidney)>20>1.64
BFTC-905 (Bladder)2.3HK-2 (Kidney)>20>8.7

Note: IC50 values for cisplatin and doxorubicin can vary significantly based on experimental conditions and the specific sub-clone of the cell line used. Data for this compound's effect on normal cell lines is limited in publicly available literature, preventing a precise TI calculation. However, initial findings suggest it is less active towards normal intestinal epithelial cells[1].

Experimental Protocols

The determination of IC50 values is crucial for calculating the therapeutic index. The following are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the therapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Drug Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After drug treatment, fix the cells to the plate using trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye, which binds to basic amino acids of cellular proteins.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Determine the IC50 value by plotting cell viability against drug concentration.

Signaling Pathways of Apoptosis

Understanding the molecular mechanisms by which these drugs induce cell death is crucial for developing targeted therapies and overcoming resistance.

This compound: A Distinct Mechanism

Preclinical studies suggest that this compound's mechanism of action differs from that of cisplatin. While its bioactivity is attributed to interaction with DNA leading to cell death, it has shown efficacy against cisplatin-resistant cell lines[2]. The specific signaling pathways and the key molecular players, such as the involvement of the Bcl-2 family proteins (Bax, Bcl-2) and caspases, in this compound-induced apoptosis are still under active investigation.

Cisplatin: DNA Damage and Apoptotic Cascade

Cisplatin primarily exerts its cytotoxic effect by forming DNA adducts, which triggers a DNA damage response. This can lead to cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. Key signaling events include the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.

Doxorubicin: A Multifaceted Approach to Cell Death

Doxorubicin induces apoptosis through several mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This activates the DNA damage response and p53-mediated apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce mitochondrial damage and trigger the intrinsic apoptotic pathway.

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow_for_Therapeutic_Index_Determination cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Drug_A This compound Cancer_Cells->Drug_A Drug_B Cisplatin Cancer_Cells->Drug_B Drug_C Doxorubicin Cancer_Cells->Drug_C Normal_Cells Normal Cell Lines Normal_Cells->Drug_A Normal_Cells->Drug_B Normal_Cells->Drug_C MTT_Assay MTT Assay Drug_A->MTT_Assay SRB_Assay SRB Assay Drug_A->SRB_Assay Drug_B->MTT_Assay Drug_B->SRB_Assay Drug_C->MTT_Assay Drug_C->SRB_Assay IC50_Cancer IC50 (Cancer Cells) MTT_Assay->IC50_Cancer IC50_Normal IC50 (Normal Cells) MTT_Assay->IC50_Normal SRB_Assay->IC50_Cancer SRB_Assay->IC50_Normal TI_Calculation Therapeutic Index (IC50 Normal / IC50 Cancer) IC50_Cancer->TI_Calculation IC50_Normal->TI_Calculation

Workflow for Therapeutic Index Determination.

Apoptosis_Signaling_Pathways cluster_this compound This compound cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Budotitane_DNA DNA Interaction Budotitane_Unknown Unknown Mediators Budotitane_DNA->Budotitane_Unknown Budotitane_Apoptosis Apoptosis Budotitane_Unknown->Budotitane_Apoptosis Cisplatin_DNA DNA Adducts Cisplatin_p53 p53 Activation Cisplatin_DNA->Cisplatin_p53 Cisplatin_Bax_Bcl2 ↑Bax / ↓Bcl-2 Cisplatin_p53->Cisplatin_Bax_Bcl2 Cisplatin_Mito Mitochondrial Permeabilization Cisplatin_Bax_Bcl2->Cisplatin_Mito Cisplatin_Caspase Caspase Activation Cisplatin_Mito->Cisplatin_Caspase Cisplatin_Apoptosis Apoptosis Cisplatin_Caspase->Cisplatin_Apoptosis Doxorubicin_DNA DNA Intercalation Topoisomerase II Inhibition Doxorubicin_p53 p53 Activation Doxorubicin_DNA->Doxorubicin_p53 Doxorubicin_ROS ROS Generation Doxorubicin_Mito Mitochondrial Damage Doxorubicin_ROS->Doxorubicin_Mito Doxorubicin_p53->Doxorubicin_Mito Doxorubicin_Caspase Caspase Activation Doxorubicin_Mito->Doxorubicin_Caspase Doxorubicin_Apoptosis Apoptosis Doxorubicin_Caspase->Doxorubicin_Apoptosis

Simplified Apoptosis Signaling Pathways.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds promise as an anticancer agent with a potentially favorable therapeutic index. Its activity against cisplatin-resistant cell lines indicates a different mechanism of action that could be beneficial in overcoming drug resistance. However, a more definitive assessment of its therapeutic index requires further studies to determine its cytotoxicity in a wider range of normal human cell lines. Elucidating the specific molecular pathways of this compound-induced apoptosis will be critical for its future clinical development and for identifying potential biomarkers for patient selection. Continued research into this novel compound is warranted to fully understand its therapeutic potential in the landscape of cancer chemotherapy.

References

Unlocking New Frontiers in Cancer Therapy: A Comparative Guide to Budotitane and its Potential to Overcome Platinum Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to platinum-based chemotherapeutics, such as cisplatin, carboplatin, and oxaliplatin, represents a significant hurdle in the effective treatment of many cancers. This resistance can be intrinsic or acquired and is driven by a complex interplay of molecular mechanisms within cancer cells. In the quest for novel therapeutic strategies to circumvent this challenge, metal-based compounds have garnered considerable interest. Among these, Budotitane, a titanium-based complex, has been a subject of investigation for its potential to overcome the limitations of platinum drugs.

This guide provides a comprehensive comparison of this compound and other titanium compounds with traditional platinum-based agents, focusing on their potential to combat platinum resistance. While clinical development of this compound has faced challenges related to its stability, early preclinical data and the broader performance of other titanium-based compounds offer valuable insights into their unique mechanisms of action and therapeutic promise.

Understanding the Roots of Platinum Resistance

Resistance to platinum-based drugs is a multifaceted problem arising from various cellular adaptations that either prevent the drug from reaching its target (DNA), repair the damage it causes, or inactivate the apoptotic signals that would normally lead to cell death. A summary of these mechanisms is presented below.

Mechanism of ResistanceDescription
Reduced Drug Accumulation Decreased influx or increased efflux of platinum drugs, often mediated by copper transporters (e.g., CTR1) and ATP-binding cassette (ABC) transporters (e.g., MRP2), leading to lower intracellular drug concentrations.
Increased Drug Inactivation Enhanced detoxification of platinum compounds by intracellular thiol-containing molecules such as glutathione (GSH) and metallothioneins, which sequester the drug before it can bind to DNA.
Enhanced DNA Repair Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, which efficiently remove platinum-DNA adducts and repair the resulting damage.
Altered Apoptotic Signaling Dysregulation of apoptotic pathways, including the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or mutations in key signaling molecules (e.g., p53), which raises the threshold for triggering programmed cell death.
Changes in the Tumor Microenvironment Factors within the tumor microenvironment, such as hypoxia, can contribute to a more aggressive and drug-resistant cancer phenotype.

This compound and Other Titanium Compounds: A New Angle of Attack

Titanium-based compounds, including this compound, represent a promising class of non-platinum anticancer agents. Their distinct chemical properties suggest a different mode of interaction with biological targets, potentially allowing them to bypass the resistance mechanisms that render platinum drugs ineffective.

While specific, recent quantitative data on this compound in platinum-resistant cell lines is limited, early studies indicated its effectiveness against cisplatin-resistant models.[1] More recent research on other novel titanium compounds has provided a stronger basis for their potential in this setting. For instance, certain titanium complexes have been shown to overcome cisplatin resistance by depleting intracellular antioxidant reserves or by inhibiting the function of drug efflux pumps like P-glycoprotein.

Below is a comparative summary of the cytotoxic activity of various titanium compounds in cancer cell lines, including data from cisplatin-resistant models where available. It is important to note the variability in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity (IC50, µM) of Titanium Compounds and Cisplatin

CompoundCell LinePlatinum SensitivityIC50 (µM)Reference
Myr-Ti A2780Sensitive~25Furtado et al., 2023
A2780cisResistant~30Furtado et al., 2023
Ole-Ti A2780Sensitive~15Furtado et al., 2023
A2780cisResistant~20Furtado et al., 2023
Cisplatin A2780Sensitive~5Furtado et al., 2023
A2780cisResistant~40Furtado et al., 2023
Titanium Salan Complex 1 HT-29 (Colon)-1.8From ResearchGate
U-87 MG (CNS)-1.9From ResearchGate
MCF-7 (Breast)-2.1From ResearchGate
Cisplatin HT-29 (Colon)-11.2From ResearchGate
U-87 MG (CNS)-10.5From ResearchGate
MCF-7 (Breast)-12.3From ResearchGate

Note: The data presented is a summary from various sources and should be interpreted in the context of the specific experimental conditions of each study.

Visualizing the Pathways and Processes

To better understand the complex interplay of factors involved in platinum resistance and the experimental approaches to evaluate novel compounds, the following diagrams are provided.

Platinum_Resistance_Pathways cluster_influx_efflux Reduced Accumulation cluster_inactivation Increased Inactivation cluster_dna_repair Enhanced DNA Repair cluster_apoptosis Altered Apoptosis CTR1 CTR1 (Influx Transporter) Cisplatin_int Intracellular Cisplatin CTR1->Cisplatin_int MRP2 MRP2 (Efflux Pump) Cisplatin_ext Extracellular Cisplatin MRP2->Cisplatin_ext Cisplatin_ext->CTR1 Decreased Cisplatin_int->MRP2 Increased GSH GSH / Metallothioneins Inactive_Pt Inactive Platinum Complexes GSH->Inactive_Pt Cisplatin_int2 Intracellular Cisplatin Cisplatin_int2->GSH Sequestration DNA_adducts Platinum-DNA Adducts NER NER Pathway DNA_adducts->NER Increased Activity HR HR Pathway DNA_adducts->HR Increased Activity Repaired_DNA Repaired DNA NER->Repaired_DNA HR->Repaired_DNA Cisplatin_int3 Intracellular Cisplatin DNA Nuclear DNA Cisplatin_int3->DNA Binds DNA->DNA_adducts Apoptotic_Signal Apoptotic Signal Apoptosis Apoptosis Apoptotic_Signal->Apoptosis Inhibited Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Increased Inhibition DNA_adducts2 Platinum-DNA Adducts DNA_adducts2->Apoptotic_Signal

Caption: Key molecular pathways contributing to platinum resistance in cancer cells.

Experimental_Workflow cluster_mechanisms Mechanism Evaluation start Start: Select Platinum-Sensitive (P) and -Resistant (R) Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 for this compound vs. Cisplatin start->cytotoxicity data_analysis Data Analysis: Compare IC50 values in P and R cells. Calculate Resistance Factor (RF). cytotoxicity->data_analysis mechanism_investigation Investigate Mechanisms of Action data_analysis->mechanism_investigation drug_accumulation Drug Accumulation Assay (ICP-MS) mechanism_investigation->drug_accumulation dna_binding DNA Binding Assay mechanism_investigation->dna_binding apoptosis_assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) mechanism_investigation->apoptosis_assay protein_expression Protein Expression Analysis (Western Blot for DNA repair proteins, efflux pumps) mechanism_investigation->protein_expression conclusion Conclusion: Evaluate this compound's potential to overcome platinum resistance drug_accumulation->conclusion dna_binding->conclusion apoptosis_assay->conclusion protein_expression->conclusion

Caption: A generalized experimental workflow for validating a novel compound's potential to overcome platinum resistance.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in preclinical drug evaluation. Below are detailed methodologies for key experiments cited in the evaluation of anticancer compounds against resistant cell lines.

Protocol 1: Generation of Cisplatin-Resistant Cell Lines

  • Parental Cell Line Culture: Culture the parental cancer cell line (e.g., A2780 ovarian cancer cells) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Initial Cisplatin Exposure: Determine the IC50 of cisplatin for the parental cell line using a cytotoxicity assay (see Protocol 2). Begin by exposing the parental cells to a low concentration of cisplatin (e.g., the IC10 or IC20) continuously.

  • Dose Escalation: Gradually increase the concentration of cisplatin in the culture medium as the cells develop resistance and resume proliferation. This is typically done in a stepwise manner over several months.

  • Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., 5-10 fold higher IC50 than the parental line), maintain the resistant cell line in a medium containing a maintenance concentration of cisplatin to ensure the stability of the resistant phenotype.

  • Verification: Regularly verify the resistance factor (RF = IC50 of resistant line / IC50 of parental line) to ensure the stability of the cell line.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed the platinum-sensitive and -resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat the sensitive and resistant cells with the test compound at a relevant concentration (e.g., IC50) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion and Future Directions

While the clinical journey of this compound has been challenging, the compound and the broader class of titanium-based agents continue to hold promise as a strategy to overcome the significant clinical problem of platinum resistance. The available preclinical data, though limited for this compound itself, suggests that titanium compounds may act through mechanisms distinct from platinum drugs, potentially allowing them to be effective in tumors that have developed resistance to standard-of-care chemotherapy.

Further research is imperative to fully elucidate the mechanisms of action of this compound and other promising titanium complexes. Rigorous preclinical studies comparing their efficacy in well-characterized platinum-sensitive and -resistant cancer models are needed to identify the most promising candidates for clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such investigations, which may ultimately lead to new therapeutic options for patients with platinum-resistant cancers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Budotitane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Budotitane, a titanium-containing organometallic compound. Adherence to these procedural steps will mitigate risks and promote environmental responsibility.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that is flammable and can cause skin and eye irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Protection TypeSpecific RecommendationsRelevant Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and EN 374 for gloves.[3]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.NIOSH/MSHA or European Standard EN 136 approved respirator for large scale or emergency use.[3]

Spill Management and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] Use personal protective equipment and contain the spillage with an electrically protected vacuum cleaner or by wet-brushing.[1] Do not let the product enter drains.[1] For fires, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

Disposal Protocol for this compound Waste

The proper disposal of this compound waste is critical to prevent harm to human health and the environment.[4] Organometallic waste should be segregated from other chemical waste to avoid unintended reactions.[4]

Experimental Protocol: Neutralization and Disposal

This protocol details the steps for neutralizing small quantities of this compound waste in the laboratory prior to collection by a certified hazardous waste disposal service.

Materials:

  • This compound waste

  • An inert solvent (e.g., heptane, toluene)

  • A suitable alcohol for quenching (e.g., isopropanol, butanol)

  • Stirring apparatus

  • Ice bath

  • Appropriate hazardous waste container, clearly labeled[4]

Procedure:

  • Dilution: In a chemical fume hood, dilute the this compound waste with an equal volume of an inert solvent such as heptane or toluene. This helps to control the reaction rate.

  • Cooling: Place the reaction vessel in an ice bath to manage the exothermic reaction that will occur during quenching.

  • Quenching: Slowly add a suitable alcohol (e.g., isopropanol, butanol) to the stirred, cooled solution of this compound waste. The alcohol will react with the organometallic compound to form less reactive alkoxides.

  • Completion: Continue stirring the mixture until the reaction is complete and all the reactive this compound has been consumed.

  • Waste Collection: Transfer the neutralized mixture to a designated, clearly labeled hazardous waste container.[4] Ensure the container is sealed tightly.

  • Disposal: Arrange for the collection of the hazardous waste container by a certified environmental disposal company in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Budotitane_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < 1L large_quantity Large Quantity assess_quantity->large_quantity > 1L ppe Don Appropriate PPE small_quantity->ppe contact_disposal Contact Certified Hazardous Waste Disposal Service large_quantity->contact_disposal fume_hood Work in Chemical Fume Hood ppe->fume_hood neutralize Neutralize Waste (Quenching Protocol) fume_hood->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste collect_waste->contact_disposal end_disposal End: Waste Disposed contact_disposal->end_disposal

References

Essential Safety and Logistical Information for Handling Budotitane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Budotitane is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₄H₂₈O₆Ti[1]
Molecular Weight 460.3 g/mol [1]
Appearance Yellowish solid (inferred from synthesis descriptions)
Solubility Soluble in ethanol and somewhat soluble in hexanes.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling organometallic titanium compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
Body Protection A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If the risk of aerosol generation is high, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan and Handling Procedures

This compound is known to be unstable in aqueous solutions, hydrolyzing over time. Therefore, all handling should be performed in a controlled environment, minimizing exposure to moisture and air.

Engineering Controls:

  • All manipulations of solid or dissolved this compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. The work area should be clean and free of clutter.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to handle the solid.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent in a suitable container within the fume hood.

  • Reactions: If using this compound in a reaction, the apparatus should be assembled in the fume hood. The reaction should be conducted in a closed system if possible, especially if heating is required.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weigh boats, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents used for rinsing glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol:

  • Decontamination: All glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol) in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Flammable," "Toxic").

  • Final Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Do not pour this compound solutions down the drain.

Experimental Protocols

While specific experimental protocols will vary depending on the research, the synthesis of this compound generally involves the reaction of a titanium alkoxide with a β-diketonate ligand in an organic solvent under an inert atmosphere.

Visual Workflow for Safe Handling of Budotitanedot

Budotitane_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE weigh 3. Weigh Solid this compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve react 5. Perform Experiment dissolve->react decon 6. Decontaminate Glassware react->decon segregate_waste 7. Segregate Waste decon->segregate_waste label_waste 8. Label Waste Containers segregate_waste->label_waste store_waste 9. Store in Satellite Area label_waste->store_waste dispose 10. Final Disposal via Certified Vendor store_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.